molecular formula C6H11NO2 B2847939 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one CAS No. 89531-41-9

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Cat. No.: B2847939
CAS No.: 89531-41-9
M. Wt: 129.159
InChI Key: OHTBSHGXEXCIOI-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.159. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(hydroxymethyl)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-5(4-8)2-3-6(7)9/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTBSHGXEXCIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89531-41-9
Record name 5-(hydroxymethyl)-1-methylpyrrolidin-2-one
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Foundational & Exploratory

Navigating the Chemistry of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chiral Building Block

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is a chiral molecule that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. Its unique structural features, including a lactam ring, a stereocenter at the 5-position, and a reactive hydroxymethyl group, make it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical identity, synthesis, and applications, with a focus on providing practical insights for laboratory and development settings. The chirality of this compound is a critical aspect, with the racemic mixture and its constituent enantiomers often exhibiting distinct biological activities and chemical behaviors.

Section 1: Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is paramount for its effective use. A critical point of clarification is the compound's Chemical Abstracts Service (CAS) number, which differs depending on its stereochemistry. The racemic mixture and its individual enantiomers are distinct chemical entities.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Key Identifiers
This compound (Racemate)89531-41-9[1][2]C₆H₁₁NO₂129.16[3]MFCD17010015[2]
(5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one122663-19-8[3]C₆H₁₁NO₂129.16[3]InChIKey: OHTBSHGXEXCIOI-YFKPBYRVSA-N[3]
(5R)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one122663-22-3[4]C₆H₁₁NO₂129.16[4]CBNumber: CB72612833[4]

The physicochemical properties of these compounds are essential for predicting their behavior in various solvents and reaction conditions. While specific data for the N-methylated compound can be sparse, related structures provide valuable context. For instance, the non-methylated analog, (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, is a white to off-white crystalline powder with a melting point of 83-85 °C and a boiling point of 147-149 °C at 0.06 mmHg.[5]

Section 2: Synthesis and Manufacturing

The synthesis of 5-(hydroxymethyl)pyrrolidin-2-one derivatives often starts from chiral precursors to ensure stereochemical control. A common and versatile starting material is pyroglutamic acid, a naturally occurring amino acid derivative.[6]

Conceptual Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway from a chiral precursor to the target molecule. This approach emphasizes the preservation of stereochemistry, a critical consideration in pharmaceutical synthesis.

G cluster_0 Starting Material Preparation cluster_1 Reduction to Alcohol cluster_2 N-Alkylation Pyroglutamic_Acid Chiral Pyroglutamic Acid (e.g., L-Pyroglutamic Acid) Esterification Esterification (e.g., SOCl₂ in EtOH) Pyroglutamic_Acid->Esterification Step 1 Ester Ethyl-5-oxopyrrolidine-2-carboxylate Esterification->Ester Reduction Selective Reduction (e.g., NaBH₄ in Ethanol) Ester->Reduction Step 2 Hydroxymethyl_Pyrrolidinone 5-(Hydroxymethyl)pyrrolidin-2-one (Chiral Intermediate) Reduction->Hydroxymethyl_Pyrrolidinone N_Methylation N-Methylation (e.g., Methyl Iodide, NaH) Hydroxymethyl_Pyrrolidinone->N_Methylation Step 3 Final_Product This compound N_Methylation->Final_Product

Caption: Generalized synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of Ethyl-5-oxopyrrolidine-2-carboxylate (Intermediate)

This protocol is adapted from a known literature method for a key intermediate in the synthesis of hydroxymethyl-pyrrolidinones.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyroglutamic acid (1 mmol) in absolute ethanol.

  • Reagent Addition: Cool the solution in an ice bath. Add thionyl chloride (SOCl₂) (1.2 mmol) dropwise to the solution while maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with chloroform (CHCl₃).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the resulting oil by reduced pressure distillation to afford ethyl-5-oxopyrrolidine-2-carboxylate as a white solid.

Section 3: Applications in Drug Development and Beyond

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[6] this compound and its derivatives serve as key building blocks in the synthesis of novel therapeutic agents.

  • Pharmaceutical Intermediates: These compounds are instrumental in the synthesis of complex pharmaceutical molecules, including those targeting neurological disorders.[5][7] The chiral nature of the molecule is often crucial for achieving the desired pharmacological activity.

  • Agrochemicals: The hydroxymethyl group provides a handle for further chemical modification, making it a useful intermediate in the development of new agrochemicals aimed at improving crop resilience and yield.[5]

  • Cosmetic Formulations: The moisturizing properties of related pyrrolidinone derivatives have led to their inclusion in skincare products to enhance hydration.[5][7]

  • Polymer Chemistry: These molecules can act as monomers or building blocks for the creation of biodegradable polymers.[5]

The parent compound, N-methyl-2-pyrrolidone (NMP), is a widely used industrial solvent with applications in the pharmaceutical industry as a solubilizing agent for poorly soluble drugs.[8][9] The metabolite of NMP, 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), is a key biomarker for monitoring exposure to NMP.[10]

Section 4: Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives rely on a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): LC-MS/MS methods have been developed for the sensitive detection and quantification of 5-hydroxy-N-methyl-2-pyrrolidone in biological matrices like plasma and urine.[11][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the carbonyl of the lactam and the hydroxyl group.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for separating and quantifying the individual enantiomers, ensuring the stereochemical purity of the final product.

Section 5: Safety, Handling, and Toxicology

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with several hazard statements.

Hazard Identification:

  • Causes skin irritation (H315).[3][13]

  • Causes serious eye irritation (H319).[3][13]

  • May cause respiratory irritation (H335).[3][13]

  • Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332) has been noted for some forms.[3]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[13]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[13][14]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[15]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][15]

  • Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and wash before reuse. If irritation occurs, get medical advice.[13][14]

  • Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14][15]

Conclusion

This compound, in its racemic and enantiomerically pure forms, represents a cornerstone chiral building block for modern chemical synthesis. Its utility spans from the creation of novel pharmaceuticals to the development of advanced materials. A thorough understanding of its chemical identity, synthetic routes, and handling requirements is essential for harnessing its full potential in a safe and effective manner. As research continues to uncover new applications for this versatile molecule, it is poised to remain a significant tool for innovation in the chemical and life sciences.

References

  • (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Unlocking the Potential: A Comprehensive Guide to (S)-5-(Hydroxymethyl)-2-pyrrolidinone in Pharmaceutical Synthesis and Beyond. (n.d.). Retrieved from [Link]

  • Safety Data Sheet (S)-(+)-5-Hydroxymethyl-2-pyrrolidinone - metasci. (n.d.). Retrieved from [Link]

  • Jeyachandran, V., Kumar, M., & Manikandan, D. (2018). Synthesis of Biological Active 5-(Hydroxymethyl)pyrrolidin-2-one at Ambient Temperature.
  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology.
  • 5-hydroxy-N-methylpyrrolidone | C5H9NO2 | CID 6426685 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Carnerup, A. M., Gislefoss, P. A., Jönsson, B. A., & Åkesson, B. (2005). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry.
  • Synthesis of 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - ResearchGate. (n.d.). Retrieved from [Link]

  • Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry - University of Miami. (2025). Retrieved from [Link]

  • Tölgyesi, Á., Gonçalves, C., et al. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry.
  • Åkesson, B., Jönsson, B. A., & Gislefoss, P. A. (2000). Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker. Scandinavian Journal of Work, Environment & Health, 26(4), 334-339.
  • Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535.
  • Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences.

Sources

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (HMP) is a substituted γ-lactam that holds significant interest in diverse scientific fields, ranging from pharmaceutical development to toxicology. As a chiral building block, its structural motifs are valuable in the synthesis of complex neuroactive compounds and enzyme inhibitors.[1] Furthermore, it is a principal metabolite of N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent, making HMP a critical biomarker for assessing occupational and environmental exposure.[2][3]

This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of this compound, offering field-proven insights for professionals in research and development.

Physicochemical and Structural Properties

The core structure of HMP consists of a five-membered lactam ring, an N-methyl group, and a hydroxymethyl substituent at the C5 position. This combination of functional groups dictates its chemical behavior and physical properties.

Core Chemical Attributes

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[4][5]
Molecular Weight 129.16 g/mol [4]
CAS Number 89531-41-9 (racemic), 122663-19-8 ((S)-enantiomer)[4][6]
IUPAC Name This compound[4]
Appearance White to off-white solid/crystalline powder[7]
Melting Point 83 - 85 °C (for related (R)-enantiomer)[7]
Boiling Point 147 - 149 °C at 0.06 mmHg (for related (R)-enantiomer)[7]
Solubility Miscible with water and common organic solvents[8]
Stereochemistry

The C5 position of the pyrrolidinone ring is a stereocenter. Consequently, HMP exists as two enantiomers: (S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one and (R)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one. The stereochemistry is of paramount importance in pharmaceutical applications, where enantiomeric purity is often a prerequisite for achieving desired therapeutic activity and minimizing off-target effects. The (S)-enantiomer is a particularly valuable chiral building block for creating enantiomerically pure drugs targeting central nervous system disorders.[1]

Synthesis and Manufacturing

The synthesis of HMP can be approached through several routes, typically starting from pyroglutamic acid or its derivatives. A common strategy involves the reduction of a C5-carboxyl group followed by N-methylation.

Synthetic Workflow: From L-Pyroglutamate

A representative synthetic pathway starting from Methyl L-pyroglutamate is outlined below. This method is effective for producing the chiral (S)-enantiomer.

G cluster_0 Step 1: Reduction cluster_1 Step 2: N-Methylation A Methyl L-pyroglutamate C (S)-5-(Hydroxymethyl)pyrrolidin-2-one A->C Reduction of ester B Sodium Borohydride (NaBH4) Methanol (MeOH) B->C F (S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one C->F Deprotonation & Methylation D Sodium Hydride (NaH) Dimethylformamide (DMF) D->F E Methyl Iodide (CH3I) E->F G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection A Urine or Plasma Sample B Internal Standard Spiking (e.g., Deuterated HMP) A->B C Solid Phase Extraction (SPE) or Dilute-and-Shoot B->C F Separated Analytes C->F Injection D Reversed-Phase C18/C30 Column D->F E Gradient Elution (Water/Acetonitrile/Formic Acid) E->F I Quantification F->I Detection G Electrospray Ionization (ESI+) G->I H Multiple Reaction Monitoring (MRM) H->I

Sources

An In-depth Technical Guide to 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is a chiral building block of significant interest in modern pharmaceutical and chemical synthesis. Its distinct molecular architecture, featuring a lactam ring, a stereocenter at the C5 position, and a reactive hydroxymethyl group, makes it a versatile intermediate for constructing complex, high-value molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, validated synthesis protocols, and analytical characterization methodologies. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The applications highlighted herein underscore its importance in creating enantiomerically pure drugs, particularly those targeting the central nervous system.

Introduction: The Strategic Importance of Chiral Pyrrolidinones

In the landscape of pharmaceutical development, the demand for stereochemically pure compounds is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic.[] Chiral intermediates are the foundational components that enable chemists to construct these complex, stereospecific drug molecules with high fidelity.[2][3]

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, prized for its ability to explore pharmacophore space effectively due to its sp³-hybridized, non-planar structure.[4] Within this class, this compound (and its enantiomers) has emerged as a particularly valuable synthon. Its structure allows for selective modifications at multiple points, facilitating the design of novel active pharmaceutical ingredients (APIs) with improved metabolic stability and bioavailability.[5] This guide serves as a technical resource for leveraging the full potential of this versatile intermediate.

Molecular Structure and Physicochemical Properties

The core of this compound's utility lies in its molecular features: a five-membered lactam (a cyclic amide), an N-methyl group that enhances stability and influences solubility, and a primary alcohol (-CH₂OH) substituent at the chiral C5 position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-onePubChem[6]
CAS Number 122663-19-8 (for S-enantiomer)PubChem[6]
Molecular Formula C₆H₁₁NO₂PubChem[6]
Molecular Weight 129.16 g/mol PubChem[6]
Appearance White to off-white crystalline powder or solidChem-Impex[7]
Melting Point 83 - 85 °C (for R-enantiomer)Chem-Impex[7]
Boiling Point 147 - 149 °C / 0.06 mmHg (for R-enantiomer)Chem-Impex[7]
XLogP3-AA (LogP) -0.8PubChem[6]

Note: Properties such as melting and boiling points can vary slightly based on the specific enantiomer and purity.

The negative LogP value indicates the molecule's hydrophilic nature, a direct consequence of the polar lactam and hydroxyl functional groups. This property is often advantageous in drug design for improving aqueous solubility.

Synthesis and Manufacturing: A Validated Protocol

The synthesis of chiral pyrrolidinones often starts from readily available chiral precursors, such as pyroglutamic acid. A common and reliable method involves the esterification of the carboxylic acid followed by selective reduction. This ensures the retention of the critical stereochemistry at the C5 position.

Workflow for the Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-one

The following diagram illustrates a typical synthetic pathway from a pyroglutamate ester to the final product.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Workup & Quenching cluster_2 Step 3: Purification Reactant Methyl L-pyroglutamate in Methanol Reagent Sodium Borohydride (NaBH4) Reactant->Reagent Slow Addition Reaction Stir at 0°C to RT (Selective Reduction) Reactant->Reaction Reagent->Reaction Quench Quench with HCl (aq) at 0°C Reaction->Quench Reaction Mixture Filter Filter Reaction Mixture Quench->Filter Concentrate Concentrate Filtrate (Rotary Evaporation) Filter->Concentrate Crude Crude Product (Oil/Solid) Concentrate->Crude Crude Residue Chromatography Column Chromatography (e.g., 10% MeOH in DCM) Crude->Chromatography Product Pure 5-(Hydroxymethyl)pyrrolidin-2-one Chromatography->Product caption Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of 5-(hydroxymethyl)pyrrolidin-2-one.

Detailed Experimental Protocol

This protocol is based on established literature procedures for the reduction of a pyroglutamate ester.[8]

  • Reaction Setup: Dissolve the starting material, Methyl 5-oxopyrrolidine-2-carboxylate (1 equivalent), in anhydrous methanol under an inert atmosphere (e.g., argon) in a round-bottom flask. Stir the solution and cool to 0°C using an ice bath.

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Cooling to 0°C is critical to control the exothermic reaction upon adding the reducing agent, preventing over-reduction or side product formation.

  • Reduction: Slowly add sodium borohydride (NaBH₄, ~1.5 equivalents) portion-wise to the cooled solution. After the addition is complete, allow the reaction mixture to warm gradually to room temperature and continue stirring for 2-4 hours.

    • Causality: NaBH₄ is a mild reducing agent selective for esters in the presence of amides, making it ideal for this transformation. Portion-wise addition maintains temperature control.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Once complete, cool the reaction mixture back to 0°C and carefully quench by slowly adding concentrated hydrochloric acid until the effervescence ceases and the pH is acidic.

    • Causality: Quenching destroys any excess NaBH₄ and neutralizes the borate esters formed during the reaction.

  • Workup: Filter the resulting mixture to remove solid byproducts. The solid is washed with additional methanol.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient eluent system such as 5-10% methanol in dichloromethane, to afford the pure 5-(hydroxymethyl)pyrrolidin-2-one.[8]

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemistry of the synthesized molecule is a non-negotiable step in drug development. A multi-technique approach ensures a self-validating system where data from orthogonal methods corroborates the final structure.

Workflow for Analytical Characterization

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity & Chiral Analysis Sample Purified Sample of This compound NMR 1H & 13C NMR (Structural Elucidation) Sample->NMR FTIR FT-IR Spectroscopy (Functional Group ID) Sample->FTIR MS Mass Spectrometry (Molecular Weight) Sample->MS HPLC Chiral HPLC (Enantiomeric Purity) Sample->HPLC GC GC Analysis (Chemical Purity) Sample->GC Data_Analysis Comprehensive Data Analysis & Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis GC->Data_Analysis Confirmation Structural Confirmation & Purity Assessment Data_Analysis->Confirmation caption Analytical Workflow Diagram

Caption: A comprehensive workflow for the analytical validation of the target molecule.

Key Analytical Techniques and Expected Results
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. For the N-methyl analog, characteristic signals would include a singlet for the N-CH₃ group (around 2.8 ppm), multiplets for the ring protons, and signals corresponding to the -CH₂OH group.[9] The integration of these signals confirms the proton count for each group.

    • ¹³C NMR: Confirms the carbon skeleton. Key signals include the carbonyl carbon (C=O) of the lactam (highly deshielded, >170 ppm), the N-CH₃ carbon, and the carbons of the pyrrolidine ring and the hydroxymethyl group.[10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies key functional groups.

    • A strong, broad absorption band around 3300-3400 cm⁻¹ indicates the O-H stretch of the alcohol.

    • A sharp, strong absorption band around 1670-1690 cm⁻¹ is characteristic of the C=O stretch of the five-membered lactam ring.[11]

  • Mass Spectrometry (MS): This determines the molecular weight of the compound. For this compound (C₆H₁₁NO₂), the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to a mass-to-charge ratio (m/z) of approximately 129.16.[6] LC-MS is often used for this analysis.[12]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity (ee%). The sample is run on a chiral stationary phase, which separates the R and S enantiomers, allowing for their quantification. Purity levels of ≥98% are common requirements for pharmaceutical intermediates.[2]

Applications and Biological Significance

The primary value of this compound lies in its role as a versatile chiral building block.[5] The hydroxymethyl group is a synthetic handle that can be easily converted into other functional groups (e.g., halides, azides, aldehydes) for further elaboration into more complex APIs.

  • Neurological Drug Development: The pyrrolidinone scaffold is a core component of several neuroactive compounds.[13] This intermediate is particularly valuable for synthesizing drugs targeting central nervous system disorders, including cognitive enhancers and enzyme inhibitors.[5]

  • Asymmetric Synthesis: Its defined stereocenter allows it to be used in asymmetric synthesis to introduce chirality into a target molecule early in the synthetic route. This approach is often more efficient than resolving a racemic mixture at a later stage.[2][14]

  • Enzyme Inhibitors: The structural features of this molecule are suitable for designing molecules that can fit into the active sites of specific enzymes, making it a useful starting point for developing novel enzyme inhibitors.[5]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure, accessible synthesis, and versatile reactivity provide researchers with a reliable and powerful intermediate for the construction of enantiomerically pure pharmaceuticals. The robust analytical methods described herein form a self-validating framework, ensuring the quality and integrity required for progression through the drug development pipeline. As the industry continues to pursue more targeted and effective therapies, the strategic use of such high-value chiral building blocks will remain a cornerstone of modern medicinal chemistry.

References

  • Protheragen. Chiral Drug Intermediate: Impact On Drug Efficacy And Safety. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of Chiral Intermediates in Modern Pharmaceutical Synthesis. [Link]

  • Patel, R. N. (2001). Biocatalysis: synthesis of chiral intermediates for drugs. PubMed. [Link]

  • Fulop, F., & Otvos, S. B. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. RSC Publishing. [Link]

  • National Center for Biotechnology Information. 5-(Hydroxymethyl)pyrrolidin-2-one. PubChem Compound Summary for CID 558359. [Link]

  • Chemexper. Unlocking the Potential: A Comprehensive Guide to (S)-5-(Hydroxymethyl)-2-pyrrolidinone in Pharmaceutical Synthesis and Beyond. [Link]

  • Jeyachandran, V., et al. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics. [Link]

  • National Center for Biotechnology Information. (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone. PubChem Compound Summary for CID 14876039. [Link]

  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]

  • SpectraBase. 5-HYDROXY-1-METHYLPYRROLIDIN-2-ONE [FTIR] Spectrum. [Link]

  • National Center for Biotechnology Information. 5-hydroxy-N-methylpyrrolidone. PubChem Compound Summary for CID 6426685. [Link]

  • Carnerup, M. A., et al. (2001). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]

  • Piotrowska, D. G., & Wróbel, Z. (2009). Synthesis of 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one Derivatives. ResearchGate. [Link]

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  • Carnerup, M. A., et al. (2001). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. [Link]

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A Guide to the Synthesis of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one: A Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth overview of a robust and widely utilized synthetic pathway for 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one. Leveraging the chiral pool, this multi-step synthesis begins with the naturally abundant L-Pyroglutamic acid. The narrative focuses on a logical three-step sequence: esterification, N-methylation, and regioselective reduction. Each stage is discussed with a focus on the underlying chemical principles, causality behind procedural choices, and detailed, field-tested protocols. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries who require a practical, authoritative resource for the synthesis of this valuable chiral intermediate.

Introduction and Strategic Overview

This compound, particularly its (S)-enantiomer, is a valuable chiral building block in asymmetric synthesis. Its utility stems from the densely functionalized pyrrolidinone core, which is a common motif in a range of biologically active compounds. The strategic approach detailed in this guide utilizes a chiral pool starting material, L-Pyroglutamic acid, to ensure stereochemical integrity throughout the synthesis. This avoids costly and often complex asymmetric catalysis or chiral resolution steps.

The selected pathway is reliable and scalable, proceeding through three distinct and high-yielding transformations:

  • Esterification: Protection of the carboxylic acid as an ethyl ester to prevent unwanted side reactions in subsequent steps.

  • N-Methylation: Introduction of the N-methyl group, a critical feature of the target molecule.

  • Selective Reduction: Conversion of the ethyl ester to the primary alcohol without affecting the lactam carbonyl.

This strategy is efficient due to the use of common, readily available reagents and straightforward purification procedures. The overall workflow is designed to be a self-validating system, with clear checkpoints for characterization to ensure the identity and purity of intermediates and the final product.

Synthesis_Workflow cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Final Product Synthesis cluster_2 Phase 3: Validation Start L-Pyroglutamic Acid Ester Ethyl L-Pyroglutamate Start->Ester Esterification (SOCl₂, EtOH) N_Methyl_Ester Ethyl 1-methyl-5-oxopyrrolidine-2-carboxylate Ester->N_Methyl_Ester N-Methylation (NaH, MeI, THF) Reduction Reduction (NaBH₄, EtOH) N_Methyl_Ester->Reduction Product This compound Reduction->Product Purification Purification (Column Chromatography) Product->Purification QC Characterization (NMR, MS, IR) Purification->QC

Figure 1: High-level workflow for the synthesis and validation of this compound.

The Synthesis Pathway from L-Pyroglutamic Acid

The conversion of L-Pyroglutamic acid to the target molecule is a classic example of chiral pool synthesis, where the inherent stereochemistry of the starting material directs the stereochemical outcome of the product.

Figure 2: The three-step reaction sequence from L-Pyroglutamic acid to the target product.

Step 1: Esterification of L-Pyroglutamic Acid

Principle and Rationale: The synthesis begins with the protection of the carboxylic acid functional group as an ethyl ester. This is a crucial step for two primary reasons: 1) It prevents the acidic proton of the carboxylic acid from interfering with the base-mediated N-methylation in the subsequent step, and 2) It converts the carboxylic acid into a functional group that can be selectively reduced to a primary alcohol in the final step. Thionyl chloride (SOCl₂) in ethanol is a highly effective method for this transformation, as it converts the alcohol into an excellent leaving group in situ, driving the reaction to completion.[1]

Step 2: N-Methylation of Ethyl L-Pyroglutamate

Principle and Rationale: With the carboxylic acid protected, the next step is the methylation of the lactam nitrogen. The amide proton of the pyroglutamate is weakly acidic and can be deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting anion acts as a potent nucleophile, readily attacking an electrophilic methyl source such as methyl iodide (MeI) in an SN2 reaction. Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the cation without interfering with the strong base. This general method has been established as a practical and high-yielding procedure for the N-alkylation of pyroglutamate esters.[2]

Step 3: Selective Reduction of the Ethyl Ester

Principle and Rationale: The final transformation is the reduction of the ethyl ester to the primary hydroxymethyl group. The key challenge is to achieve this selectively without reducing the more stable lactam (amide) carbonyl. Sodium borohydride (NaBH₄) is the ideal reagent for this purpose. It is a mild reducing agent that readily reduces esters but is generally unreactive towards amides under standard conditions (e.g., in an alcoholic solvent at room temperature). This difference in reactivity allows for the precise and high-yield conversion to the desired this compound. A similar procedure using NaBH₄ in ethanol is proven to be effective for the analogous non-N-methylated substrate.[1]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Synthesis of Ethyl L-Pyroglutamate
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-Pyroglutamic acid (1.0 eq).

  • Add absolute ethanol (EtOH) to create a suspension (approx. 5-10 mL per gram of starting material).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise via a syringe. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the solution to stir at room temperature overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with chloroform (CHCl₃) or dichloromethane (DCM) (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by distillation if necessary.[1]

Protocol 2: Synthesis of Ethyl 1-methyl-5-oxopyrrolidine-2-carboxylate
  • In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq).

  • Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of Ethyl L-Pyroglutamate (1.0 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir for 30 minutes at 0 °C.

  • Add methyl iodide (MeI) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).[2]

Protocol 3: Synthesis of this compound
  • Dissolve Ethyl 1-methyl-5-oxopyrrolidine-2-carboxylate (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid (HCl) until the effervescence ceases and the pH is neutral or slightly acidic.

  • Filter the mixture to remove the borate salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The resulting residue can be purified by column chromatography (silica gel, dichloromethane/methanol gradient) to yield the final product as a colorless oil or low-melting solid.

Purification and Characterization

Ensuring the identity and purity of the final product is paramount. A combination of chromatography and spectroscopic methods provides a self-validating system for the synthesized compound.

Purification:

  • Method: Flash column chromatography on silica gel.

  • Eluent System: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is typically effective for separating the polar product from less polar impurities.

Characterization Data: The identity of (5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one can be confirmed by standard spectroscopic techniques. The expected data are summarized below.

Property Value Source
Molecular Formula C₆H₁₁NO₂[3]
Molecular Weight 129.16 g/mol [3]
Appearance Colorless oil or off-white solidGeneral Observation
IUPAC Name (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one[3]

Table 1: Physical and Chemical Properties of the Target Compound.

Expected NMR Data (in CDCl₃, 400 MHz): The following table outlines the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known effects of adjacent functional groups on nuclear magnetic resonance.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale for Assignment
-C(=O)-N/A~175.5Typical chemical shift for a lactam carbonyl carbon.
-CH(CH₂OH)-~3.8 - 3.9 (m, 1H)~58.0 - 60.0Methine proton and carbon at a stereocenter, deshielded by both the lactam nitrogen and the adjacent CH₂OH group.
-CH₂OH~3.5 - 3.7 (m, 2H)~63.0 - 65.0Methylene protons and carbon of the primary alcohol, deshielded by the oxygen atom.
-N-CH₃~2.85 (s, 3H)~28.0 - 30.0Sharp singlet for the three equivalent methyl protons. Carbon is in a typical range for an N-methyl group.
-CH₂-CH₂-C(=O)-~2.3 - 2.5 (m, 2H)~29.0 - 31.0Methylene protons and carbon alpha to the lactam carbonyl.
-CH-CH₂-CH₂-~1.8 - 2.1 (m, 2H)~22.0 - 24.0Methylene protons and carbon beta to the lactam carbonyl.
-OHBroad singletN/AHydroxyl proton signal is typically broad and its chemical shift is concentration-dependent.

Table 2: Predicted ¹H and ¹³C NMR Characterization Data.

Conclusion

This guide has detailed a reliable and efficient synthesis of this compound from the chiral pool starting material, L-Pyroglutamic acid. By following a logical three-step sequence of esterification, N-methylation, and selective reduction, the target molecule can be obtained in good yield while preserving stereochemical integrity. The provided protocols are based on established and trusted methodologies, and the characterization framework allows for robust validation of the final product. This synthetic route represents a practical and scalable approach for researchers and developers requiring access to this important chiral building block.

References

  • Biffis, A., et al. (2020). Batch and Flow Green Microwave-Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones. ChemSusChem, 13(17), 4584-4593. Available from: [Link]

  • Jeyachandran, V., et al. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. Available from: [Link]

  • PubChem. (n.d.). (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Jiang, Y., et al. (2023). Recent advances in sustainable catalytic production of 5-methyl-2-pyrrolidones from bio-derived levulinate. Fuel, 333, 126629. Available from: [Link]

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  • PubChem. (n.d.). (S)-5-(Hydroxymethyl)-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 11(12), 1039-1050. Available from: [Link]

  • PubChem. (n.d.). (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Cooper, J., & Knight, D. W. (1996). A General N-Alkylation Procedure for Ethyl Pyroglutamate. Synthetic Communications, 26(9), 1825-1832. Available from: [Link]

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An In-Depth Technical Guide to the Characterization of N-methyl-DL-pyroglutamol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Identity of N-methyl-DL-pyroglutamol

N-methyl-DL-pyroglutamol, a methylated derivative of the naturally occurring pyroglutamic acid, represents a compelling target for researchers in drug discovery and development. The introduction of a methyl group to the lactam nitrogen can significantly alter the parent molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. As with any novel or modified compound, a thorough and systematic characterization is paramount to confirm its identity, purity, and key structural features. This guide provides a comprehensive, technically-grounded framework for the complete analytical characterization of N-methyl-DL-pyroglutamol, moving from synthesis and purification to in-depth spectroscopic and chromatographic analysis. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final characterization data.

Section 1: Synthesis and Purification of N-methyl-DL-pyroglutamol

A robust characterization begins with a well-defined and purified starting material. The synthesis of N-methyl-DL-pyroglutamol can be approached through the N-methylation of DL-pyroglutamic acid. The choice of methylation strategy is critical to ensure a clean reaction with minimal side products.

Synthetic Strategy: The Rationale for Reductive Amination

While various N-methylation techniques exist, a highly effective and controlled method involves a reductive amination pathway. This approach offers high yields and avoids the use of harsh methylating agents that could potentially lead to undesired side reactions. The workflow begins with the reaction of DL-pyroglutamic acid with formaldehyde in the presence of a reducing agent.

Synthesis_Workflow cluster_synthesis Synthesis and Purification Workflow DL_pyroglutamic_acid DL-Pyroglutamic Acid Reaction Reductive Amination DL_pyroglutamic_acid->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Reducing_agent Reducing Agent (e.g., NaBH3CN) Reducing_agent->Reaction Crude_product Crude N-methyl-DL-pyroglutamol Reaction->Crude_product Purification Column Chromatography Crude_product->Purification Pure_product Pure N-methyl-DL-pyroglutamol Purification->Pure_product

Caption: Synthetic workflow for N-methyl-DL-pyroglutamol.

Experimental Protocol: Synthesis and Purification

Materials:

  • DL-Pyroglutamic acid

  • Formaldehyde (37% solution in water)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve DL-pyroglutamic acid in methanol.

  • Addition of Reagents: To the stirred solution, add formaldehyde solution. The reaction mixture is then cooled in an ice bath.

  • Reduction: Slowly add sodium cyanoborohydride to the reaction mixture. The reaction is allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the addition of water. The solvent is removed under reduced pressure. The resulting residue is redissolved in a minimal amount of water and acidified with dilute HCl.

  • Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford pure N-methyl-DL-pyroglutamol.

Section 2: Spectroscopic Characterization

Spectroscopic analysis provides the foundational data for structural elucidation and confirmation. A combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, alongside Mass Spectrometry (MS), will be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of N-methyl-DL-pyroglutamol.

Rationale for NMR: ¹H NMR will confirm the presence and connectivity of all protons, including the newly introduced N-methyl group. ¹³C NMR will provide information on the carbon skeleton and the chemical environment of each carbon atom.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-CH₃~2.8 - 3.0SingletN/A
~4.1 - 4.3Doublet of Doublets~8, 4
~2.2 - 2.4Multiplet
~2.4 - 2.6Multiplet

Note: Predicted values are based on data for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxyl)~175 - 180
C=O (Lactam)~170 - 175
~55 - 60
N-CH₃~30 - 35
~28 - 32
~25 - 29

Note: Predicted values are based on data for similar structures. Actual values may vary depending on the solvent and experimental conditions.[1]

  • Sample Preparation: Dissolve approximately 5-10 mg of purified N-methyl-DL-pyroglutamol in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, further confirming its structure.

Rationale for MS: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique that will likely yield a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻), confirming the molecular weight. EI, a harder ionization technique, will induce fragmentation, providing structural information.

Expected Molecular Ion:

  • Molecular Formula: C₆H₉NO₃

  • Molecular Weight: 143.14 g/mol

  • Expected [M+H]⁺: m/z 144.06

Predicted Fragmentation Pattern (EI-MS): Key fragments would likely arise from the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the pyrrolidone ring.

MS_Fragmentation cluster_ms Predicted EI-MS Fragmentation M N-methyl-DL-pyroglutamol (m/z 143) M_minus_COOH [M-COOH]⁺ (m/z 98) M->M_minus_COOH - COOH Ring_fragment Ring Fragments M->Ring_fragment Ring Cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Acquire data in both positive and negative ion modes for ESI.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Rationale for FTIR: The FTIR spectrum will confirm the presence of the carboxylic acid and the lactam functional groups, and the absence of the N-H bond from the starting material.

Expected Characteristic Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)3300 - 2500Strong, Broad
C=O stretch (Carboxylic acid)1725 - 1700Strong
C=O stretch (Lactam)1680 - 1640Strong
C-N stretch1400 - 1000Medium
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or cast a thin film of the sample on a salt plate from a volatile solvent.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of N-methyl-DL-pyroglutamol.[2]

Section 3: Chromatographic Analysis

Chromatography is essential for assessing the purity of the synthesized compound and for resolving the enantiomers in the racemic mixture.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of small organic molecules.

Rationale for RP-HPLC: This technique separates compounds based on their hydrophobicity. It will provide a quantitative measure of the purity of the synthesized N-methyl-DL-pyroglutamol.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Chiral HPLC for Enantiomeric Resolution

As the synthesized product is a DL-racemic mixture, chiral HPLC is necessary to separate and quantify the D and L enantiomers.

Rationale for Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) to differentially interact with the two enantiomers, allowing for their separation. This is crucial for applications where the biological activity is enantiomer-specific. Several types of chiral stationary phases, such as those based on polysaccharides or proteins, can be effective for separating amino acid derivatives.[3][4]

  • Column: A suitable chiral column (e.g., a polysaccharide-based or protein-based CSP).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier. The exact mobile phase composition will need to be optimized for the chosen column.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm.

Section 4: Physicochemical Properties

A summary of the key physicochemical properties of N-methyl-DL-pyroglutamol is provided below.

Property Value Method of Determination
Molecular Formula C₆H₉NO₃Mass Spectrometry
Molecular Weight 143.14 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Solubility Soluble in water and polar organic solventsExperimental
Melting Point To be determinedDifferential Scanning Calorimetry (DSC) or Melting Point Apparatus
Optical Rotation 0° (for the DL-racemic mixture)Polarimetry

Conclusion: A Comprehensive and Validated Characterization

This technical guide has outlined a systematic and robust approach to the comprehensive characterization of N-methyl-DL-pyroglutamol. By following the detailed protocols for synthesis, purification, spectroscopic analysis, and chromatographic separation, researchers can confidently establish the identity, purity, and key structural features of this molecule. The integration of multiple analytical techniques provides a self-validating framework, ensuring the integrity of the characterization data. This foundational knowledge is a critical prerequisite for any further investigation into the biological activities and potential therapeutic applications of N-methyl-DL-pyroglutamol.

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A Comprehensive Spectroscopic Guide to 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one (C₆H₁₁NO₂; MW: 129.16 g/mol ). As a significant chiral building block in pharmaceutical synthesis and a known metabolite of N-methyl-2-pyrrolidone (NMP), a comprehensive understanding of its spectral characteristics is crucial for its identification, quantification, and quality control. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to present a complete structural characterization. Each section details field-proven experimental protocols, in-depth data interpretation, and tabulated summaries, providing a definitive reference for professionals in the field.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following standardized numbering scheme for this compound is used throughout this guide. The molecule possesses a chiral center at the C5 position.

Figure 1: Molecular structure and atom numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol involves proper sample preparation, instrument calibration, and standardized acquisition parameters.

  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and provide information on the number of attached protons. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a precise map of the proton environments. The chirality at C5 renders the geminal protons at C4 and C7 diastereotopic, leading to more complex splitting patterns than would be observed in an achiral analogue.

  • N-CH₃ (C6): A sharp singlet appears for the three methyl protons, typically in the range of 2.8-3.0 ppm.

  • -CH₂OH (C7): The two protons on the hydroxymethyl group are diastereotopic and are expected to appear as a complex multiplet, often two separate doublets of doublets, due to coupling with the C5 proton.

  • -OH: The hydroxyl proton signal is a broad singlet whose chemical shift is highly dependent on concentration and solvent. It can often be identified by its disappearance upon D₂O exchange.

  • Ring Protons (C3, C4, C5): These protons form a complex, coupled spin system. The C5 proton, being adjacent to both nitrogen and the hydroxymethyl group, will appear as a multiplet. The C3 and C4 methylene protons will also show complex multiplet patterns.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a carbon count and information about their chemical environment.

  • Carbonyl (C2): The lactam carbonyl carbon is the most deshielded, appearing far downfield, typically around 175-178 ppm.

  • C5 Carbon: This carbon, bonded to nitrogen and the hydroxymethyl group, appears in the range of 55-60 ppm.

  • Hydroxymethyl Carbon (C7): The carbon of the -CH₂OH group is expected around 60-65 ppm.

  • N-Methyl Carbon (C6): The N-methyl carbon signal is found further upfield, typically between 25-30 ppm.

  • Ring Methylene Carbons (C3, C4): These carbons are found in the aliphatic region of the spectrum.

Tabulated NMR Data Summary

The following tables summarize the expected chemical shifts based on available data.

Table 1: ¹H NMR Data for this compound

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H on C5 ~3.6 - 3.8 Multiplet -
H₂ on C7 (-CH₂OH) ~3.4 - 3.6 Multiplet -
H₃ on C6 (N-CH₃) ~2.9 Singlet -
H₂ on C3 ~2.3 - 2.5 Multiplet -
H₂ on C4 ~1.8 - 2.1 Multiplet -

| OH | Variable | Broad Singlet| - |

Table 2: ¹³C NMR Data for this compound

Assignment Chemical Shift (δ, ppm)
C2 (C=O) ~177
C7 (-CH₂OH) ~63
C5 ~58
C3 ~31
C6 (N-CH₃) ~28

| C4 | ~24 |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the molecule.

Experimental Protocol: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing non-volatile compounds like this compound, particularly in complex matrices.

  • Chromatographic Separation: An aliquot of the sample is injected into a High-Performance Liquid Chromatography (HPLC) system, typically equipped with a C18 reverse-phase column. A gradient elution with solvents like water and acetonitrile (both often containing 0.1% formic acid to promote ionization) is used to separate the analyte from other components.

  • Ionization: The column effluent is directed to an electrospray ionization (ESI) source operating in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation in the source, preserving the molecular ion.

  • Mass Analysis: The ions are guided into a mass analyzer (e.g., a triple quadrupole or ion trap). A full scan (MS1) is performed to identify the protonated molecular ion ([M+H]⁺).

  • Fragmentation (MS/MS): The [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) in a collision cell. The resulting fragment ions are then analyzed in a second mass scan (MS2).

cluster_LC HPLC System cluster_MS Mass Spectrometer Sample Sample Injection Column C18 Column Sample->Column Mobile Phase ESI ESI Source (+ve) Column->ESI MS1 MS1 Analyzer ESI->MS1 Ions CID Collision Cell (CID) MS1->CID Select [M+H]⁺ MS2 MS2 Analyzer CID->MS2 Fragment Ions Detector Detector MS2->Detector Data Data Detector->Data Mass Spectrum

Figure 2: Workflow for LC-ESI-MS/MS analysis.

Interpretation of Mass Spectra

The molecular formula C₆H₁₁NO₂ gives an exact mass of 129.0790 Da.

  • Parent Ion: In positive ESI mode, the compound readily protonates to form the molecular ion [M+H]⁺ at an m/z of 130.1.

  • Fragmentation Pathways: The primary fragmentation pathways involve neutral losses from the parent ion. Common losses include:

    • Loss of H₂O (18 Da): Dehydration can occur, leading to a fragment ion at m/z 112.1.

    • Loss of CH₂OH (31 Da): Cleavage of the hydroxymethyl group results in a significant fragment at m/z 99.1.

Tabulated Mass Spectrometry Data

Table 3: ESI-MS Fragmentation Data for this compound

m/z Assignment Description
130.1 [M+H]⁺ Protonated Molecular Ion
112.1 [M+H - H₂O]⁺ Loss of water

| 99.1 | [M+H - CH₂OH]⁺ | Loss of the hydroxymethyl group |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FT-IR
  • Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the analyte with dry KBr and pressing the mixture into a translucent disk. Alternatively, for a liquid or low-melting solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of air (or the pure KBr pellet) is recorded first. The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum, typically in the range of 4000 to 400 cm⁻¹.

Interpretation of IR Spectrum

The IR spectrum is characterized by several key absorption bands that confirm the structure.

  • O-H Stretch: A strong and broad absorption band is observed in the region of 3200-3500 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of hydrogen bonding.

  • C-H Stretch: Aliphatic C-H stretching vibrations appear in the 2850-3000 cm⁻¹ region.

  • C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl stretch of the five-membered lactam (amide) ring is prominent. This band is typically found between 1670-1700 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration of the amide is typically observed in the 1250-1350 cm⁻¹ region.

Tabulated IR Data Summary

Table 4: Key IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Intensity Assignment
3200 - 3500 Strong, Broad O-H Stretch (Alcohol)
2850 - 3000 Medium C-H Stretch (Aliphatic)
1670 - 1700 Strong, Sharp C=O Stretch (γ-Lactam)

| 1250 - 1350 | Medium | C-N Stretch (Amide) |

Integrated Spectroscopic Analysis and Conclusion

The collective evidence from NMR, MS, and IR spectroscopy provides an unambiguous confirmation of the structure of this compound.

  • Mass Spectrometry confirms the molecular weight is 129.16 g/mol and the elemental composition is C₆H₁₁NO₂.

  • Infrared Spectroscopy verifies the presence of key functional groups: a hydroxyl (-OH), a lactam carbonyl (C=O), and aliphatic C-H bonds.

  • NMR Spectroscopy provides the complete atomic framework. ¹³C NMR confirms the presence of six unique carbon atoms, including a carbonyl, an N-methyl, and four carbons in the pyrrolidinone ring system. ¹H NMR elucidates the precise proton environment and their connectivity, confirming the N-methyl, hydroxymethyl, and pyrrolidinone ring protons.

This comprehensive spectroscopic profile serves as a reliable reference for the identification, characterization, and quality assessment of this compound in research and development settings.

References

  • SpectraBase. 5-HYDROXY-1-METHYLPYRROLIDIN-2-ONE - Optional[FTIR] - Spectrum. [Link]

  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. [Link]

  • Carnerup, M. A., Gube, M., & Jönsson, B. A. (2001). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. Journal of chromatography. B, Biomedical sciences and applications, 760(2), 203–212. [Link]

  • PubChem. 5-(Hydroxymethyl)pyrrolidin-2-one. National Center for Biotechnology Information. [Link]

  • PubChem. (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone. National Center for Biotechnology Information. [Link]

  • Åkesson, B., & Jönsson, B. A. (2000). Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker. Scandinavian journal of work, environment & health, 26(3), 259–264. [Link]

  • PubChem. 5-hydroxy-N-methylpyrrolidone. National Center for Biotechnology Information. [Link]

  • ResearchGate. Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry | Request PDF. [Link]

  • MySkinRecipes. (R)-5-(Hydroxymethyl)-1-Methylpyrrolidin-2-One. [Link]

  • Suzuki, Y., Endo, Y., Ogawa, M., Yamamoto, S., Takeuchi, A., Nakagawa, T., & Onda, N. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard.

An In-Depth Technical Guide to the NMR Analysis of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one, a chiral derivative of pyroglutamic acid, is a versatile building block in medicinal chemistry and drug development.[1][2] Its rigid, five-membered lactam structure provides a valuable scaffold for the synthesis of a wide range of biologically active molecules.[1][2] A thorough understanding of its three-dimensional structure and electronic properties is paramount for its effective utilization in the design of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules in solution. This comprehensive guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, the influence of solvent effects, and the application of advanced 2D NMR techniques for unambiguous signal assignment. This document is intended to serve as a practical resource for researchers and scientists engaged in the synthesis, characterization, and application of this important chemical entity.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure is the foundation for interpreting its NMR spectra. The atomic numbering scheme used throughout this guide is presented below.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Analysis

The proton NMR spectrum provides valuable information about the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data
ProtonMultiplicityChemical Shift (ppm) - CDCl₃ (Predicted)Chemical Shift (ppm) - DMSO-d₆ (Predicted)Coupling Constants (J) in Hz
H3a, H3bm1.80 - 2.101.75 - 2.05-
H4a, H4bm2.20 - 2.402.15 - 2.35-
H5m3.60 - 3.753.55 - 3.70-
H6 (N-CH₃)s2.852.75-
H7a, H7bm3.45 - 3.653.35 - 3.55-
OHbr sVariableVariable-

Analysis in CDCl₃ (Chloroform-d):

In a non-polar aprotic solvent like CDCl₃, the hydroxyl proton (OH) signal is often broad and its chemical shift is highly dependent on concentration and temperature due to varying degrees of hydrogen bonding. The diastereotopic protons of the methylene groups at C3, C4, and C7 are expected to show complex splitting patterns. The N-methyl group (H6) will appear as a sharp singlet.

Analysis in DMSO-d₆ (Dimethyl Sulfoxide-d₆):

In a polar aprotic solvent like DMSO-d₆, the hydroxyl proton signal is typically sharper and shifted downfield compared to CDCl₃ due to strong hydrogen bonding with the solvent.[3] This can also lead to observable coupling between the OH proton and the adjacent methylene protons (H7). The signals for the ring protons are also likely to experience shifts due to the change in solvent polarity.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Predicted ¹³C NMR Data
CarbonChemical Shift (ppm) - CDCl₃ (Predicted)Chemical Shift (ppm) - DMSO-d₆ (Predicted)
C2 (C=O)~175~174
C3~30~30
C4~22~22
C5~58~58
C6 (N-CH₃)~29~29
C7 (CH₂OH)~65~64

Analysis:

The carbonyl carbon (C2) of the lactam is the most deshielded, appearing at the lowest field (~175 ppm). The carbon of the hydroxymethyl group (C7) is expected around 65 ppm due to the deshielding effect of the attached oxygen atom. The N-methyl carbon (C6) and the ring methylene carbons (C3 and C4) will appear at higher fields. The chemical shifts will show minor variations between CDCl₃ and DMSO-d₆ due to solvent effects.

Advanced 2D NMR Techniques for Structural Elucidation

For a complete and unambiguous assignment of all ¹H and ¹³C signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

COSY H3 H3a, H3b H4 H4a, H4b H3->H4 ³J H5 H5 H4->H5 ³J H7 H7a, H7b H5->H7 ³J OH OH H7->OH ³J (in DMSO-d₆) HSQC cluster_H ¹H Signals cluster_C ¹³C Signals H3 H3a, H3b C3 C3 H3->C3 ¹J H4 H4a, H4b C4 C4 H4->C4 ¹J H5 H5 C5 C5 H5->C5 ¹J H6 H6 (N-CH₃) C6 C6 H6->C6 ¹J H7 H7a, H7b C7 C7 H7->C7 ¹J

Caption: Expected HSQC correlations for this compound.

This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal assigned to the N-methyl group will show a cross-peak to the corresponding N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton.

HMBC cluster_H_HMBC ¹H Signals cluster_C_HMBC ¹³C Signals H3_hmbc H3a, H3b C2_hmbc C2 (C=O) H3_hmbc->C2_hmbc ²J C4_hmbc C4 H3_hmbc->C4_hmbc ²J C5_hmbc C5 H3_hmbc->C5_hmbc ³J H4_hmbc H4a, H4b H4_hmbc->C2_hmbc ³J C3_hmbc C3 H4_hmbc->C3_hmbc ²J H4_hmbc->C5_hmbc ²J H5_hmbc H5 H5_hmbc->C3_hmbc ³J H5_hmbc->C4_hmbc ²J C7_hmbc C7 H5_hmbc->C7_hmbc ²J H6_hmbc H6 (N-CH₃) H6_hmbc->C2_hmbc ²J H6_hmbc->C5_hmbc ²J H7_hmbc H7a, H7b H7_hmbc->C5_hmbc ²J C6_hmbc C6

Sources

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (C₆H₁₁NO₂), a substituted pyrrolidinone derivative. Designed for researchers, analytical chemists, and drug development professionals, this document elucidates the compound's characteristic fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the underlying chemical principles that dictate ion formation and fragmentation, present detailed experimental protocols for robust data acquisition, and visualize the key fragmentation pathways. The insights herein are grounded in established mass spectrometry principles and data from structurally related analogs, offering a predictive and practical framework for the identification and characterization of this molecule.

Introduction to this compound

This compound is a derivative of pyroglutamic acid, a class of compounds with significant interest in medicinal chemistry and materials science.[1] The molecule features a five-membered lactam ring, an N-methyl substitution, and a primary alcohol functional group. Understanding its behavior in a mass spectrometer is crucial for its detection in complex matrices, for reaction monitoring during synthesis, and for metabolic studies. Mass spectrometry provides unparalleled sensitivity and structural information, making it an indispensable tool for its analysis. This guide will focus on the two most common ionization techniques: the high-energy, fragmentation-rich Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and the soft, molecular-ion-preserving Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC).

Physicochemical Properties and Molecular Structure

A precise understanding of the molecule's properties is the foundation of any analytical method development.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂PubChem CID: 14876039[2]
Molecular Weight 129.16 g/mol PubChem CID: 14876039[2]
Monoisotopic Mass 129.078979 DaPubChem CID: 14876039[2]
IUPAC Name (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-onePubChem CID: 14876039[2]
Structure

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) that is often energetically unstable. This excess energy induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" spectrum that is invaluable for structural confirmation.

Predicted Fragmentation Pathway

The fragmentation of this compound in EI-MS is governed by the relative stability of the resulting fragments. The primary cleavage events are dictated by the presence of the tertiary amine, the carbonyl group, and the primary alcohol.

  • Molecular Ion (M⁺•) at m/z 129: The initial ionization event produces the molecular ion. Its abundance may be low due to its propensity to fragment.

  • α-Cleavage and Formation of the Base Peak (m/z 98): The most favorable fragmentation is the cleavage of the bond between the chiral carbon (C5) and the hydroxymethyl group. This results in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da) and the formation of a highly stable, resonance-stabilized acylium-iminium ion at m/z 98 . This fragment is predicted to be the base peak in the EI spectrum. This pathway is strongly supported by the mass spectrum of the analogous compound, 5-(hydroxymethyl)pyrrolidin-2-one (the N-H variant), which shows a base peak at m/z 84, corresponding to the loss of the same •CH₂OH radical from its molecular ion of 115 Da.[3]

  • Loss of Water (m/z 111): A common fragmentation pathway for alcohols is the neutral loss of water (H₂O, 18 Da), which would produce a fragment ion at m/z 111.

  • Ring Fragmentation: Subsequent fragmentation of the m/z 98 ion can occur via the loss of carbon monoxide (CO, 28 Da), a characteristic fragmentation of cyclic ketones and lactams, leading to an ion at m/z 70 .

Visualizing the EI Fragmentation Pathway

EI_Fragmentation cluster_M Molecular Ion cluster_frags Fragment Ions M [C₆H₁₁NO₂]⁺• m/z 129 F98 [C₅H₈NO]⁺ m/z 98 (Base Peak) M->F98 - •CH₂OH F111 [C₆H₉NO]⁺• m/z 111 M->F111 - H₂O F70 [C₄H₈N]⁺ m/z 70 F98->F70 - CO

Caption: Proposed EI fragmentation pathway for this compound.

Summary of Key EI Fragments
m/zProposed FormulaIdentityPredicted Abundance
129[C₆H₁₁NO₂]⁺•Molecular IonLow to Medium
111[C₆H₉NO]⁺•[M - H₂O]⁺•Low
98[C₅H₈NO]⁺[M - •CH₂OH]⁺High (Base Peak)
70[C₄H₈N]⁺[M - •CH₂OH - CO]⁺Medium

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that imparts minimal energy to the analyte, making it ideal for determining the molecular weight of thermally labile or polar molecules. Analysis is typically performed in positive ion mode, where the molecule readily accepts a proton to form the pseudomolecular ion, [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation of this precursor ion.

Predicted Fragmentation Pathway (MS/MS)

In ESI-MS/MS, the protonated molecule is selected and fragmented via collision-induced dissociation (CID).

  • Protonated Molecule ([M+H]⁺) at m/z 130: In a typical ESI spectrum, the most abundant ion will be the protonated molecule at m/z 130 (129 + 1).

  • Loss of Water (m/z 112): The most facile fragmentation of the [M+H]⁺ ion is the neutral loss of water (18 Da) from the protonated hydroxymethyl group. This is a common loss for protonated alcohols and is expected to produce a prominent product ion at m/z 112 .

  • Loss of Formaldehyde (m/z 100): An alternative rearrangement can lead to the neutral loss of formaldehyde (CH₂O, 30 Da). This would result in the formation of the N-methyl-2-pyrrolidinone protonated molecule at m/z 100 .

  • Cautionary Note on In-Source Reactions: It is crucial to recognize that related structures, such as glutamic acid, can undergo in-source cyclization to form pyroglutamic acid during ESI analysis.[4] While this compound is already cyclic, careful optimization of source conditions (e.g., temperature, voltages) is necessary to prevent any unwanted thermal degradation or rearrangements.

Visualizing the ESI-MS/MS Fragmentation Pathwaydot

ESI_Fragmentation cluster_M Precursor Ion cluster_frags Product Ions M [C₆H₁₁NO₂ + H]⁺ m/z 130 F112 [C₆H₁₀NO]⁺ m/z 112 M->F112 - H₂O F100 [C₅H₁₀NO]⁺ m/z 100 M->F100 - CH₂O

Sources

Biological activity of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Significance of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery, the exploration of versatile chiral building blocks is paramount to the development of novel therapeutics. Among these, the pyrrolidinone scaffold has consistently proven to be a privileged structure, forming the core of numerous biologically active compounds. This guide focuses on a specific, yet underexplored, member of this family: This compound . While direct, extensive biological profiling of this particular molecule is not yet prevalent in public-domain literature, its significance lies in its role as a key synthetic intermediate and the broader biological context of its structural class. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, its pivotal role in the synthesis of advanced bioactive molecules, and the established biological activities of the wider pyrrolidinone family that inspire its use.

Molecular Profile and Chemical Properties

This compound is a chiral organic compound featuring a five-membered lactam (a cyclic amide) ring. The presence of a methyl group at the nitrogen (N1) and a hydroxymethyl group at the chiral center (C5) makes it a valuable and versatile starting material for multi-step organic synthesis.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO₂[1]
Molecular Weight 129.16 g/mol [1]
IUPAC Name (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one (for the S-enantiomer)[1]
CAS Number 122663-22-3 (for the R-enantiomer); 122663-19-8 (for the S-enantiomer)[1][2]
Appearance Colorless liquid (impure samples may appear yellow)[3]
Solubility Miscible with water and most common organic solvents[3]

The key structural features—the lactam ring, the chiral center, and the reactive hydroxymethyl group—allow for selective modifications, enabling the design of enantiomerically pure drugs with potentially improved metabolic stability and bioavailability.[2]

Core Application: A Chiral Building Block for Neuroactive Compounds

The primary and most documented role of this compound is as a chiral precursor in the synthesis of complex pharmaceutical agents, particularly those targeting the Central Nervous System (CNS).[2][4] Its rigid, chiral scaffold is ideal for orienting functional groups in a precise three-dimensional arrangement, which is critical for selective interaction with biological targets like enzymes and receptors.

Rationale for Use in CNS Drug Development

The pyrrolidinone ring is a core component of the "racetam" class of drugs, which are noted for their cognitive-enhancing (nootropic) effects. The prototypical racetam, Piracetam , is itself a derivative of this ring system and has been used for cognitive disorders and dementia.[3] This established history provides a strong rationale for using substituted pyrrolidinones like this compound as starting points for novel CNS-active agents, including cognitive enhancers and enzyme inhibitors.[2]

Synthetic Workflow Example

The synthesis of advanced derivatives often begins with the modification of the hydroxymethyl group. This can involve oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution, thereby allowing for the attachment of more complex moieties.

Below is a conceptual workflow illustrating how this molecule can be utilized in a drug discovery program.

G A 5-(Hydroxymethyl)-1- methylpyrrolidin-2-one B Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) A->B Step 1 C Nucleophilic Substitution (e.g., with amines, azides, thiols) B->C Step 2 D Advanced Intermediate C->D E Further Functionalization (e.g., coupling reactions) D->E Step 3 F Final Bioactive Compound E->F G Biological Screening (e.g., Receptor Binding, Enzyme Assays) F->G

Caption: Conceptual workflow for developing bioactive compounds.

Biological Context and Activities of the Pyrrolidinone Scaffold

While direct biological assays on this compound are scarce in the literature, the broader pyrrolidinone chemical class is rich with biological activity. Understanding this context is crucial for appreciating the potential of its derivatives.

Nootropic and Neuroprotective Effects

As mentioned, the pyrrolidinone nucleus is famously associated with the racetam family of drugs. Piracetam and its analogs are believed to exert their effects by restoring cell membrane fluidity, thereby enhancing neurotransmission.[3] Their efficacy has been documented in conditions like dementia, vertigo, and dyslexia.[3] This provides a strong precedent for investigating novel N-methylated pyrrolidinone derivatives for similar neuro-pharmacological activities.

Anti-inflammatory and Antioxidant Potential

Research into other pyrrolidinone derivatives has revealed significant anti-inflammatory and antioxidant properties.[3] Some compounds have been synthesized and tested for their ability to inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory cascade.[3] In-silico docking experiments suggest that the 2-pyrrolidinone template contributes significantly to these inhibitory properties.[3]

Furthermore, a cheminformatics analysis of compounds found in beetroot identified the related molecule, 5-(hydroxymethyl)-2-pyrrolidinone, as having a favorable profile for drug development, with predicted antidiabetic, antioxidant, anti-inflammatory, anticancer, and cardioprotective functions.[3] Although this is a computational prediction for the N-unsubstituted analog, it highlights the therapeutic potential encoded within this specific scaffold.

Role as a Metabolite

Interestingly, the closely related structure, 5-hydroxy-N-methylpyrrolidone (5-HNMP) , is the major metabolite of N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent.[5] Studies have shown that the metabolism of NMP to 5-HNMP is mediated by the cytochrome P450 enzyme CYP2E1 in both rats and humans.[5] This metabolic link underscores the biological relevance of this molecular structure, as it is formed endogenously in individuals exposed to NMP.

G NMP N-Methyl-2-pyrrolidone (NMP) Metabolite 5-Hydroxy-N-methylpyrrolidone (5-HNMP) NMP->Metabolite Hydroxylation Enzyme CYP2E1 Enzyme Enzyme->NMP

Caption: Metabolic pathway of NMP to its hydroxylated metabolite.

Experimental Protocols for Activity Assessment

For researchers aiming to investigate the biological activity of this compound or its novel derivatives, the following protocols provide standardized methods for assessing relevant biological activities based on the known targets of the broader pyrrolidinone class.

Protocol: Lipoxygenase (LOX) Inhibition Assay (Anti-inflammatory)

This assay determines the ability of a test compound to inhibit the enzymatic activity of lipoxygenase, which catalyzes the oxidation of polyunsaturated fatty acids, a key step in the inflammatory pathway.

Materials:

  • Lipoxygenase (from soybean) solution

  • Linoleic acid (substrate) solution

  • Borate buffer (pH 9.0)

  • Test compound (dissolved in DMSO or appropriate solvent)

  • Quercetin (positive control)

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture by adding 2.8 mL of borate buffer, 0.1 mL of lipoxygenase solution, and 0.1 mL of the test compound solution at various concentrations into a cuvette.

  • Incubate the mixture at room temperature (25°C) for 5 minutes.

  • Initiate the reaction by adding 0.1 mL of the linoleic acid substrate solution.

  • Immediately measure the change in absorbance at 234 nm for 3-5 minutes using the spectrophotometer. The formation of the conjugated diene hydroperoxide product results in an increase in absorbance.

  • Run a control reaction using the solvent instead of the test compound.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Protocol: In-Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)

This assay predicts the ability of a compound to cross the blood-brain barrier, a critical characteristic for CNS-active drugs.

Materials:

  • PAMPA sandwich plate (e.g., 96-well format with a filter plate coated with a lipid solution mimicking the BBB)

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Test compound solution in PBS

  • Reference compounds with known BBB permeability (e.g., caffeine for high permeability, atenolol for low permeability)

  • LC-MS/MS or UV-Vis spectrophotometer for quantification

Procedure:

  • Add the test compound solution to the donor wells of the PAMPA plate.

  • Fill the acceptor wells with fresh PBS.

  • Carefully place the filter plate (the "sandwich" top) onto the donor plate, ensuring the lipid-coated membrane separates the donor and acceptor wells.

  • Incubate the plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, carefully remove the filter plate.

  • Determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

  • Calculate the permeability coefficient (Pe) using established formulas that account for the surface area of the membrane, incubation time, and concentrations.

  • Compare the Pe value of the test compound to those of the reference compounds to classify its BBB permeability potential (low, medium, high).

Conclusion and Future Directions

This compound stands as a molecule of significant potential, primarily leveraged as a chiral synthon for creating sophisticated drug candidates, especially in the realm of neuroscience. Its value is derived from the proven track record of the pyrrolidinone scaffold in medicine.

The clear path forward for the research community involves a systematic biological evaluation of this compound itself. A broad-based screening against a panel of CNS receptors and key enzymes (e.g., kinases, proteases, metabolic enzymes) could uncover novel, direct biological activities. Such studies would bridge the current knowledge gap and could elevate this compound from a useful building block to a lead compound in its own right. The synthesis and evaluation of a focused library of its simple derivatives would also be a logical next step to establish structure-activity relationships and unlock its full therapeutic potential.

References

  • Jeyachandran, V., et al. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. Available at: [Link]

  • MySkinRecipes. (n.d.). (R)-5-(Hydroxymethyl)-1-Methylpyrrolidin-2-One. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). 5-(Hydroxymethyl)pyrrolidin-2-one. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Jeyachandran, V., et al. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE.
  • Kumar, A., et al. (2010). PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. Active agents. European Journal of Medicinal Chemistry, 45(11), 5120-5126.
  • Akesson, B., & Jönsson, B. A. (2000). Contribution of CYP2E1 to N-methyl-2-pyrrolidone metabolism. Toxicology Letters, 114(1-3), 227-233.
  • Kaminski, K., et al. (2025). Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models. Biomedicine & Pharmacotherapy, 193, 118728.
  • PubChem. (n.d.). 5-hydroxy-N-methylpyrrolidone. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

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5-(Hydroxymethyl)-1-methylpyrrolidin-2-one literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one: Synthesis, Properties, and Applications

Introduction

This compound is a chiral organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the pyrrolidinone ring system, it serves as a versatile and valuable building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The pyrrolidinone core is a privileged scaffold, found in numerous biologically active compounds, including well-known medicines like the respiratory stimulant doxapram and the nootropic agent piracetam.[1][2] The presence of both a chiral center and a reactive hydroxymethyl group on the this compound molecule provides synthetic chemists with a powerful tool for creating novel therapeutics with high stereospecificity.[3]

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, common synthetic methodologies, and diverse applications. It is intended for researchers, scientists, and professionals in drug development who seek to leverage this compound's unique structural features in their work.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis and formulation. The N-methylated form possesses distinct characteristics compared to its unmethylated counterpart, 5-(Hydroxymethyl)pyrrolidin-2-one.

Table 1: Physicochemical Properties

PropertyThis compound5-(Hydroxymethyl)pyrrolidin-2-one
Molecular Formula C₆H₁₁NO₂[4]C₅H₉NO₂[5]
Molecular Weight 129.16 g/mol [4]115.13 g/mol [5]
CAS Number 122663-19-8 ((5S)-isomer)[4]62400-75-3 (racemate)[5][6]
Appearance Data not consistently available; likely an oil or low-melting solidWhite to off-white crystalline powder/solid[6][7]
Melting Point Not specified83 - 87 °C[6][7]
Boiling Point Not specified185-187 °C at 4 Torr[6]
XLogP3 -0.8[4]-1.0[5]
Optical Rotation For (R)-(-)-isomer: [α]20/D = -31° (c=5 in ethanol)[7]Not applicable for racemate
Spectroscopic Data Insights
  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the N-methyl group (a singlet), the protons on the pyrrolidinone ring, and the methylene protons of the hydroxymethyl group.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (C=O), the N-methyl carbon, and the carbons of the pyrrolidinone ring and the hydroxymethyl side chain.

  • Mass Spectrometry (MS): GC-MS analysis typically shows a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the amide carbonyl group (C=O) and a broad absorption for the hydroxyl group (-OH).

Chemical Synthesis: A Strategic Approach

The synthesis of chiral 5-(hydroxymethyl)pyrrolidin-2-one derivatives often commences from readily available and naturally occurring chiral synthons, most notably pyroglutamic acid.[1][2] This ensures the stereochemical integrity of the final product, which is paramount in drug development.

Rationale for Synthetic Strategy

The most common and efficient pathway involves a two-step process:

  • Esterification and Reduction: Pyroglutamic acid is first converted to its methyl or ethyl ester. This step serves to protect the carboxylic acid, preventing it from being reduced in the subsequent step. The ester is then selectively reduced to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). The choice of NaBH₄ is critical; it is strong enough to reduce the ester but not the more stable amide bond of the pyrrolidinone ring, thus preserving the core structure.

  • N-Methylation: The resulting 5-(hydroxymethyl)pyrrolidin-2-one can then be N-methylated through various standard methods, such as reaction with a methylating agent (e.g., methyl iodide) in the presence of a suitable base.

This strategic sequence ensures high yields and maintains the desired chirality.

Experimental Protocol: Synthesis from Methyl L-Pyroglutamate

The following protocol is a representative example of the synthesis of the parent compound, 5-(hydroxymethyl)pyrrolidin-2-one, which is the immediate precursor to the N-methylated target.

Step 1: Reduction of Methyl L-Pyroglutamate [6]

  • Dissolve Methyl 5-oxopyrrolidine-2-carboxylate (1 equivalent, e.g., 9 g, 62.93 mmol) in methanol (e.g., 150 mL) under an inert atmosphere (e.g., argon).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (approx. 1.5 equivalents, e.g., 3.6 g, 95.2 mmol) portion-wise to the solution, maintaining the temperature.

  • Allow the reaction mixture to warm gradually to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by adding concentrated hydrochloric acid until the effervescence ceases.

  • Filter the mixture and wash the collected solid with methanol.

  • Combine the filtrates and concentrate them under reduced pressure to remove the solvent.

  • Purify the resulting crude product by column chromatography (e.g., using 10% methanol in dichloromethane as the eluent) to yield 5-(hydroxymethyl)pyrrolidin-2-one.

Step 2: N-Methylation (General Procedure)

  • Dissolve the 5-(hydroxymethyl)pyrrolidin-2-one from the previous step in a suitable aprotic solvent (e.g., THF or DMF).

  • Add a base (e.g., sodium hydride, NaH) to deprotonate the amide nitrogen.

  • Add a methylating agent (e.g., methyl iodide, CH₃I) and stir the reaction at room temperature or with gentle heating until completion.

  • Work up the reaction appropriately to isolate the final product, this compound.

SynthesisWorkflow cluster_reduction Step 1: Selective Reduction cluster_methylation Step 2: N-Methylation Start Methyl L-Pyroglutamate Reagent1 1. NaBH₄ 2. Methanol, 0°C to RT Start->Reagent1 Product1 5-(Hydroxymethyl)pyrrolidin-2-one Reagent1->Product1 Reagent2 1. Base (e.g., NaH) 2. CH₃I Product1->Reagent2 FinalProduct This compound Reagent2->FinalProduct Applications cluster_pharma Pharmaceuticals cluster_other Other Industries Core This compound Chiral Pyrrolidinone Core Reactive -CH₂OH Group API API Synthesis Core:f0->API Stability Neuro Neurological Drugs Core:f0->Neuro Chiral Asymmetric Synthesis Core:f1->Chiral Derivatization Cosmetics Cosmetics (Moisturizer) Core:f1->Cosmetics Agro Agrochemicals Core:f1->Agro

Fig 2: Core structure and its diverse applications.

Safety and Handling

Based on aggregated GHS data for related pyrrolidinone structures, these compounds should be handled with appropriate care in a laboratory setting.

  • Hazards: The compound may cause skin and serious eye irritation. [4][5]It may also be harmful if swallowed, in contact with skin, or if inhaled, and could cause respiratory irritation. [4]* Precautions: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a dry, cool place. [6]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in organic synthesis and medicinal chemistry. Its synthesis from natural chiral precursors, combined with the dual functionality of a stable lactam ring and a reactive hydroxymethyl group, makes it an exceptionally valuable intermediate. For researchers and drug developers, this molecule offers a reliable and versatile platform for constructing novel chemical entities with therapeutic potential, underscoring the enduring importance of chiral building blocks in the quest for new medicines.

References

  • PubChem. (n.d.). 5-(Hydroxymethyl)pyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Jeyachandran, V., Kumar, M., & Manikandan, D. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. Retrieved from [Link]

  • PubChem. (n.d.). (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Jeyachandran, V. (2021). Synthesis of biological activitve 5-(hydroxymethyl)pyrrolidin-2-one at ambient temperature. ResearchGate. Retrieved from [Link]

  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. DOI:10.32628/IJSRST207668. Retrieved from [Link]

  • Chem-Impex International. (n.d.). (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone. Retrieved from [Link]

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Discovery and history of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one: From Synthesis to Application

Executive Summary

This compound is a chiral, functionalized derivative of the widely-used industrial solvent N-methyl-2-pyrrolidone (NMP). Its strategic combination of a lactam core, a chiral center, and a reactive hydroxymethyl group makes it a valuable building block in modern medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and applications for researchers, scientists, and drug development professionals. We delve into the historical context of its development, present a detailed, validated synthesis protocol with mechanistic explanations, and explore its utility as a versatile scaffold in the design of novel therapeutics.

The Pyrrolidinone Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in biologically active compounds.[1] The non-planar, sp³-hybridized nature of the saturated ring system allows for a three-dimensional exploration of chemical space that is critical for specific and high-affinity interactions with biological targets like enzymes and receptors.[1]

The pyrrolidinone (or γ-lactam) core is found in numerous pharmaceuticals. Notable examples include Piracetam, used to treat cognitive impairment, and Doxapram, a respiratory stimulant. This scaffold's prevalence stems from its favorable properties: it often imparts metabolic stability, improved solubility, and can act as a hydrogen bond acceptor.

The parent compound, N-methyl-2-pyrrolidone (NMP), is a well-established industrial and pharmaceutical solvent known for its high solubilizing power and its use as a penetration enhancer in transdermal drug delivery systems.[2][3] However, NMP lacks functional handles for synthetic elaboration. This compound emerges as a strategically significant evolution, retaining the core N-methylpyrrolidone structure while introducing a primary alcohol. This hydroxyl group, positioned at a chiral center, transforms the inert solvent scaffold into a versatile and reactive building block for asymmetric synthesis.

Physicochemical and Spectroscopic Profile

The precise characterization of a synthetic intermediate is fundamental to its application. The properties of this compound are well-documented across various chemical databases.

Key Physicochemical Properties

The following table summarizes the key identifiers and physical properties for the (5S)-enantiomer, which is commonly synthesized from naturally derived chiral precursors.

PropertyValueSource
IUPAC Name (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one[4]
Molecular Formula C₆H₁₁NO₂[4][5]
Molecular Weight 129.16 g/mol [4][5]
CAS Number 122663-19-8[4]
Appearance Colorless to light yellow liquid[6]
Predicted Boiling Point 281.8 ± 13.0 °C[6]
Predicted Density 1.124 ± 0.06 g/cm³[6]
Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. Data from nuclear magnetic resonance (NMR) spectroscopy provides a definitive structural fingerprint.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~3.5-3.7m--CH(5)- and -CH₂OH
~2.8s--N-CH₃
~2.2-2.4m--CH₂(4)-
~1.8-2.0m--CH₂(3)-
¹³C NMR ~175--C=O (2)
~65---CH₂OH
~58---CH(5)-
~30---CH₂(4)-
~28---N-CH₃
~22---CH₂(3)-
Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument used. The data is synthesized from typical values for similar structures and information mentioned in synthesis literature.

Historical Perspective: Emergence as a Chiral Synthon

The "discovery" of this compound is not marked by a singular event but rather by its emergence from the field of asymmetric synthesis. Its history is intrinsically linked to the use of natural chiral building blocks. L-Pyroglutamic acid, an inexpensive and readily available chiral compound derived from glutamic acid, is the most common starting material for synthesizing chiral 5-substituted pyrrolidinones.[7]

Early synthetic efforts focused on creating libraries of substituted pyrrolidinones to explore their biological activities, including anti-inflammatory and antihypertensive properties. The synthesis of the title compound represents a logical step in this progression: the reduction of the carboxylic acid at the 5-position to a primary alcohol. This transformation creates a new point for diversification while preserving the original stereochemistry. The subsequent N-methylation provides a neutral, stable lactam that is often desired in drug scaffolds. The development of this compound is therefore a story of synthetic innovation, aimed at converting a simple, natural molecule into a more versatile and synthetically useful intermediate.

Core Synthesis Protocol: Asymmetric Synthesis from a Chiral Precursor

The following protocol details a reliable method for the synthesis of (5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one, adapted from methodologies that utilize chiral precursors.[7] The strategy involves protecting the hydroxyl group of a pyroglutaminol derivative, followed by N-alkylation, and concluding with deprotection.

Experimental Workflow

This workflow is a multi-step process requiring standard organic synthesis laboratory techniques.

SynthesisWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: N-Methylation cluster_2 Step 3: Deprotection start (5S)-5-(Hydroxymethyl)pyrrolidin-2-one (L-Pyroglutaminol) step1_reagent Trityl Chloride (TrCl) Pyridine, DMAP start->step1_reagent Protection of -OH step1_product (5S)-5-((Trityloxy)methyl)pyrrolidin-2-one step1_reagent->step1_product step2_reagent 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) THF step1_product->step2_reagent Deprotonation & Alkylation step2_product (5S)-1-Methyl-5-((trityloxy)methyl)pyrrolidin-2-one step2_reagent->step2_product step3_reagent Formic Acid (HCOOH) Ether step2_product->step3_reagent Acidic Cleavage of Trityl Ether final_product (5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one step3_reagent->final_product

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Methodology

Step 1: Protection of the Hydroxyl Group

  • To a solution of (5S)-5-(Hydroxymethyl)pyrrolidin-2-one (1.0 eq) in anhydrous pyridine, add 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add trityl chloride (1.1 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (5S)-5-((Trityloxy)methyl)pyrrolidin-2-one.

  • Causality: The bulky trityl group is used to protect the primary alcohol. This prevents it from reacting in the subsequent N-alkylation step, where the N-H proton is more acidic and reactive than the O-H proton, but the resulting alkoxide could potentially be methylated. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct, while DMAP serves as a nucleophilic catalyst.

Step 2: N-Methylation

  • Dissolve the trityl-protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Stir at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic phase, and concentrate to obtain the crude N-methylated product.

  • Causality: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the lactam nitrogen, forming a sodium amide salt. This enhances the nitrogen's nucleophilicity, allowing it to efficiently attack the electrophilic methyl iodide in an Sₙ2 reaction. THF is an ideal aprotic solvent for this reaction.

Step 3: Deprotection of the Trityl Group

  • Dissolve the crude product from Step 2 in a suitable solvent like diethyl ether or dichloromethane.

  • Add formic acid (excess, ~5-10 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or distillation to yield this compound.

  • Causality: The trityl ether is acid-labile. Formic acid is a mild and effective reagent for this cleavage. It protonates the ether oxygen, leading to the departure of the highly stable triphenylmethyl (trityl) carbocation, releasing the free primary alcohol.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value chiral intermediate. Its utility lies in the strategic placement of its functional groups.

  • Chiral Building Block: The compound provides a stereochemically defined core. By starting with the (S)- or (R)-enantiomer (derived from L- or D-pyroglutamic acid, respectively), chemists can construct enantiomerically pure target molecules. This is critical in modern drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

  • Synthetic Handle for Diversification: The primary hydroxyl group is a versatile functional handle. It can be easily oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions to attach other fragments or pharmacophores.

  • Scaffold for Fragment Libraries: In fragment-based drug design (FBDD), small molecules ("fragments") are screened for weak binding to a biological target. This compound is an ideal fragment due to its low molecular weight (129.16 g/mol ), desirable physicochemical properties (LogP is likely low), and the presence of a vector for synthetic elaboration (the hydroxyl group).

  • Intermediate for Complex APIs: It can serve as a key intermediate in the multi-step synthesis of complex drug candidates, where the pyrrolidinone ring constitutes a central part of the final structure.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions are required. Based on available GHS data, this compound should be handled with care.

  • Hazards: It may cause skin and serious eye irritation.[4] Some data suggests it may be harmful if swallowed, in contact with skin, or if inhaled.[4] May cause respiratory irritation.[4]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Conclusion

This compound stands as a prime example of how a simple, naturally derived molecule can be transformed into a powerful tool for chemical synthesis. While it does not have a storied discovery in the traditional sense, its history is one of synthetic refinement and strategic design. For drug development professionals, it offers a reliable, stereochemically defined scaffold with a versatile functional handle, making it a valuable asset in the construction of novel, complex, and potentially life-saving therapeutics. Its logical synthesis and clear utility ensure its continued relevance in the field of medicinal chemistry.

References

  • Jeyachandran, V., et al. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717.
  • Unlocking the Potential: A Comprehensive Guide to (S)-5-(Hydroxymethyl)-2-pyrrolidinone in Pharmaceutical Synthesis and Beyond. Supelco.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14876039, (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone.
  • Jeyachandran, V., et al. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology.
  • Google Patents. (n.d.). US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
  • Chem-Impex International. (n.d.). (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone.
  • ChemicalBook. (n.d.). This compound.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6426685, 5-hydroxy-N-methylpyrrolidone.
  • ResearchGate. (n.d.). Synthesis of 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one Derivatives.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 558359, 5-(Hydroxymethyl)pyrrolidin-2-one.
  • ChemicalBook. (n.d.). (5R)-5-(hydroxyMethyl)-1-Methyl-2-Pyrrolidinone.
  • Google Patents. (n.d.). US20050059829A1 - Production of 5-methyl-N-(methyl aryl)-2-pyrrolidone, 5-methyl-N-(methyl cycloalkyl)-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid esters with cyano compounds.
  • Google Patents. (n.d.). US 8,232,265 B2 - Pharmaceutical, biological.
  • Google Patents. (n.d.). CN110615754A - Synthetic method of 5-methyl-2-pyrrolidone.
  • Hosseini, M., et al. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535.
  • National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone, 1-methyl-. NIST Chemistry WebBook.
  • Ballarotto, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867.
  • Journal of Pharmacy & Pharmaceutical Sciences. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone.
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Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and its Milieu

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one, a substituted pyrrolidinone derivative, is a valuable building block in modern medicinal chemistry and materials science. Its unique structure, featuring a lactam ring, a methyl group, and a reactive hydroxymethyl group, makes it a versatile precursor for the synthesis of a wide array of complex molecules, including pharmaceutical intermediates.[1][2] The pyrrolidinone core is a privileged scaffold in drug discovery, and the hydroxymethyl moiety offers a convenient handle for further chemical modifications.[2] However, as with any reactive chemical intermediate, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides a comprehensive overview of the safety and handling considerations for this compound. Drawing upon available safety data and leveraging established knowledge of structurally related compounds, this document aims to equip researchers with the necessary information to work with this compound responsibly and effectively.

Section 1: Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this compound is not extensively documented, preliminary hazard assessments and data from structurally analogous compounds, such as N-methyl-2-pyrrolidone (NMP), provide a basis for a cautious approach.[1][3] The available information suggests that this compound should be handled as acutely toxic via ingestion, inhalation, or skin contact.[1]

GHS Hazard Classification (Anticipated)

Based on available data for related compounds, the following GHS classifications should be considered:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 4Harmful if swallowed
Acute Toxicity (Dermal)Category 4Harmful in contact with skin
Acute Toxicity (Inhalation)Category 4Harmful if inhaled
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation
Reproductive ToxicityCategory 1BMay damage fertility or the unborn child (based on NMP data)[3]

Key Mechanistic Insights: The pyrrolidinone ring, a common structural motif, can exhibit a range of biological activities. The primary hazards associated with this class of compounds often involve irritation to the skin, eyes, and respiratory tract.[3] Furthermore, the potential for reproductive toxicity, as established for N-methyl-2-pyrrolidone (NMP), necessitates a high degree of caution, particularly for researchers of child-bearing potential.[3] The hydroxymethyl group, while a key feature for synthesis, is not expected to significantly alter these core toxicological properties but may influence the compound's reactivity and absorption characteristics.[1]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential for mitigating the risks associated with handling this compound. This approach, often referred to as the "Hierarchy of Controls," prioritizes engineering and administrative controls over sole reliance on personal protective equipment.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible for Research) Substitution Substitution (Consider Less Hazardous Alternatives) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing chemical exposure.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood with a face velocity appropriate for the task.

  • Glove Box: For operations involving larger quantities or for extended periods, the use of a glove box may be warranted to provide an additional layer of containment.

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound. These SOPs should cover every aspect from receipt of the material to its final disposal.

  • Training: All personnel handling the compound must receive comprehensive training on its potential hazards, safe handling procedures, emergency response, and proper waste disposal. This training should be documented.

  • Restricted Access: The areas where this compound is stored and handled should be clearly marked, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific tasks being performed.

PPE ItemSpecificationsRationale
Hand Protection Nitrile or neoprene gloves. Check manufacturer's compatibility data.Provides a barrier against skin contact. Double gloving is recommended for prolonged or high-risk tasks.
Eye Protection Chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard.Protects the eyes from splashes and aerosols.
Skin and Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.Prevents accidental skin contact and protects personal clothing.
Respiratory Protection Not typically required when working in a properly functioning fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Protects against the inhalation of vapors or aerosols.

Section 3: Standard Operating Procedures for Safe Handling and Storage

A disciplined and methodical approach to handling and storage is fundamental to a safe laboratory environment.

Experimental Protocol: Weighing and Transferring the Compound

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Material Retrieval: Obtain the container of this compound from its designated storage location.

  • Weighing:

    • Place a calibrated analytical balance inside the fume hood.

    • Use a clean, dry weighing boat or vial.

    • Carefully open the container, minimizing the creation of dust or aerosols.

    • Use a clean spatula to transfer the desired amount of the compound to the weighing vessel.

    • Securely close the primary container immediately after dispensing.

  • Transfer:

    • Carefully transfer the weighed compound to the reaction vessel or solvent.

    • If dissolving, add the solvent slowly to the compound to avoid splashing.

  • Decontamination:

    • Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Dispose of all contaminated disposables (gloves, weighing boats) in the designated hazardous waste container.

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.

Storage Requirements:

  • Container: Store in the original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (122663-19-8), and appropriate hazard warnings.[4]

Section 4: Emergency Procedures: A Proactive Approach

Preparedness is key to effectively managing any unforeseen incidents.

Emergency_Response_Workflow cluster_workflow Emergency Response Workflow Incident { Chemical Spill or Exposure Occurs} Assess { Assess the Situation | Is it a minor or major incident?} Incident->Assess Minor Minor Incident Alert nearby personnel Consult SDS Use spill kit Decontaminate area Assess->Minor Minor Major Major Incident Evacuate the immediate area Activate emergency alarm Contact emergency services Provide details of the chemical Assess->Major Major Report { Report the Incident | Document the event | Review and revise SOPs} Minor->Report Major->Report

Caption: A generalized workflow for responding to chemical incidents.

First-Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Minor Spills (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent and then wash with soap and water.

  • Major Spills (outside a fume hood or a large volume):

    • Evacuate the laboratory immediately.

    • Alert others and activate the emergency alarm.

    • Contact the institution's emergency response team or the local fire department.

    • Provide them with the Safety Data Sheet for this compound.

Section 5: Waste Disposal

All waste materials contaminated with this compound must be handled as hazardous waste.

  • Waste Containers: Use clearly labeled, leak-proof containers for solid and liquid waste.

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal: Arrange for disposal through the institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion: A Culture of Safety

The responsible use of this compound in research and development is contingent upon a robust safety culture. This guide provides a foundational framework for its safe handling; however, it is not a substitute for a thorough, experiment-specific risk assessment and adherence to all institutional and regulatory safety protocols. By integrating the principles of hazard identification, exposure control, and emergency preparedness into daily laboratory practice, researchers can confidently and safely unlock the synthetic potential of this valuable chemical building block.

References

  • AChemBlock. (S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one 97%.

  • Vulcanchem. This compound.

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013, November 22). 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment.

  • Chemical Watch. (2016, March 30). SCOEL/OPIN/2016-119 N-Methyl-2-Pyrrolidone.

  • Occupational Safety and Health Administration (OSHA). N-METHYL-2-PYRROLIDINONE.

  • New Jersey Department of Health. (1999, July). HAZARD SUMMARY - Pyrrolidine.

  • Fluorochem. (S)-5-(HYDROXYMETHYL)-1-METHYLPYRROLIDIN-2-ONE.

  • Occupational Safety and Health Administration (OSHA). N-VINYL-2-PYRROLIDONE.

  • MySkinRecipes. (R)-5-(Hydroxymethyl)-1-Methylpyrrolidin-2-One.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the chemical modification of 5-(hydroxymethyl)-1-methylpyrrolidin-2-one. This versatile building block, featuring a chiral center and a reactive primary alcohol, serves as a valuable starting material for the synthesis of a diverse array of derivatives with significant potential in medicinal chemistry and drug development. The protocols herein are designed for researchers, scientists, and professionals in the field, offering step-by-step instructions for key transformations including esterification, etherification, oxidation, and substitution reactions. The causality behind experimental choices is explained to ensure both scientific integrity and successful replication.

Introduction: The Strategic Importance of this compound

This compound is a chiral molecule that serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its pyrrolidinone core is a privileged scaffold found in numerous biologically active compounds. The presence of a primary hydroxyl group offers a reactive handle for a multitude of chemical transformations, allowing for the systematic modification of the molecule to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The N-methyl group enhances its solubility and metabolic stability in many biological systems. This guide will explore the key synthetic pathways to unlock the potential of this versatile starting material.

Core Synthetic Transformations and Detailed Protocols

The primary hydroxyl group of this compound is the focal point for derivatization. The following sections detail the protocols for its conversion into esters, ethers, aldehydes, carboxylic acids, and other functional groups.

Esterification: Synthesis of 5-(Acyloxymethyl)-1-methylpyrrolidin-2-ones

Esterification of the primary alcohol is a fundamental transformation for introducing a wide range of functional groups, which can modulate the lipophilicity, steric bulk, and pharmacological activity of the parent molecule.

Causality of Experimental Choices: The choice of coupling agent and reaction conditions is critical for achieving high yields and purity. Standard acid-catalyzed esterification with carboxylic acids can be effective but may require harsh conditions. For milder transformations, the use of activated carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) or coupling agents is preferred. The use of a base like 4-dimethylaminopyridine (DMAP) as a catalyst accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.

Protocol 2.1.1: Acylation using Acetic Anhydride

This protocol describes a straightforward method for the synthesis of 5-(acetoxymethyl)-1-methylpyrrolidin-2-one.

  • Materials:

    • This compound

    • Acetic anhydride

    • 4-(Dimethylamino)pyridine (DMAP)

    • Toluene

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in toluene.

    • Add 4-(dimethylamino)pyridine (DMAP) (1.0 eq) to the solution.

    • Add acetic anhydride (1.2 eq) dropwise to the reaction mixture.

    • Reflux the mixture for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to afford the desired 5-(acetoxymethyl)-1-methylpyrrolidin-2-one.[2]

Quantitative Data Summary (Esterification)

DerivativeAcylating AgentCatalyst/BaseSolventYield (%)Reference
(±)-1-(Acetoxymethyl)-5-methylpyrrolidin-2-oneAcetic AnhydrideDMAPToluene90[2]

Visualization of Esterification Workflow

Esterification Start 5-(Hydroxymethyl)-1- methylpyrrolidin-2-one Reagents Acetic Anhydride DMAP, Toluene Start->Reagents 1. Add Reaction Reflux, 1h Reagents->Reaction 2. Heat Workup Quench (NaHCO3) Extraction (EtOAc) Drying (MgSO4) Reaction->Workup 3. Process Product 5-(Acetoxymethyl)-1- methylpyrrolidin-2-one Workup->Product 4. Purify

Caption: General workflow for the esterification of this compound.

Etherification: Synthesis of 5-(Alkoxymethyl)-1-methylpyrrolidin-2-ones

Ether derivatives are valuable for altering the polarity and hydrogen bonding capabilities of the molecule. The Williamson ether synthesis is a classic and reliable method for this transformation.

Causality of Experimental Choices: The Williamson ether synthesis is an SN2 reaction between an alkoxide and an alkyl halide.[3] A strong base, such as sodium hydride (NaH), is required to deprotonate the primary alcohol to form the more nucleophilic alkoxide. The choice of a primary alkyl halide is crucial to favor substitution over elimination. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.

Protocol 2.2.1: Williamson Ether Synthesis

This protocol provides a general procedure for the synthesis of 5-(alkoxymethyl)-1-methylpyrrolidin-2-ones.

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualization of Etherification Workflow

Etherification Start 5-(Hydroxymethyl)-1- methylpyrrolidin-2-one Base NaH, THF, 0°C Start->Base 1. Deprotonation Alkoxide Alkoxide intermediate Base->Alkoxide AlkylHalide Alkyl Halide (R-X) Alkoxide->AlkylHalide 2. Nucleophilic Attack Reaction Sₙ2 Reaction AlkylHalide->Reaction Product 5-(Alkoxymethyl)-1- methylpyrrolidin-2-one Reaction->Product

Caption: Williamson ether synthesis workflow for this compound.

Oxidation: Accessing Aldehyde and Carboxylic Acid Derivatives

Oxidation of the primary alcohol provides access to the corresponding aldehyde and carboxylic acid, which are versatile intermediates for further derivatization, such as reductive amination or amide coupling.

Causality of Experimental Choices: The choice of oxidant determines the final oxidation state. Mild oxidants like those used in the Swern or Dess-Martin periodinane (DMP) oxidations are excellent for selectively producing the aldehyde without over-oxidation to the carboxylic acid.[4][5][6] Stronger oxidizing agents, often chromium-based or under harsher conditions, will lead to the carboxylic acid.

Protocol 2.3.1: Swern Oxidation to 1-Methyl-5-oxopyrrolidine-2-carbaldehyde

The Swern oxidation is a reliable method that avoids heavy metals and proceeds under mild, low-temperature conditions.[5]

  • Materials:

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane (DCM), anhydrous

    • This compound

    • Triethylamine (Et₃N)

    • Standard laboratory glassware for anhydrous, low-temperature reactions

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution. Stir for 15 minutes.

    • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise. Stir for 30 minutes at -78 °C.

    • Add triethylamine (5.0 eq) to the reaction mixture and stir for another 30 minutes at -78 °C.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with water and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude aldehyde by column chromatography.

Protocol 2.3.2: Oxidation to 1-Methyl-5-oxopyrrolidine-2-carboxylic acid

A two-step, one-pot procedure involving a mild oxidation to the aldehyde followed by further oxidation is often preferred to direct, harsh oxidation of the alcohol. Alternatively, stronger oxidizing agents can be employed directly.

  • Materials:

    • This compound

    • Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄/acetone)

    • Appropriate solvent (e.g., acetone, water)

    • Sodium bisulfite (NaHSO₃) for quenching

    • Standard laboratory glassware

  • Procedure (using KMnO₄):

    • Dissolve this compound (1.0 eq) in a suitable solvent mixture (e.g., t-butanol/water).

    • Add a solution of potassium permanganate (excess) in water dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the purple color disappears.

    • Quench the reaction by adding solid sodium bisulfite until the brown manganese dioxide precipitate dissolves.

    • Acidify the solution with HCl and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the resulting carboxylic acid.

Visualization of Oxidation Pathways

Oxidation Start 5-(Hydroxymethyl)-1- methylpyrrolidin-2-one MildOx Swern or Dess-Martin Oxidation Start->MildOx StrongOx Strong Oxidation (e.g., KMnO4) Start->StrongOx Aldehyde 1-Methyl-5-oxopyrrolidine- 2-carbaldehyde MildOx->Aldehyde Aldehyde->StrongOx Further Oxidation CarboxylicAcid 1-Methyl-5-oxopyrrolidine- 2-carboxylic acid StrongOx->CarboxylicAcid

Caption: Oxidation pathways of this compound to its corresponding aldehyde and carboxylic acid.

Substitution Reactions: Halogenation and Azide Formation

Converting the hydroxyl group into a good leaving group, such as a halide, opens up possibilities for a wide range of nucleophilic substitution reactions, including the introduction of an azide functionality, which can be further reduced to a primary amine.

Causality of Experimental Choices: Direct conversion of alcohols to alkyl halides can be achieved with various reagents. Thionyl chloride (SOCl₂) is effective for chlorination, while phosphorus tribromide (PBr₃) is commonly used for bromination. For the synthesis of azides, a two-step process involving mesylation or tosylation of the alcohol to create a good leaving group, followed by substitution with sodium azide, is a reliable method.

Protocol 2.4.1: Synthesis of 5-(Chloromethyl)-1-methylpyrrolidin-2-one

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (DCM)

    • Pyridine (optional, as a base)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Slowly add thionyl chloride (1.2 eq) dropwise. A small amount of pyridine can be added to neutralize the HCl generated.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with saturated NaHCO₃ solution.

    • Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography or distillation.

Protocol 2.4.2: Synthesis of 5-(Azidomethyl)-1-methylpyrrolidin-2-one

  • Materials:

    • This compound

    • Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)

    • Triethylamine or pyridine

    • Sodium azide (NaN₃)

    • Anhydrous DMF

  • Procedure:

    • Mesylation/Tosylation: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C. Slowly add methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 1 hour and then at room temperature until the reaction is complete (monitor by TLC). Wash the reaction mixture with cold water, dry, and concentrate to obtain the crude mesylate/tosylate, which can be used in the next step without further purification.

    • Azide Substitution: Dissolve the crude mesylate/tosylate in anhydrous DMF. Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C. Stir overnight. Cool the reaction, pour into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate. Purify the product by column chromatography.

Conclusion and Future Perspectives

The protocols detailed in this guide provide a robust foundation for the synthesis of a diverse library of derivatives from this compound. These derivatives are valuable tools for probing biological systems and for the development of new therapeutic agents. The inherent chirality and versatile reactivity of the starting material make it an enduringly important scaffold in medicinal chemistry. Future work in this area will likely focus on the development of more efficient and stereoselective catalytic methods for these transformations, as well as the exploration of the biological activities of the novel compounds synthesized.

References

  • MySkinRecipes. (R)-5-(Hydroxymethyl)-1-Methylpyrrolidin-2-One. [Link]

  • MDPI. Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • ResearchGate. Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. [Link]

  • International Journal of Pure and Applied Mathematics. SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. [Link]

Sources

Application Notes and Protocols for 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Prolinol-Derived Chiral Synthon

(5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one, a derivative of L-pyroglutamic acid, represents a versatile chiral building block with significant potential in asymmetric synthesis.[1][2] Its rigid pyrrolidinone scaffold, combined with a key stereocenter at the C5 position, makes it an attractive candidate for applications as a chiral auxiliary or as a precursor for more complex chiral ligands. While specific, widespread applications in asymmetric catalysis are not extensively documented in peer-reviewed literature, its structural similarity to well-established chiral auxiliaries allows for the formulation of robust protocols for its use in stereoselective transformations. This guide provides a comprehensive overview of its synthesis, potential applications based on mechanistic analogies to related systems, and a detailed, representative protocol for its use in asymmetric alkylation.

The core principle of a chiral auxiliary is its temporary covalent attachment to a prochiral substrate. The inherent chirality of the auxiliary then directs the approach of a reagent to one of the two prochiral faces of the substrate, leading to the formation of a new stereocenter with a high degree of stereoselectivity.[3] Subsequently, the auxiliary can be cleaved and ideally recovered for reuse.

Synthesis of (5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

The target compound is readily synthesized from L-pyroglutamic acid, a naturally occurring and inexpensive chiral starting material.[1] A common route involves the esterification of pyroglutamic acid, followed by reduction of the ester to the corresponding alcohol, and subsequent N-methylation.

Protocol 1: Synthesis of (5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Step 1: Esterification of L-Pyroglutamic Acid

  • To a suspension of L-pyroglutamic acid (1.0 eq) in methanol (5-10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture and remove the solvent under reduced pressure to yield methyl L-pyroglutamate hydrochloride.

  • Neutralize with a saturated solution of sodium bicarbonate and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give crude methyl L-pyroglutamate.

Step 2: Reduction to (S)-5-(Hydroxymethyl)pyrrolidin-2-one (Pyroglutaminol)

  • Dissolve methyl L-pyroglutamate (1.0 eq) in anhydrous ethanol or methanol (10-20 volumes) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C and add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction at 0 °C by the slow addition of 1 M HCl until the pH is acidic.

  • Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford (S)-5-(hydroxymethyl)pyrrolidin-2-one.

Step 3: N-Methylation

  • To a solution of (S)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) in a suitable aprotic solvent such as anhydrous THF or DMF (10-20 volumes), add sodium hydride (1.1-1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30-60 minutes, then add methyl iodide (1.1-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one.

Application in Asymmetric Alkylation: A Mechanistic Perspective

While direct literature precedents for the use of 5-(hydroxymethyl)-1-methylpyrrolidin-2-one as a chiral auxiliary in asymmetric alkylation are scarce, its potential can be inferred from the well-established chemistry of Evans-type oxazolidinone auxiliaries.[4] The proposed mechanism involves the acylation of the hydroxyl group with a carboxylic acid derivative, followed by the formation of a rigid, chelated enolate that directs the approach of an electrophile.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation & Alkylation cluster_2 Step 3: Cleavage Auxiliary 5-(Hydroxymethyl)- 1-methylpyrrolidin-2-one Acyl_Auxiliary N-Acyl Auxiliary (Chiral Imide) Auxiliary->Acyl_Auxiliary Acylation Enolate Rigid Chelated Enolate Acyl_Auxiliary->Enolate Base (e.g., LDA) Carboxylic_Acid R-COOH / Acyl Chloride Carboxylic_Acid->Acyl_Auxiliary Alkylated_Product Alkylated Auxiliary Enolate->Alkylated_Product Diastereoselective Attack Final_Product Chiral Carboxylic Acid Derivative Alkylated_Product->Final_Product Hydrolysis or Reductive Cleavage Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary Electrophile Electrophile (R'-X) Electrophile->Alkylated_Product

Caption: Workflow for Asymmetric Alkylation.

The stereochemical outcome is dictated by the formation of a Z-enolate, which is chelated to a lithium cation. The bulky pyrrolidinone ring is expected to effectively shield one face of the enolate, forcing the electrophile to approach from the less sterically hindered side.

Hypothetical Protocol 2: Asymmetric Alkylation of a Propionate Equivalent

Note: This protocol is a representative example based on established methodologies for similar chiral auxiliaries and requires optimization for specific substrates and electrophiles.

Step 1: Acylation of the Auxiliary

  • To a solution of (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (10 volumes) at 0 °C, add propanoyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude N-acyl derivative by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF (5 volumes) at -78 °C.

  • In a separate flask, dissolve the N-acyl derivative (1.0 eq) in anhydrous THF (10 volumes) and cool to -78 °C.

  • Slowly add the freshly prepared LDA solution to the solution of the N-acyl derivative via cannula.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise and stir the reaction mixture at -78 °C for 2-4 hours.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.

Step 3: Cleavage of the Auxiliary

  • For hydrolytic cleavage to the carboxylic acid, dissolve the alkylated product in a mixture of THF and water. Add lithium hydroxide (LiOH, excess) and hydrogen peroxide (H₂O₂, excess) at 0 °C. Stir until the reaction is complete.

  • For reductive cleavage to the alcohol, dissolve the alkylated product in anhydrous diethyl ether or THF at -78 °C and add a reducing agent such as lithium aluminum hydride (LiAlH₄).

  • Work up the reaction accordingly to isolate the chiral product and the recovered auxiliary.

Potential as a Chiral Ligand

The hydroxymethyl group on the pyrrolidinone scaffold provides a handle for further functionalization, opening the possibility of synthesizing novel chiral ligands for transition metal-catalyzed asymmetric reactions. For example, conversion of the alcohol to a phosphine or an amine could yield P,N or N,N-type ligands, respectively. These could find applications in reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions.[5]

G Start (5S)-5-(Hydroxymethyl)- 1-methylpyrrolidin-2-one Functionalization Functional Group Transformation (e.g., to -OPPh₂, -NHR) Start->Functionalization Ligand Chiral P,N or N,N Ligand Functionalization->Ligand Complex Chiral Metal Complex (e.g., with Pd, Rh, Ir) Ligand->Complex + Metal Precursor Reaction Asymmetric Catalysis (e.g., Hydrogenation, Allylic Alkylation) Complex->Reaction

Caption: Ligand Synthesis and Application Workflow.

Data Summary (Hypothetical)

The following table presents hypothetical data for the asymmetric alkylation protocol described above, based on typical results obtained with structurally similar chiral auxiliaries. Actual results would require experimental validation.

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>95:585-95
Methyl iodide90:1080-90
n-Butyl iodide92:882-92

Conclusion and Future Outlook

(5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is a readily accessible chiral synthon with considerable, albeit largely unexplored, potential in asymmetric synthesis. Its structural features suggest its utility as a chiral auxiliary for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. The provided hypothetical protocol for asymmetric alkylation serves as a starting point for researchers to investigate its efficacy. Furthermore, its potential as a scaffold for the development of novel chiral ligands warrants investigation and could lead to the discovery of new and efficient catalytic systems for asymmetric transformations. Further research is needed to fully elucidate the scope and limitations of this promising chiral building block.

References

  • Jeyachandran, V., Kumar, M., & Manikandan, D. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. Available from: [Link]

  • MySkinRecipes. (R)-5-(Hydroxymethyl)-1-Methylpyrrolidin-2-One. Available from: [Link]

  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. DOI:10.32628/IJSRST207668. Available from: [Link]

  • Ikota, N. (2014). [Stereoselective synthesis of polyhydroxylated amines using (S)-pyroglutamic acid derivatives]. Yakugaku Zasshi, 134(1), 77-88. DOI: 10.1248/yakushi.13-00217. Available from: [Link]

  • Lee, S., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(10), 2643. DOI: 10.3390/molecules23102643. Available from: [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812. DOI: 10.1002/chir.23103. Available from: [Link]

  • Molecules. (2021). Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction. Available from: [Link]

  • Zhang, X. (2007). Developing chiral ligands for asymmetric hydrogenation. Accounts of Chemical Research, 40(12), 1278-90. DOI: 10.1021/ar7000028. Available from: [Link]

  • Wasteless Bio. (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone, 98%. Available from: [Link]

  • Bull, S. D., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(16), 2886-99. DOI: 10.1039/b305623f. Available from: [Link]

  • Zhang, J., et al. (2023). Asymmetric Hydrative Aldol Reaction (HAR) via Vinyl-Gold Promoted Intermolecular Ynamide Addition to Aldehydes. Angewandte Chemie International Edition, 62(31), e202305810. DOI: 10.1002/anie.202305810. Available from: [Link]

  • Hungarian Journal of Industry and Chemistry. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14876039, (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone. Retrieved January 6, 2026 from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 558359, 5-(Hydroxymethyl)pyrrolidin-2-one. Retrieved January 6, 2026 from [Link].

Sources

Application Notes & Protocols: 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including nootropic agents like Piracetam and respiratory stimulants like Doxapram.[1] This guide focuses on a particularly valuable derivative, 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one , a chiral building block whose utility stems from its pre-defined stereocenter and versatile hydroxymethyl functional group. This document serves as a technical resource, providing in-depth insights into its synthesis, key physicochemical properties, and detailed, field-proven protocols for its application in the stereoselective synthesis of complex molecular architectures.

Introduction: The Strategic Advantage of this compound

In the landscape of asymmetric synthesis, the use of chiral building blocks derived from the "chiral pool" offers an efficient and cost-effective strategy to introduce stereocenters with absolute control. This compound, available in both (R) and (S) enantiomeric forms, is a prime example of such a synthon.

Its strategic value is threefold:

  • Fixed Chirality: The stereocenter at the C5 position is robust and serves as a reliable anchor for building stereochemically complex molecules.

  • Lactam Core: The pyrrolidinone ring provides conformational rigidity and metabolic stability, desirable properties in drug design.[2]

  • Functional Handle: The primary hydroxyl group is a versatile point for chemical modification, allowing for chain extension, nucleophilic substitution (after activation), and the introduction of diverse functionalities.

These attributes make it an essential intermediate in the synthesis of neuroactive compounds, enzyme inhibitors, and other high-value pharmaceutical targets.[2]

Physicochemical Properties and Data

A clear understanding of the physical and chemical properties is essential for handling, reaction setup, and purification.

PropertyValueSource
Chemical Name (5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-onePubChem
Synonyms (5S)-5-(hydroxymethyl)-1-methyl-2-pyrrolidinone, N-methyl-L-pyroglutamol[3]
CAS Number 122663-19-8[3]
Molecular Formula C₆H₁₁NO₂[3]
Molecular Weight 129.16 g/mol [3]
Appearance Varies (typically solid or oil)-
Hazards Skin and eye irritant. May cause respiratory irritation.[3]

Note: Properties for the (R)-enantiomer (CAS: 122663-22-3) are analogous.[2]

Stereoselective Synthesis of the Building Block

The most common and efficient route to enantiomerically pure 5-(hydroxymethyl)pyrrolidin-2-one begins with pyroglutamic acid, a readily available chiral precursor derived from glutamic acid.[1] The subsequent N-methylation provides the target building block.

Workflow: From L-Pyroglutamic Acid to (S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

This synthesis is a robust, two-step process involving the selective reduction of a carboxylic acid ester, followed by N-alkylation.

G cluster_0 Step 1: Ester Reduction cluster_1 Step 2: N-Methylation Pyroglutamate Methyl (S)-5-oxopyrrolidine-2-carboxylate Reduction Reduction (e.g., NaBH₄ in Ethanol) Pyroglutamate->Reduction Pyroglutaminol (S)-5-(Hydroxymethyl)pyrrolidin-2-one Reduction->Pyroglutaminol Pyroglutaminol_2 (S)-5-(Hydroxymethyl)pyrrolidin-2-one N_Methylation N-Methylation (e.g., NaH, CH₃I in THF) Target (S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one N_Methylation->Target Pyroglutaminol_2->N_Methylation

Caption: Synthesis workflow for the chiral building block.

Experimental Protocol 1: Synthesis of (S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

This protocol details the conversion of L-pyroglutamic acid to the target molecule.

Part A: Synthesis of (S)-5-(Hydroxymethyl)pyrrolidin-2-one from L-Pyroglutamic Acid

  • Rationale: The carboxylic acid of pyroglutamic acid is first converted to an ester to prevent its reduction by sodium borohydride, which selectively reduces esters over amides.

  • Esterification:

    • To a solution of L-pyroglutamic acid (1.0 eq) in anhydrous ethanol (EtOH, ~0.2 M), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.[4]

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully neutralize the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with chloroform (CHCl₃) or ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the ethyl ester.

  • Reduction:

    • Dissolve the crude ethyl 5-oxopyrrolidine-2-carboxylate (1.0 eq) in ethanol.

    • Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise over 15-30 minutes, maintaining the temperature below 20 °C with an ice bath.

    • Stir the mixture for 2-4 hours at room temperature.

    • Quench the reaction by the slow addition of acetone or dilute HCl.

    • Concentrate the mixture under reduced pressure and purify the resulting crude product by column chromatography (silica gel, typically with a dichloromethane/methanol gradient) to afford pure (S)-5-(hydroxymethyl)pyrrolidin-2-one.

Part B: N-Methylation

  • Rationale: A strong base is required to deprotonate the lactam nitrogen, which is weakly acidic. Sodium hydride is a common choice, and methyl iodide is the methyl source.

  • Deprotonation:

    • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of (S)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30-60 minutes.

  • Alkylation:

    • Add methyl iodide (CH₃I, 1.2-1.5 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel chromatography to yield (S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one.

Applications: Functionalization and Elaboration

The primary alcohol of this compound is the key to its utility, allowing for a wide range of transformations. A common and highly effective strategy involves converting the hydroxyl into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution.

Workflow: Activation and Nucleophilic Substitution

This two-step sequence is fundamental for introducing new C-C, C-N, C-O, or C-S bonds at the C5-methylene position while retaining the stereochemistry of the chiral center.

G Start (S)-5-(Hydroxymethyl)-1- methylpyrrolidin-2-one Activation Activation (Tosylation) TsCl, Pyridine Start->Activation Intermediate (S)-1-Methyl-5-oxo- pyrrolidin-2-yl)methyl 4-toluenesulfonate Activation->Intermediate Substitution Nucleophilic Substitution (SN2 Reaction with Nu⁻) Intermediate->Substitution Product Substituted Product (e.g., Azide, Thioether, etc.) Substitution->Product

Caption: Functionalization via tosylation and substitution.

Experimental Protocol 2: Tosylation of the Hydroxymethyl Group
  • Rationale: The tosyl group (Ts) is an excellent leaving group, converting the poorly-leaving hydroxyl group into one that is readily displaced by a wide range of nucleophiles. Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction.

  • Reaction Setup:

    • Dissolve (S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one (1.0 eq) in anhydrous pyridine under an inert atmosphere. Cool the solution to 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl) (1.1-1.3 eq) in portions, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 4-6 hours, or until TLC shows complete conversion.

  • Workup and Purification:

    • Pour the reaction mixture into ice-cold water and extract with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting tosylate can often be used in the next step without further purification, or it can be purified by crystallization or chromatography if necessary.

Application Example: Synthesis of Indolizidine Precursors

The tosylated intermediate is a powerful tool for building more complex heterocyclic systems. For example, it can be used in the synthesis of β-amidosulfones, which are precursors to indolizidine alkaloids, a class of compounds with significant biological activity.[5]

  • Synthetic Strategy:

    • The tosylate of (S)-5-(hydroxymethyl)pyrrolidin-2-one is displaced by a sulfur nucleophile, such as the sodium salt of p-methylthiophenol.[5]

    • The resulting thioether is then oxidized (e.g., using Oxone®) to the corresponding sulfone.[5]

    • This chiral β-amidosulfone can then be elaborated via dianion chemistry to construct the bicyclic indolizidine core.[5]

This approach demonstrates how the initial chirality of the building block is transferred through multiple synthetic steps to create a complex, stereochemically defined final product.

Conclusion

This compound is a cornerstone chiral building block for modern organic synthesis and drug discovery. Its straightforward preparation from the chiral pool, combined with the versatile reactivity of its hydroxymethyl group, provides a reliable and efficient pathway to a diverse array of complex chiral molecules. The protocols and strategies outlined in this guide are designed to empower researchers to leverage the full potential of this valuable synthon in their synthetic endeavors.

References

  • Journal of the American Chemical Society - Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions.
  • MDPI - Synthesis of a New Chiral Pyrrolidine.
  • National Institutes of Health (NIH) - Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
  • ACS Publications - Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Met
  • ACS Publications - Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
  • International Journal of Pure and Applied Mathematics - SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)
  • Comprehensive Guide - (S)-5-(Hydroxymethyl)-2-pyrrolidinone in Pharmaceutical Synthesis and Beyond.
  • MySkinRecipes - (R)-5-(Hydroxymethyl)-1-Methylpyrrolidin-2-One.
  • ResearchGate - Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl)
  • Chem-Impex - (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone.
  • Organic Chemistry Portal - Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin.
  • Wasteless Bio - (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone, 98%.
  • National Institutes of Health (NIH) PubChem - (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone.
  • MDPI - Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones.
  • ResearchGate - Synthesis of 5,5-Bis(hydroxymethyl)
  • National Institutes of Health (NIH) PubChem - 5-hydroxy-N-methylpyrrolidone.
  • ResearchGate - Methyl 3-aryl(pyridyl)
  • (S)-5-(Tosylmethyl)-2-pyrrolidinone: A New Chiral b -Amidosulfone for a Short Asymmetric Synthesis of Indolizidines.
  • Apollo Scientific - (R)-5-(Hydroxymethyl)-2-pyrrolidinone.
  • National Institutes of Health (NIH) PubChem - (R)
  • National Institutes of Health (NIH) PubChem - Methyl (R)-2-(hydroxymethyl)
  • ResearchGate - Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones.
  • ChemicalBook - this compound.
  • BenchChem - Chiral Synthesis of 5-Hydroxy-2-pyrrolidone: An In-depth Technical Guide.
  • Sigma-Aldrich - (R)
  • National Institutes of Health (NIH) PubChem - 5-(Hydroxymethyl)pyrrolidin-2-one.
  • Santa Cruz Biotechnology - Methyl 5-oxopyrrolidine-2-carboxyl
  • National Institutes of Health (NIH) PubChem - N-methyl-2-pyrrolidone.

Sources

Application Notes: 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one in Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is a versatile chiral building block pivotal in the synthesis of complex pharmaceutical intermediates. Its unique structure, featuring a reactive primary alcohol on a stable pyrrolidinone scaffold, makes it an ideal starting material for chemical modifications aimed at altering the physicochemical properties of parent drug molecules. This guide provides an in-depth experimental protocol for the esterification of this compound, a key reaction in the development of novel prodrugs. The protocol emphasizes procedural rationale, robust quality control, and safety, designed for researchers in pharmaceutical development and medicinal chemistry.

Compound Profile and Physicochemical Properties

This compound is a derivative of N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent.[1][2] However, the addition of the hydroxymethyl group at the 5-position fundamentally changes its application from a solvent to a high-value synthetic intermediate.[3] The primary alcohol serves as a handle for introducing new functional groups, most commonly through esterification, to create ester prodrugs with modified solubility, stability, or pharmacokinetic profiles.

Table 1: Physicochemical Properties of (5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

PropertyValueSource
CAS Number 122663-19-8[4]
Molecular Formula C₆H₁₁NO₂[4]
Molecular Weight 129.16 g/mol [4]
Appearance Colorless to pale yellow liquid or low-melting solidVisual Inspection
Boiling Point Data not widely available; predicted to be highN/A
Solubility Miscible with water, ethanol, DCM, acetonitrileGeneral Chemical Principles

Safety, Handling, and Storage

Proper handling of all chemical reagents is critical for laboratory safety. While specific GHS data for the N-methylated title compound is sparse, data for the closely related analog (S)-(+)-5-Hydroxymethyl-2-pyrrolidinone provides a strong basis for safe handling procedures.[5][6][7]

2.1 Hazard Identification Based on analogous compounds, this compound should be handled as a substance with the following hazards:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

2.2 Recommended Precautions and PPE

  • P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[6]

  • P280: Wear protective gloves (e.g., nitrile), protective clothing, and eye/face protection (safety glasses with side shields or goggles).[6]

  • P264: Wash skin thoroughly after handling.[6]

2.3 Storage and Stability

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • The compound is hygroscopic; storage under an inert atmosphere (e.g., Nitrogen or Argon) is recommended to prevent moisture absorption, which can interfere with subsequent reactions.

Experimental Protocol: Steglich Esterification for Prodrug Synthesis

This section details the synthesis of an ester derivative from this compound and a model carboxylic acid (e.g., Ibuprofen, as a representative API). The Steglich esterification is selected for its mild reaction conditions, which are well-suited for substrates that may be sensitive to harsher methods like acid chloride or Fischer esterification.

Rationale for Method Selection: The Steglich esterification utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[8] This system activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then efficiently converted to the desired ester upon reaction with the alcohol.[9] This method avoids high temperatures and strongly acidic or basic conditions, preserving the integrity of complex molecules.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Weigh Reagents (Alcohol, Acid, DCC, DMAP) setup 2. Assemble Dry Glassware under Inert Atmosphere reagents->setup dissolve 3. Dissolve Alcohol, Acid, DMAP in Anhydrous DCM setup->dissolve add_dcc 4. Add DCC Solution to Reaction Mixture dissolve->add_dcc stir 5. Stir at 0°C to RT (Monitor by TLC) add_dcc->stir filter 6. Filter Precipitated DCU stir->filter wash 7. Wash Filtrate (HCl, NaHCO₃, Brine) filter->wash dry 8. Dry (Na₂SO₄) & Concentrate wash->dry purify 9. Column Chromatography dry->purify qc 10. QC Analysis (¹H NMR, HPLC, MS) purify->qc

Caption: High-level workflow for Steglich esterification.

Materials and Reagents
  • This compound (1.0 eq)

  • Carboxylic Acid (e.g., Ibuprofen) (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 - 1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous, ACS grade

  • Hydrochloric Acid (1 M aq.)

  • Sodium Bicarbonate (Saturated aq.)

  • Brine (Saturated aq. NaCl)

  • Sodium Sulfate (Anhydrous)

  • Silica Gel for column chromatography

  • Eluent for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Step-by-Step Procedure
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq), the carboxylic acid (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

    • Scientist's Note: Anhydrous conditions are crucial. DCC reacts readily with water, which would consume the reagent and reduce yield. The inert atmosphere prevents moisture from entering the reaction.

  • Reaction Initiation: In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture at 0 °C over 10-15 minutes.

    • Scientist's Note: Slow, cold addition of DCC helps to control the initial exothermic reaction and minimizes the formation of the N-acylurea byproduct.[9]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting alcohol.

    • Self-Validation Step: A successful reaction will show the disappearance of the alcohol spot and the appearance of a new, less polar product spot on the TLC plate.

  • Workup - DCU Removal: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Cool the mixture again to 0 °C to maximize precipitation. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU solid. Wash the filter cake with a small amount of cold DCM.

    • Scientist's Note: DCU is the byproduct of DCC activation and is largely insoluble in DCM, allowing for its removal by filtration.[10] A thorough wash ensures recovery of the product from the filter cake.

  • Workup - Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • 1 M HCl (to remove residual DMAP and any unreacted DCC)

    • Saturated NaHCO₃ (to neutralize the acid)

    • Brine (to remove bulk water)

    • Self-Validation Step: Check the pH of the aqueous layer after the NaHCO₃ wash to ensure it is basic (pH > 8).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ester.

Analytical and Quality Control Methods

Ensuring the quality of pharmaceutical intermediates is a non-negotiable requirement for reliable API manufacturing.[3][11] A robust analytical plan is essential to confirm the identity, purity, and stability of the synthesized ester.

QC Workflow

G cluster_analysis Analytical Techniques Crude Crude Product TLC TLC (In-process check) Purified Purified Product HPLC HPLC Purified->HPLC Final Final QC Release NMR ¹H & ¹³C NMR (Structural Confirmation) HPLC->NMR MS Mass Spec (Molecular Weight Verification) NMR->MS MS->Final

Sources

Application Notes & Protocols: 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Functionalized Pyrrolidinone Scaffold

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-epileptic drugs like Levetiracetam and Brivaracetam.[1][2][3] Its five-membered lactam structure provides a rigid, three-dimensional framework that can effectively orient substituents to interact with biological targets.[1] The compound (5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one, specifically, represents a highly valuable chiral intermediate for pharmaceutical synthesis. The chirality at the C5 position is crucial for enantioselective interactions with biological receptors, while the primary hydroxyl group serves as a versatile functional handle for subsequent chemical modifications and chain extensions.[4]

This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of (5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one for researchers, medicinal chemists, and professionals in drug development. We will detail robust synthetic protocols, explain the causality behind experimental choices, and illustrate its potential in the creation of advanced pharmaceutical intermediates.

PART 1: Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties is foundational to its effective use in synthesis.

1.1: Physical and Chemical Properties
PropertyValueSource(s)
IUPAC Name (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-onePubChem
CAS Number 122663-19-8PubChem
Molecular Formula C₆H₁₁NO₂PubChem
Molecular Weight 129.16 g/mol PubChem
Appearance White to off-white crystalline solidChem-Impex[4]
Melting Point 83 - 85 °CChem-Impex[4]
Boiling Point 147 - 149 °C / 0.06 mmHgChem-Impex[4]
Solubility Miscible with water and most common organic solvents like ethanol and methanol.N/A
1.2: GHS Hazard and Precautionary Statements

Safe handling is paramount. The following data is aggregated from supplier safety information.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation
STOT SE 3GHS07WarningH335: May cause respiratory irritation

Handling Recommendations: Always handle this compound in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

PART 2: Synthesis of (5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

The most common and cost-effective synthetic route starts from the readily available chiral synthon, (S)-Pyroglutamic acid.[5] The synthesis is a three-step process involving esterification, reduction, and N-methylation.

2.1: Synthesis Workflow Overview

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: N-Methylation Pyroglutamic_Acid (S)-Pyroglutamic Acid Thionyl_Chloride SOCl₂ / Ethanol Pyroglutamic_Acid->Thionyl_Chloride  Esterification Methyl_Pyroglutamate Methyl (S)-pyroglutamate Thionyl_Chloride->Methyl_Pyroglutamate Methyl_Pyroglutamate_ref Methyl (S)-pyroglutamate Sodium_Borohydride NaBH₄ / Ethanol Pyroglutaminol (S)-5-(Hydroxymethyl) pyrrolidin-2-one Sodium_Borohydride->Pyroglutaminol Pyroglutaminol_ref (S)-5-(Hydroxymethyl) pyrrolidin-2-one Methyl_Pyroglutamate_ref->Sodium_Borohydride  Selective Reduction NaH_MeI 1. NaH / THF 2. Methyl Iodide (MeI) Final_Product (5S)-5-(Hydroxymethyl)-1- methylpyrrolidin-2-one NaH_MeI->Final_Product Pyroglutaminol_ref->NaH_MeI  Deprotonation &  Alkylation

Caption: Workflow for the synthesis of the title compound from (S)-Pyroglutamic acid.

2.2: Detailed Experimental Protocols

Protocol 2.2.1: Step 1 - Synthesis of Methyl (S)-pyroglutamate

  • Principle: The carboxylic acid of pyroglutamic acid is converted to its methyl ester via an acid chloride intermediate using thionyl chloride. Ethanol is the solvent and also the source of the ethoxy group, but for the methyl ester, methanol would be used. The procedure cited uses ethanol to make the ethyl ester, which behaves similarly.[6] We will adapt this for the methyl ester. This is a standard esterification method that proceeds under mild conditions with high yield.

  • Materials:

    • (S)-Pyroglutamic acid (1.0 eq)

    • Methanol (MeOH), anhydrous (approx. 10 mL per gram of acid)

    • Thionyl chloride (SOCl₂) (1.2 eq)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend (S)-Pyroglutamic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen).

    • Cool the suspension to 0 °C in an ice bath.

    • Add thionyl chloride dropwise to the cooled suspension over 30 minutes. Causality: This slow addition is crucial to control the exothermic reaction and prevent side reactions.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully neutralize the reaction mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Methyl (S)-pyroglutamate, typically as a colorless oil or low-melting solid.

Protocol 2.2.2: Step 2 - Reduction to (S)-5-(Hydroxymethyl)pyrrolidin-2-one (Pyroglutaminol)

  • Principle: The ester group of Methyl (S)-pyroglutamate is selectively reduced to a primary alcohol using sodium borohydride (NaBH₄). NaBH₄ is a mild reducing agent that will not reduce the more stable amide (lactam) bond under these conditions, ensuring chemoselectivity.[5]

  • Materials:

    • Methyl (S)-pyroglutamate (1.0 eq)

    • Ethanol (EtOH), anhydrous (approx. 15 mL per gram of ester)

    • Sodium borohydride (NaBH₄) (2.0 - 3.0 eq)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve Methyl (S)-pyroglutamate in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride portion-wise over 30-45 minutes. Causality: Portion-wise addition is necessary to control the exothermic reaction and hydrogen gas evolution.

    • Once the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.

    • Slowly quench the reaction by adding 1 M HCl until the pH is acidic and gas evolution stops.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • The resulting residue can be purified by column chromatography (Silica gel, typically with a mobile phase of dichloromethane/methanol or ethyl acetate/methanol) to afford pure (S)-5-(Hydroxymethyl)pyrrolidin-2-one as a white solid.

Protocol 2.2.3: Step 3 - N-Methylation to (5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

  • Principle: The nitrogen of the lactam is deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH) to form an amide anion. This anion then acts as a nucleophile, attacking an electrophilic methyl source like methyl iodide (MeI) in a classic Sₙ2 reaction.[7]

  • Materials:

    • (S)-5-(Hydroxymethyl)pyrrolidin-2-one (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Methyl iodide (MeI) (1.2 eq)

    • Saturated ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere, add the NaH dispersion. Wash the mineral oil away with anhydrous hexanes and carefully decant, leaving the pure NaH powder.

    • Add anhydrous THF to the flask and cool to 0 °C.

    • Dissolve (S)-5-(Hydroxymethyl)pyrrolidin-2-one in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Causality: This order of addition ensures the base is in excess and prevents dimerization or side reactions of the starting material.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation (both N-H and O-H protons will be removed).

    • Cool the reaction mixture back down to 0 °C and add methyl iodide dropwise.

    • Stir at room temperature overnight. The reaction progress can be monitored by TLC.

    • Upon completion, cautiously quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

    • Extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final title compound.

PART 3: Application in Advanced Intermediate Synthesis

The primary value of (5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one lies in the synthetic utility of its C5-hydroxymethyl group. This group is a nucleophilic handle that can be readily converted into an electrophilic site, enabling covalent linkage to other molecular fragments. A common and highly effective strategy is to convert the alcohol into a good leaving group, such as a tosylate.

3.1: Activating the Hydroxymethyl Group: Tosylation

Caption: Activating the hydroxyl group via tosylation to create a versatile electrophile.

Protocol 3.1.1: Synthesis of ((2S)-1-Methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate

  • Principle: The nucleophilic oxygen of the primary alcohol attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A non-nucleophilic base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction, driving it to completion. The resulting tosylate is an excellent leaving group, transforming the C5 side chain into a potent electrophile ready for Sₙ2 reactions.

  • Materials:

    • (5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

    • Triethylamine (Et₃N) (1.5 eq) or Pyridine (as solvent and base)

    • Dichloromethane (DCM), anhydrous

    • Saturated copper (II) sulfate (CuSO₄) solution (if using pyridine)

    • Water, Brine

  • Procedure:

    • Dissolve (5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one in anhydrous DCM in a flask under an inert atmosphere.

    • Add triethylamine (or use pyridine as the solvent).

    • Cool the solution to 0 °C.

    • Add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains below 5 °C. Causality: Maintaining a low temperature prevents side reactions and decomposition of the tosylating agent.

    • Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature overnight. Monitor by TLC.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. If pyridine was used, wash with cold 5% CuSO₄ solution until the blue color persists in the aqueous layer to remove all pyridine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude tosylate can be purified by recrystallization or column chromatography to yield the activated intermediate.

This tosylated product is now primed for reaction with a wide range of nucleophiles (e.g., azides, cyanides, thiolates, carbanions), enabling the synthesis of diverse and complex molecular libraries for drug discovery.

References

  • Poyraz, Ö., Aygün, A., Gökçe, B., Doğan, İ., & Fank, F. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link][3]

  • ChemAnalyst. (2024). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. [Link][8]

  • Jeyachandran, V., Kumar, M., & Manikandan, D. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. [Link][6]

  • Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. In Topics in Medicinal Chemistry. [Link][1]

  • Singh, S., & Parida, S. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2364–2380. [Link][1]

  • Islam, M. S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link][2]

  • Vertex AI Search Result. (S)-5-(Hydroxymethyl)-2-pyrrolidinone in Pharmaceutical Synthesis. [No direct URL available][5][9]

  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. [Link][5]

  • G. T. G. V., et al. (2010). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 15(4), 2844-2856. [Link][7]

Sources

The Versatile Scaffold: 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Within this pursuit, certain molecular frameworks, often termed "privileged scaffolds," emerge as consistently valuable starting points for the synthesis of diverse and biologically active compounds. 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is one such chiral building block that has garnered significant attention in medicinal chemistry. Its inherent structural features—a lactam ring, a chiral center at the 5-position, and a reactive hydroxymethyl group—provide a unique combination of properties that make it an attractive scaffold for the development of new therapeutics. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The pyrrolidinone core is a well-established pharmacophore found in a variety of biologically active molecules, including the nootropic agent piracetam and its analogues.[1] The introduction of a hydroxymethyl group at the 5-position, particularly with defined stereochemistry, opens up a vector for a wide array of chemical modifications, allowing for the fine-tuning of physicochemical and pharmacological properties. The N-methylation of the lactam nitrogen further modulates the compound's polarity and potential for hydrogen bonding, which can significantly impact its pharmacokinetic profile, including its ability to cross the blood-brain barrier.[2] This guide will delve into the synthesis of this versatile scaffold and its application in the development of targeted therapies, with a particular focus on its emerging role in the design of β3 adrenergic receptor agonists.

Core Applications in Drug Discovery

The structural attributes of this compound make it a valuable starting material for the synthesis of a diverse range of therapeutic agents. Its applications span across multiple therapeutic areas, primarily leveraging its utility as a chiral scaffold to impart specific three-dimensional orientations to the final drug molecule.

Central Nervous System (CNS) Drug Development

The pyrrolidinone ring is a key structural motif in many centrally acting drugs.[3] The ability of this compound to serve as a chiral precursor for neuroactive compounds has been a significant area of investigation.[3] Its structure allows for the synthesis of enantiomerically pure drugs targeting CNS disorders, with the potential for improved metabolic stability and bioavailability.[3] The scaffold has been explored in the preparation of cognitive enhancers and enzyme inhibitors relevant to neurological diseases.[3]

β3 Adrenergic Receptor Agonists: A Case Study

A prominent and innovative application of the this compound scaffold is in the design of novel β3 adrenergic receptor (β3-AR) agonists.[4] β3-ARs are primarily located in adipose tissue and the detrusor muscle of the bladder, making them attractive targets for the treatment of metabolic disorders like obesity and type 2 diabetes, as well as overactive bladder.[5][6]

Traditional β-AR agonists often incorporate an ethanolamine core. However, constraining this flexible moiety within a pyrrolidine ring, as facilitated by the use of this compound derivatives, has been shown to enhance selectivity for the β3 subtype over β1 and β2 receptors, thereby reducing the potential for cardiovascular side effects.[4] This structural modification also mitigates metabolic pathways involving the cleavage of the N-C bond of the ethanolamine, leading to a more favorable pharmacokinetic profile.[4]

The hydroxymethyl group of the scaffold serves as a crucial handle for introducing the aryloxypropanolamine side chain, a key pharmacophoric element for β3-AR agonism. This is typically achieved through an etherification reaction.

β3 Adrenergic Receptor Signaling Pathway

Activation of the β3 adrenergic receptor by an agonist initiates a cascade of intracellular events. The canonical pathway involves the coupling of the receptor to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[7][8] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7][8] PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulates gene expression.[8] In adipocytes, this pathway ultimately leads to increased lipolysis and thermogenesis.[9] Interestingly, non-canonical signaling pathways involving p38 MAP kinase and PKC have also been implicated in β3-AR-mediated cellular responses.[1][7]

beta3_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist β3 Agonist (e.g., Pyrrolidinone Derivative) Beta3AR β3 Adrenergic Receptor Agonist->Beta3AR Binds to Gs Gs Protein Beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates p38_PKC p38 / PKC Pathways cAMP->p38_PKC Activates CREB_ATF2 CREB / ATF-2 PKA->CREB_ATF2 Phosphorylates Lipolysis Lipolysis & Thermogenesis PKA->Lipolysis Stimulates p38_PKC->CREB_ATF2 Phosphorylates Gene_Expression Gene Expression (e.g., IL-6) CREB_ATF2->Gene_Expression Regulates

β3 Adrenergic Receptor Signaling Cascade

Quantitative Data on Pyrrolidinone Derivatives

The following table summarizes the biological activity of representative pyrrolidinone derivatives, illustrating the potency that can be achieved with this scaffold.

Compound ClassTargetCompound ExampleActivity (IC50/EC50)Reference
p300 Bromodomain Inhibitorp300(R)-5-methylpyrrolidin-2-one derivative B4IC50 = 0.060 µM[10]
β3 Adrenergic Receptor Agonistβ3-ARPyridyloxypropanolamine L-749,372EC50 = 3.6 nM[11]
β3 Adrenergic Receptor Agonistβ3-ARPyridyloxypropanolamine L-750,355EC50 = 13 nM[11]
β3 Adrenergic Receptor Antagonistβ3-ARL-748,337 derivative 23dEC50 = 0.5117 nM[2]

Experimental Protocols

Protocol 1: Synthesis of (S)-5-(Hydroxymethyl)pyrrolidin-2-one from (S)-Pyroglutamic Acid

This protocol describes the reduction of the carboxylic acid moiety of (S)-pyroglutamic acid to the corresponding alcohol.

Materials:

  • (S)-Pyroglutamic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus

Procedure: [1]

  • Esterification:

    • In a round-bottom flask, dissolve (S)-pyroglutamic acid (1 mmol) in anhydrous ethanol.

    • Cool the solution in an ice bath and add thionyl chloride (1.2 mmol) dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a saturated solution of NaHCO₃.

    • Extract the product with chloroform (3 x volume).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield ethyl (S)-5-oxopyrrolidine-2-carboxylate.

  • Reduction:

    • Dissolve the resulting ethyl (S)-5-oxopyrrolidine-2-carboxylate (1 mmol) in ethanol.

    • Add sodium borohydride (1 mmol) portion-wise over 15 minutes with stirring.

    • Continue stirring for an additional 2 hours at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by careful addition of hydrochloric acid at 0°C.

    • Filter the mixture and wash the solid with methanol.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain (S)-5-(hydroxymethyl)pyrrolidin-2-one.

Protocol 2: N-Methylation of 5-(Hydroxymethyl)pyrrolidin-2-one

This protocol describes the methylation of the lactam nitrogen.

Materials:

  • (S)-5-(Hydroxymethyl)pyrrolidin-2-one

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (S)-5-(hydroxymethyl)pyrrolidin-2-one in anhydrous THF at 0°C, add sodium hydride (1.1 equivalents) portion-wise.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one.

Protocol 3: Etherification of this compound (Generalized)

This protocol outlines a general procedure for coupling an aryl alcohol to the hydroxymethyl group, a key step in the synthesis of β3-AR agonists.[12]

Materials:

  • (S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

  • Aryl alcohol (e.g., a substituted phenol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure (Mitsunobu Reaction):

  • Dissolve (S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one (1 equivalent), the desired aryl alcohol (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add DIAD or DEAD (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired 5-(aryloxymethyl)-1-methylpyrrolidin-2-one derivative.

Conclusion and Future Perspectives

This compound has firmly established itself as a valuable and versatile chiral building block in medicinal chemistry. Its utility extends from the development of CNS-active agents to the innovative design of selective β3 adrenergic receptor agonists. The inherent chirality and the presence of a modifiable hydroxymethyl group provide a robust platform for the synthesis of complex and potent drug candidates. The protocols and application notes presented in this guide are intended to empower researchers to harness the full potential of this privileged scaffold. As our understanding of disease biology deepens, the creative application of such versatile chemical tools will undoubtedly continue to drive the discovery of the next generation of therapeutics.

References

  • D'Mello, V., et al. (2011). Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes. Journal of Biological Chemistry, 286(7), 5827–5834. Available at: [Link]

  • Sato, M., et al. (2018). β3-Adrenoceptor signaling and desensitization. ResearchGate. Available at: [Link]

  • Schena, G., et al. (2018). Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask). International Journal of Molecular Sciences, 19(11), 3349. Available at: [Link]

  • Jeyachandran, V., Kumar, M., & Manikandan, D. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. Available at: [Link]

  • Rathod, M., et al. (2021). Inside the Biology of the β3-Adrenoceptor. International Journal of Molecular Sciences, 22(16), 8973. Available at: [Link]

  • Morriello, G. J., et al. (2011). Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters, 21(6), 1865–1870. Available at: [Link]

  • Liu, R., et al. (2022). Design, synthesis and biological evaluation of (R)-5-methylpyrrolidin-2-ones as p300 bromodomain inhibitors with Anti-Tumor activities in multiple tumor lines. Bioorganic Chemistry, 124, 105803. Available at: [Link]

  • Weber, A. E., et al. (1998). 3-Pyridyloxypropanolamine agonists of the beta 3 adrenergic receptor with improved pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 8(16), 2111–2116. Available at: [Link]

  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. Available at: [Link]

  • Morriello, G. J., & Edmondson, S. D. (2011). Novel pyrrolidine derived beta 3 adrenergic receptor agonists. Google Patents. WO2011025774A1.
  • Jeyachandran, V., Kumar, M., & Manikandan, D. (2018). Synthesis of biological activitve 5-(hydroxymethyl)pyrrolidin-2-one at ambient temperature. ResearchGate. Available at: [Link]

  • Edmondson, S. D., & Morriello, G. J. (2009). Hydroxymethyl pyrrolidines as beta 3 adrenergic receptor agonists. Google Patents. WO2009123870A1.
  • Parmee, E. R., & Weber, A. E. (1999). Human beta3 adrenergic receptor agonists containing cyclic ureidobenzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 9(5), 749-754. Available at: [Link]

  • Laping, N. J., et al. (2017). Pharmacological Characterization of a Novel Beta 3 Adrenergic Agonist, Vibegron: Evaluation of Antimuscarinic Receptor Selectivity for Combination Therapy for Overactive Bladder. Journal of Pharmacology and Experimental Therapeutics, 360(3), 421–430. Available at: [Link]

  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5006. Available at: [Link]

  • Prasad, J., Panday, S. K., & Pathak, M. B. (2015). An efficient and straight forward synthesis of (5S)-1-benzyl-5-(1H- imidazol-1-ylmethyl)-2-pyrrolidinone. ResearchGate. Available at: [Link]

  • Edmondson, S. D., & Morriello, G. J. (2012). Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists. Google Patents. GEP20125666B.
  • MySkinRecipes. (n.d.). (R)-5-(Hydroxymethyl)-1-Methylpyrrolidin-2-One. Retrieved January 6, 2026, from [Link]

  • Hertzberg, R., Monreal Santiago, G., & Moberg, C. (2015). Synthesis of the β3-adrenergic receptor agonist solabegron and analogous N-(2-ethylamino)-β-amino alcohols from O-acylated cyanohydrins - expanding the scope of minor enantiomer recycling. The Journal of Organic Chemistry, 80(5), 2937–2941. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Hydroxymethyl)pyrrolidin-2-one. PubChem Compound Database. Retrieved January 6, 2026, from [Link]

  • Vomil, J., et al. (2012). Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates. Green Chemistry, 14(4), 1173-1180. Available at: [Link]

  • Zhang, X., et al. (2018). Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. European Journal of Medicinal Chemistry, 150, 853–864. Available at: [Link]

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5-(Hydroxymethyl)-1-methylpyrrolidin-2-one reaction conditions and solvents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

A Senior Application Scientist's Guide to Synthesis, Reaction Conditions, and Solvation

Introduction: The Significance of this compound

This compound, a chiral derivative of pyroglutamic acid, is a highly valuable building block in modern medicinal chemistry and drug development. Its rigid, five-membered lactam structure, combined with a reactive primary alcohol, provides a versatile scaffold for synthesizing complex, enantiomerically pure molecules.[1][2] This guide offers an in-depth exploration of the synthesis, reaction conditions, and solvent considerations for this important intermediate, tailored for researchers and drug development professionals. The inherent chirality and functional group array make it a sought-after intermediate in the development of neuroactive compounds and enzyme inhibitors.[1]

Core Synthesis Pathways and Mechanistic Considerations

The most common and efficient synthesis of this compound originates from L-pyroglutamic acid, a readily available and inexpensive chiral synthon.[3] The general strategy involves two key transformations: esterification of the carboxylic acid and subsequent reduction of the resulting ester.

Workflow for Synthesis from L-Pyroglutamic Acid

cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: N-Methylation (Illustrative) A L-Pyroglutamic Acid B Ethyl L-Pyroglutamate A->B SOCl₂ Ethanol (Solvent) Stir overnight C Ethyl L-Pyroglutamate D (S)-5-(Hydroxymethyl)pyrrolidin-2-one C->D NaBH₄ Ethanol (Solvent) E (S)-5-(Hydroxymethyl)pyrrolidin-2-one F (S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one E->F Methylating Agent (e.g., MeI, DMS) Base (e.g., NaH) Anhydrous Solvent (e.g., THF, DMF)

Caption: Synthesis workflow from L-pyroglutamic acid.

Protocol 1: Synthesis of (S)-5-(Hydroxymethyl)pyrrolidin-2-one

This protocol is adapted from a known procedure for the synthesis of the core scaffold before N-methylation.

Part A: Esterification of L-Pyroglutamic Acid

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add L-pyroglutamic acid (1 mmol) dissolved in absolute ethanol (EtOH).

  • Reagent Addition: Cool the solution in an ice bath and add thionyl chloride (SOCl₂) (1.2 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the product with chloroform (CHCl₃). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure.

  • Purification: The crude product, ethyl L-pyroglutamate, can be purified by distillation under reduced pressure to yield a white solid (typical yield: ~82%).

Part B: Reduction to (S)-5-(Hydroxymethyl)pyrrolidin-2-one

  • Setup: Dissolve the purified ethyl L-pyroglutamate (1 mmol) in ethanol in a round-bottom flask.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1 mmol) portion-wise over 15 minutes.

  • Reaction & Workup: Stir the reaction mixture until completion (monitored by TLC). The workup procedure is similar to Part A, involving neutralization, extraction, and solvent removal.

Protocol 2: N-Methylation

The final step to obtain the target compound involves the N-methylation of the lactam nitrogen.

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve (S)-5-(hydroxymethyl)pyrrolidin-2-one in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH), portion-wise. Allow the mixture to stir for 30-60 minutes.

  • Methylation: Add a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate (DMS), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quenching & Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by column chromatography on silica gel.

Solvent Selection and Rationale

The choice of solvent is critical for reaction efficiency, yield, and purity. N-Methyl-2-pyrrolidone (NMP) and its derivatives are often synthesized and used in polar aprotic solvents due to their high solvency power and stability.[4][5][6]

SolventApplicationRationale & Properties
Ethanol (EtOH) Esterification, ReductionA polar protic solvent that is effective for reactions involving polar reagents like NaBH₄ and is relatively inexpensive and easy to remove.
Chloroform (CHCl₃) ExtractionA dense, non-polar solvent used for extracting the product from the aqueous phase during workup.
N-Methyl-2-pyrrolidone (NMP) General Solvent, High-Temp ReactionsA powerful, polar aprotic solvent with a high boiling point (202-204°C) and excellent thermal and chemical stability.[4][5][6] It can dissolve a wide range of organic and inorganic compounds.[4] It is miscible with water and most common organic solvents.[4]
Tetrahydrofuran (THF) N-Methylation, Anhydrous ReactionsA polar aprotic ether that is ideal for reactions requiring anhydrous conditions, such as those involving strong bases like NaH.
Toluene High-Temperature CyclizationsUsed in some synthetic routes for pyrrolidin-2-ones at elevated temperatures.[7]

Reaction Conditions: A Comparative Overview

Reaction conditions must be carefully controlled to ensure high yields and minimize side reactions.

Reaction StepTemperatureKey ReagentsTypical DurationNotes
Esterification 0°C to RTSOCl₂OvernightDropwise addition of SOCl₂ at 0°C is crucial to control the exothermic reaction.
Reduction Room TemperatureNaBH₄~2-4 hoursPortion-wise addition of NaBH₄ helps to manage the reaction rate.
N-Methylation 0°C to RTNaH, MeI2-12 hoursRequires an inert atmosphere and anhydrous conditions to prevent quenching of the base.
Alternative Pyrrolone Synthesis 0°C to RTNBS, Primary AmineOvernightA one-pot method for related pyrrolone structures involves bromine oxidation and trapping of an in-situ generated dicarbonyl.[8]

Purification and Characterization

Purification:

  • Distillation: Effective for purifying intermediates like ethyl L-pyroglutamate, especially under reduced pressure.

  • Column Chromatography: The standard method for purifying the final N-methylated product, typically using silica gel with a solvent system like ethyl acetate and petroleum ether.

  • TLC Monitoring: Essential for tracking reaction progress. A common eluent is a mixture of petroleum ether and ethyl acetate.

Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and intermediates.

  • Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern of the compound.[9]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[3][10]

  • Chiral Building Block: Its stereocenter is often retained in subsequent reactions, making it invaluable for asymmetric synthesis.[1][3]

  • Neuroactive Compounds: The pyrrolidinone ring is a core structure in many compounds targeting the central nervous system.[1][2]

  • Enzyme Inhibitors: The scaffold can be elaborated to design specific inhibitors for various enzymes.[1]

  • Pharmaceutical Formulations: The related solvent, NMP, is used in pharmaceutical formulations to enhance the solubility and delivery of poorly soluble drugs.[11][12]

Safety and Handling

  • 5-(Hydroxymethyl)pyrrolidin-2-one: Causes skin and serious eye irritation.[9]

  • This compound: May cause skin and serious eye irritation.[13]

  • N-Methyl-2-pyrrolidone (NMP) Solvent: Handle with care in a well-ventilated fume hood. It is a powerful solvent and can be absorbed through the skin.

  • Reagents: Thionyl chloride is corrosive and reacts violently with water. Sodium borohydride is flammable. Sodium hydride is highly reactive and flammable. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Jeyachandran, V., et al. (2018). Synthesis of Biological Active 5-(Hydroxymethyl)pyrrolidin-2-one at Ambient Temperature. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. [Link]

  • (S)-5-(Hydroxymethyl)-2-pyrrolidinone. (n.d.). A Comprehensive Guide to (S)-5-(Hydroxymethyl)-2-pyrrolidinone in Pharmaceutical Synthesis and Beyond.
  • PubChem. (n.d.). 5-(Hydroxymethyl)pyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.).
  • Jeyachandran, V., et al. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology.
  • Synthesis of 5-Methylene-2-pyrrolones. (n.d.). PMC - NIH.
  • PubChem. (n.d.). (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one Derivatives. (n.d.).
  • N-METHYL 2-PYRROLIDONE (NMP). (n.d.). Ataman Kimya. Retrieved from [Link]

  • PubChem. (n.d.). 5-hydroxy-N-methylpyrrolidone. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • N-Methyl-2-Pyrrolidone. (n.d.). LyondellBasell.
  • nmp - n methyl 2 pyrrolidone (M-Pyrol™ solvent). (n.d.). Ashland. Retrieved from [Link]

  • Sustainable processes for the catalytic synthesis of safer chemical substitutes of N-methyl-2-pyrrolidone. (n.d.).
  • 5-Methyl-2-pyrrolidinone. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthetic method of 5-methyl-2-pyrrolidone. (n.d.). Google Patents.
  • Review of pharmaceutical applications of N-methyl-2-pyrrolidone. (n.d.). SciSpace.
  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022). American Chemical Society.
  • (R)-5-(Hydroxymethyl)-1-Methylpyrrolidin-2-One. (n.d.). MySkinRecipes.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.
  • PubChem. (n.d.). 5-Methyl-2-pyrrolidone. National Center for Biotechnology Information. Retrieved from [Link]

  • Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. (n.d.). Canadian Society for Pharmaceutical Sciences.
  • Purification of N-Methyl-2-Pyrrolidone (NMP) by Alkaline Treatment. (n.d.). Google Patents.

Sources

Application Notes & Protocols: Purification of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Purity in Pyrrolidinone Synthesis

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is a valuable chiral building block and intermediate in pharmaceutical synthesis, particularly for developing neuroactive compounds and enzyme inhibitors.[1] Its utility is contingent on achieving high levels of purity, as residual starting materials, by-products, or solvents can introduce significant variability into downstream reactions and compromise the efficacy and safety of final drug products.

The inherent polarity of the hydroxymethyl and lactam functional groups presents unique challenges for purification. These groups can lead to issues such as compound insolubility in common non-polar solvents, streaking on normal-phase silica gel, and the potential for thermal degradation at high temperatures. This guide provides a comprehensive overview of robust, field-proven techniques for purifying this compound from typical reaction mixtures, emphasizing the rationale behind procedural choices to empower researchers to adapt and troubleshoot effectively.

Compound Profile and Essential Safety Protocols

A thorough understanding of the physical properties and hazards of this compound is critical for safe handling and the design of effective purification strategies.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₆H₁₁NO₂PubChem[2]
Molecular Weight 129.16 g/mol PubChem[2]
Appearance Colorless to light yellow liquidChemicalBook[3]
Boiling Point 281.8 ± 13.0 °C (Predicted)ChemicalBook[3]
Density 1.124 ± 0.06 g/cm³ (Predicted)ChemicalBook[3]

Note: The high boiling point strongly suggests that vacuum distillation is a more suitable method than atmospheric distillation to prevent decomposition.

Hazard Identification and Safety Precautions

Researchers must consult the full Safety Data Sheet (SDS) before handling this compound.[4][5]

Hazard StatementGHS ClassificationPrecautionary Measures
Skin Irritation Category 2Wear protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[5]
Serious Eye Irritation Category 2AWear chemical safety goggles or a face shield.[5]
Respiratory Irritation STOT SE 3Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors.[5]

Initial Crude Reaction Analysis: The Foundation of a Purification Strategy

Before any purification attempt, it is crucial to analyze the crude reaction mixture. This "scouting" step identifies the target compound, quantifies major impurities, and informs the selection of the most appropriate purification method. Impurities can include unreacted starting materials, reagents, and by-products specific to the synthetic route.[6]

A recommended analytical workflow includes:

  • Thin-Layer Chromatography (TLC): To visualize the number of components and determine an appropriate solvent system for column chromatography.

  • ¹H NMR Spectroscopy: To confirm the presence of the product and identify key impurities by their characteristic signals.

  • LC-MS: To determine the mass of the product and impurities, providing crucial information about their identities.

Selecting the Optimal Purification Technique: A Decision Workflow

The choice of purification method depends on the scale of the reaction, the nature of the impurities (e.g., volatility, polarity), and the desired final purity. The following workflow provides a logical decision-making process.

Purification_Workflow cluster_techniques Purification Techniques start Crude Reaction Mixture analysis Analyze Crude (TLC, NMR, LC-MS) start->analysis decision Impurity Profile? analysis->decision distillation Vacuum Distillation decision->distillation Impurities are non-volatile solids or high-boiling liquids chromatography Flash Chromatography decision->chromatography Impurities have similar volatility but different polarity crystallization Recrystallization decision->crystallization Product is a solid and a suitable solvent can be found characterize Characterize Purity (NMR, HPLC, etc.) distillation->characterize chromatography->characterize crystallization->characterize final_product Pure Product (>95%) characterize->final_product Characterization_Flow cluster_analysis Purity & Identity Confirmation start Purified Product nmr ¹H & ¹³C NMR start->nmr Structure & Purity hplc HPLC Analysis start->hplc Quantitative Purity kf Karl Fischer (Water Content) start->kf Anhydrous Check final_report Certificate of Analysis (Purity >98%) nmr->final_report hplc->final_report kf->final_report

Sources

Application Note: Analytical Strategies for Monitoring Reactions of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical methodologies for monitoring chemical reactions involving 5-(hydroxymethyl)-1-methylpyrrolidin-2-one. As a key chiral building block in modern synthetic chemistry, particularly in the development of pharmaceuticals, robust and reliable in-process monitoring is critical to ensure reaction completion, identify impurities, and optimize process parameters. This note details protocols for both real-time, in-situ monitoring and discrete time-point analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Significance of Monitoring this compound Reactions

This compound is a chiral lactam derivative of significant interest in medicinal chemistry and materials science. Its utility as a versatile synthetic intermediate necessitates precise control over its chemical transformations. Inadequate reaction monitoring can lead to incomplete conversions, the formation of side products, and ultimately, compromised yield and purity of the final product. The implementation of appropriate analytical methods is, therefore, not merely a quality control measure but a fundamental component of efficient process development and scale-up.[1]

The choice of analytical technique is dictated by the specific reaction being monitored, the nature of the reactants and products, and the desired level of detail. This guide will explore the practical application of several key analytical techniques, providing both the theoretical underpinning and actionable protocols for their implementation. All analytical methods employed for in-process or final product analysis must be validated to ensure they are fit for purpose.[2][3][4][5][6]

In-Situ Reaction Monitoring: A Real-Time Perspective

In-situ, or real-time, reaction monitoring offers a dynamic view of the chemical transformation as it occurs, providing invaluable insights into reaction kinetics, the formation of transient intermediates, and the onset of side reactions.[7][8] This approach minimizes the need for sampling and quenching, which can introduce artifacts and inaccuracies.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for monitoring reactions in solution.[7][9] By tracking the disappearance of reactant signals and the appearance of product signals, a clear picture of the reaction progress can be obtained. For reactions involving this compound, ¹H NMR is particularly useful for observing changes in the chemical environment of the protons on the pyrrolidinone ring and the hydroxymethyl group.

Causality of Experimental Choices: The choice of NMR for in-situ monitoring is driven by its ability to provide detailed structural information without disturbing the reaction.[7] This is especially critical when studying reaction mechanisms or identifying unknown intermediates. The use of deuterated solvents is necessary for the lock signal, but in many cases, the reaction can be run directly in the NMR tube with a small amount of deuterated solvent added for locking purposes.

Experimental Workflow for In-Situ NMR Monitoring:

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the scale-up synthesis of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one and its derivatives, with a primary focus on the enantiomerically pure (S)-form, a valuable chiral building block in pharmaceutical development.[1][2] We will explore a robust and scalable synthetic route originating from L-pyroglutamic acid, detailing process optimization, critical safety considerations for key transformations, and robust analytical methods for quality control. This guide is intended for researchers, process chemists, and drug development professionals seeking to transition this synthesis from bench-scale to pilot or manufacturing scale.

Introduction and Strategic Overview

(S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is a key chiral intermediate, notably utilized in the synthesis of neuroactive compounds and other complex pharmaceutical agents.[1] Its structural analogue, (S)-5-(hydroxymethyl)-2-pyrrolidinone (also known as L-Pyroglutaminol), is a versatile starting material for a wide range of bioactive molecules.[2] The inherent chirality, derived from the natural amino acid L-glutamic acid, makes it an invaluable synthon for asymmetric synthesis.

The primary challenge in producing this compound at scale lies in achieving high yield and enantiomeric purity while maintaining a safe and controllable process. The most field-proven and scalable approach begins with L-pyroglutamic acid, a readily available chiral precursor. This strategy involves three core transformations:

  • Esterification: Protection of the carboxylic acid to prevent side reactions during subsequent steps.

  • N-Methylation: Introduction of the methyl group onto the lactam nitrogen.

  • Selective Reduction: Conversion of the ester to the primary alcohol without affecting the lactam ring.

This application note will provide a detailed protocol for this sequence, emphasizing the causality behind procedural choices and the self-validating systems required for a trustworthy, scalable process.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Selective Reduction A L-Pyroglutamic Acid B Methyl L-pyroglutamate A->B  Methanol,  Acid Catalyst   C Methyl (S)-1-methyl-5-oxopyrrolidine-2-carboxylate B->C  Dimethyl Sulfate,  Base   D (S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one C->D  Sodium Borohydride  

Caption: Decision-making workflow for the critical reduction step.

Data Presentation and Quality Control

Table 1: Key Reagents and Process Parameters
StepKey ReagentCAS NumberRoleSolventTemp (°C)Typical Yield
1L-Pyroglutamic Acid98-79-3Starting MaterialMethanolReflux>95%
2Dimethyl Sulfate77-78-1Methylating AgentAcetonitrile50-6085-95%
3Sodium Borohydride16940-66-2Reducing AgentEthanol0-1080-90%
Table 2: Analytical Characterization
AnalysisPurposeSpecification
¹H & ¹³C NMR Structural ConfirmationSpectrum conforms to the reference standard for the desired compound.
HPLC-UV Purity AssessmentPurity ≥ 98.5%
Chiral HPLC Enantiomeric PurityEnantiomeric Excess (e.e.) ≥ 99%
LC-MS Impurity IdentificationIdentification of process-related impurities and confirmation of molecular weight. [3][4]
Karl Fischer Water Content≤ 0.5%

Conclusion

The synthetic route from L-pyroglutamic acid provides a reliable and scalable pathway to high-purity (S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one. The successful transition from laboratory to production scale hinges on a thorough understanding and control of the reaction parameters, particularly for the sodium borohydride reduction step. Strict adherence to temperature control, controlled reagent addition, and appropriate safety protocols for managing hydrogen gas evolution are paramount. [5][6]By implementing the robust process controls and analytical validations described herein, researchers and drug development professionals can confidently and safely scale the synthesis of this critical pharmaceutical intermediate.

References

  • Jeyachandran, V. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. Available from: [Link]

  • ChemAnalyst. (2025). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. Available from: [Link]

  • Naka, T., Ozawa, H., Toyama, K., & Shirasaka, T. (2015). Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. Organic Process Research & Development. Available from: [Link]

  • Mettler Toledo. (2017). NaBH4 Reduction Enhanced Safety via Inline PAT. Application Note. Available from: [Link]

  • Pathy, K. S. (n.d.). Industrial process for preparation of Levetiracetam. myExperiment. Available from: [Link]

  • Scott, S., & Goubert-Renaudin, S. (2012). Standard Operating Procedure: Sodium borohydride. University of California, Santa Barbara. Available from: [Link]

  • UCB, S.A. (2005). Industrial process for preparation of Levetiracetam. Scribd. Available from: [Link]

  • Duggan, P. J., Johnson, A. A., & Rogers, R. L. (1994). Chemical reaction hazards associated with the use of sodium borohydride. IChemE Symposium Series, 134, 553-562. Available from: [Link]

  • Sugiyama, R., & Yamano, T. (2014). Safety Evaluation of Sodium Borohydride in Dimethylacetamide. Journal of Chemical Health and Safety. Available from: [Link]

  • Reddy, M. S., et al. (2006). Processes for the preparation of levetiracetam, its intermediate and the use of levetiracetam in pharmaceutical compositions. WIPO Patent Application WO/2006/090265.
  • Dolitzky, B-Z., et al. (2004). Process for producing levetiracetam. WIPO Patent Application WO/2004/069796.
  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. Available from: [Link]

  • Carnerup, M. A., Sparen, A., & Åkesson, B. (2003). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 796(2), 359-367. Available from: [Link]

  • Gawroński, J., & Kaźmierczak, F. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journal of Organic Chemistry, 15, 234–266. Available from: [Link]

  • Tölgyesi, Á., et al. (2020). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • MySkinRecipes. (n.d.). (R)-5-(Hydroxymethyl)-1-Methylpyrrolidin-2-One. Available from: [Link]

  • CAS Common Chemistry. (n.d.). Methyl pyroglutamate. Available from: [Link]

Sources

The Versatile Precursor: Crafting Bioactive Molecules from 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolidinone Scaffold

The pyrrolidin-2-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence stems from a combination of favorable properties: the lactam structure provides metabolic stability, while the chiral center at the 5-position allows for stereospecific interactions with biological targets.[3] Among the derivatives of this versatile heterocycle, 5-(hydroxymethyl)-1-methylpyrrolidin-2-one stands out as a particularly valuable chiral building block. The primary alcohol functionality serves as a key handle for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of this compound as a precursor, offering detailed protocols for its synthesis and its application in the generation of novel bioactive molecules with potential therapeutic applications, including as cognitive enhancers and enzyme inhibitors.[4]

Synthesis of the Chiral Precursor: (S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

The enantiomerically pure (S)-enantiomer of this compound is readily accessible from the naturally occurring and inexpensive chiral synthon, L-pyroglutamic acid.[1] The synthesis involves a two-step reduction of the carboxylic acid moiety.

Protocol 1: Synthesis of (S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Step 1: Esterification of L-Pyroglutamic Acid

In this initial step, the carboxylic acid of L-pyroglutamic acid is converted to its methyl ester to facilitate the subsequent reduction.

  • Materials:

    • L-Pyroglutamic acid

    • Methanol (MeOH), anhydrous

    • Thionyl chloride (SOCl₂) or a suitable acid catalyst

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Suspend L-pyroglutamic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension in an ice bath and add thionyl chloride (1.2 eq) dropwise.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield methyl (S)-5-oxopyrrolidine-2-carboxylate.

Step 2: Reduction of the Ester to the Alcohol

The methyl ester is then reduced to the corresponding primary alcohol using a mild reducing agent like sodium borohydride.

  • Materials:

    • Methyl (S)-5-oxopyrrolidine-2-carboxylate

    • Ethanol (EtOH), anhydrous

    • Sodium borohydride (NaBH₄)

    • Hydrochloric acid (HCl), concentrated

    • Dichloromethane (CH₂Cl₂)

    • Silica gel for column chromatography

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve methyl (S)-5-oxopyrrolidine-2-carboxylate (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

    • Once the reaction is complete, cool the mixture to 0 °C and carefully quench with concentrated hydrochloric acid until the effervescence ceases.

    • Filter the mixture and wash the solid with ethanol.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol) to afford (S)-5-(hydroxymethyl)pyrrolidin-2-one.

Step 3: N-Methylation

The final step involves the methylation of the lactam nitrogen.

  • Materials:

    • (S)-5-(hydroxymethyl)pyrrolidin-2-one

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous tetrahydrofuran (THF)

    • Methyl iodide (CH₃I)

    • Ammonium chloride (NH₄Cl), saturated solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, syringe, separatory funnel, rotary evaporator.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of (S)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield (S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one.

Application in the Synthesis of Bioactive Molecules: Ether Derivatives

The hydroxyl group of this compound is a prime site for modification to generate libraries of compounds for biological screening. A common and effective method for this is the Williamson ether synthesis, which allows for the introduction of a wide variety of alkyl and aryl groups.[5][6][7] This derivatization can significantly impact the lipophilicity, steric profile, and hydrogen bonding capacity of the molecule, thereby influencing its biological activity.

Workflow for the Synthesis of 5-Alkoxymethyl-1-methylpyrrolidin-2-one Derivatives

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Product Precursor 5-(Hydroxymethyl)-1- methylpyrrolidin-2-one Alkoxide Alkoxide Intermediate Precursor->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Product 5-(Alkoxymethyl)-1- methylpyrrolidin-2-one (Bioactive Molecule) Alkoxide->Product SN2 Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) (e.g., Benzyl Bromide) Bioactive_Discovery_Pathway Precursor 5-(Hydroxymethyl)-1- methylpyrrolidin-2-one Derivatization Chemical Derivatization (e.g., Williamson Ether Synthesis) Precursor->Derivatization Library Library of Analogs Derivatization->Library Screening Biological Screening (e.g., Enzyme Inhibition Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Sources

Application Note: A Robust Chiral HPLC Method for the Enantiomeric Resolution of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, reliable, and efficient High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one. This compound is a valuable chiral building block in pharmaceutical synthesis, particularly for neuroactive compounds, making the accurate determination of its enantiomeric purity a critical requirement for drug development and quality control.[1] The described method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, achieving baseline resolution of the (R)- and (S)-enantiomers. We provide a complete protocol, from mobile phase preparation to data analysis, and discuss the scientific rationale behind the selection of the stationary phase, mobile phase, and other chromatographic parameters.

Introduction and Scientific Rationale

This compound is a chiral molecule belonging to the pyrrolidinone class of compounds, which are key scaffolds in many biologically active molecules.[2][3][4] As with most chiral pharmaceuticals, the individual enantiomers can exhibit significantly different pharmacological and toxicological profiles.[5][6] Therefore, a robust analytical method to separate and quantify these enantiomers is paramount for ensuring the safety and efficacy of potential drug candidates.[6]

The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[5] Direct separation via chiral HPLC, which employs a chiral stationary phase (CSP), is the most effective and widely used strategy.[7][8] The fundamental mechanism of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different interaction energies and, consequently, different retention times.[5][7]

1.1. Rationale for Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad applicability and excellent chiral recognition capabilities for a wide range of compounds, including lactams.[7][9][10] The chiral recognition mechanism on these phases is complex but is understood to involve a combination of interactions:

  • Hydrogen Bonding: The hydroxyl (-OH) and carbonyl (C=O) groups of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone.

  • Dipole-Dipole Interactions: The polar lactam ring of the analyte can engage in dipole-dipole interactions with the polar sites on the CSP.

  • π-π Interactions: If aromatic groups are present on the CSP (e.g., phenylcarbamate derivatives), they can interact with relevant moieties on the analyte.

  • Steric Fit: The most critical factor is the inclusion of the analyte into chiral grooves or cavities on the surface of the polysaccharide derivative, where steric hindrance dictates the stability of the analyte-CSP complex.[9]

For this application, an amylose tris(3,5-dimethylphenylcarbamate) -based column was selected. This CSP is highly effective for separating a wide variety of chiral compounds and has demonstrated success with structurally related β-lactams.[6][9]

1.2. Rationale for Mobile Phase Selection

The choice of mobile phase is critical for modulating the interactions between the analyte and the CSP. Normal phase chromatography, typically using a mixture of a non-polar alkane (like n-hexane) and a polar alcohol modifier (like isopropanol or ethanol), is often the preferred mode for polysaccharide-based CSPs.[8]

  • n-Hexane: Serves as the weak, non-polar primary solvent.

  • Isopropanol (IPA): Acts as the polar modifier. By competing with the analyte for polar interaction sites on the CSP, the concentration of IPA is the primary tool for adjusting analyte retention. A higher IPA concentration leads to shorter retention times.

  • Basic Additive (Triethylamine - TEA): The pyrrolidinone structure contains a basic nitrogen atom. Residual acidic silanol groups on the silica support can cause undesirable ionic interactions, leading to poor peak shape (tailing). Adding a small amount of a basic modifier like TEA (0.1%) to the mobile phase neutralizes these active sites, significantly improving peak symmetry and efficiency.[8][11]

Experimental Methodology

This section outlines the necessary equipment, reagents, and a detailed protocol for the analysis.

2.1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm particle size, 250 x 4.6 mm I.D. (e.g., Chiralpak® AD-H or equivalent).

  • Reagents:

    • Racemic this compound standard

    • n-Hexane (HPLC Grade)

    • Isopropanol (IPA) (HPLC Grade)

    • Triethylamine (TEA) (HPLC Grade)

  • Data Acquisition: Chromatography data station software.

2.2. Chromatographic Conditions

All quantitative data and experimental parameters are summarized in the table below for clarity.

ParameterCondition
Column Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm I.D.
Mobile Phase n-Hexane / Isopropanol / Triethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Analyte Concentration 0.5 mg/mL in Mobile Phase

Workflow and Step-by-Step Protocol

The following diagram illustrates the complete analytical workflow from preparation to final analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Prep (Hexane/IPA/TEA) B Sample Prep (Dissolve in Mobile Phase) C System Equilibration (Flush column) B->C D Sample Injection (10 µL) C->D E Isocratic Elution (1.0 mL/min) D->E F Data Acquisition (UV @ 210 nm) E->F G Peak Integration & Identification F->G H Calculate Resolution (Rs) & Enantiomeric Purity (%ee) G->H I Final Report H->I

Caption: Workflow for Chiral HPLC Analysis.

3.1. Protocol Details

  • Mobile Phase Preparation:

    • Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1.0 mL of Triethylamine.

    • Combine them in a suitable 1 L solvent reservoir.

    • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of racemic this compound standard.

    • Dissolve it in 10 mL of the mobile phase to achieve a final concentration of 0.5 mg/mL.

    • Vortex until fully dissolved and filter through a 0.45 µm syringe filter if any particulate matter is visible.

  • HPLC System Setup and Equilibration:

    • Install the chiral column in the column compartment.

    • Set the column temperature to 25°C.

    • Purge the pump lines with the prepared mobile phase.

    • Equilibrate the column by pumping the mobile phase at 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is observed at 210 nm.

  • Injection and Data Acquisition:

    • Set the injection volume to 10 µL.

    • Inject a blank (mobile phase) to ensure no system peaks interfere with the analyte peaks.

    • Inject the prepared sample solution.

    • Acquire data for a sufficient duration to allow both enantiomer peaks to elute completely (e.g., 20 minutes).

Expected Results and Discussion

Under the specified conditions, baseline separation of the two enantiomers is expected. A hypothetical chromatogram would show two well-resolved, sharp, and symmetrical peaks.

Table 2: Expected Chromatographic Performance

ParameterExpected ValueAcceptance Criteria
Retention Time (Peak 1) ~ 9.5 min-
Retention Time (Peak 2) ~ 11.2 min-
Selectivity (α) > 1.15α > 1.1
Resolution (Rs) > 2.0Rs ≥ 1.5 (for baseline separation)
Tailing Factor (Tf) 0.9 - 1.30.8 < Tf < 1.5

4.1. Method Optimization Insights

Chiral separations can be highly sensitive to experimental conditions.[12] If the desired resolution is not achieved, consider the following adjustments:

  • Adjusting Retention: To decrease retention times, increase the percentage of Isopropanol (e.g., to 75:25:0.1). To increase retention and potentially improve resolution, decrease the Isopropanol percentage (e.g., to 85:15:0.1).

  • Improving Peak Shape: If peak tailing is observed, the concentration of TEA can be slightly increased (e.g., to 0.2%). However, excessive TEA can sometimes reduce enantioselectivity.[13]

  • Temperature Effects: Lowering the column temperature (e.g., to 15°C) often increases the stability of the transient diastereomeric complexes, which can enhance resolution, albeit at the cost of longer run times and higher backpressure.

Conclusion

The method detailed in this application note provides a robust and reliable solution for the chiral separation of this compound. By employing an amylose-based chiral stationary phase with a normal phase eluent, this protocol achieves excellent resolution and peak shape, making it highly suitable for quality control, stability studies, and process monitoring in pharmaceutical development. The systematic approach and discussion of optimization strategies provide a solid foundation for researchers to adapt and implement this method successfully.

References

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC - NIH. (2024). National Institutes of Health. [Link]

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. (2005). ResearchGate. [Link]

  • SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. (2018). International Journal of Pure and Applied Mathematics. [Link]

  • Chiral stationary phases for HPLC. (2018). ResearchGate. [Link]

  • Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. (2006). Organic Chemistry Portal. [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2013). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. (2021). ResearchGate. [Link]

  • Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. (2024). MDPI. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • (R)-5-(Hydroxymethyl)-1-Methylpyrrolidin-2-One. MySkinRecipes. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2023). MDPI. [Link]

  • Getting Started with Chiral Method Development. (2022). Regis Technologies. [Link]

  • Typical HPLC chromatograms illustrating the separation of the... (2018). ResearchGate. [Link]

  • Separation of 2-Pyrrolidinone, 1-(hydroxymethyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Molecular Dynamics of Enantiomeric Separation in HPLC. (2024). Preprints.org. [Link]

  • Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC). (2025). International Journal of Research Publication and Reviews. [Link]

  • HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies. SIELC Technologies. [Link]

  • Separation of 2-Pyrrolidinone, 1-methyl-5-thioxo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve product yield and purity.

The primary and most accessible route to this compound involves the selective reduction of the ester functionality of a precursor like (R)-Methyl 5-oxopyrrolidine-2-carboxylate.[1][2] This guide focuses on troubleshooting this specific transformation, which, while conceptually straightforward, presents several practical hurdles that can significantly impact the success of your experiment.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols to resolve the issue.

Q1: My overall yield is consistently low (<70%). What are the most likely causes and how can I fix them?

A low yield is a frequent issue stemming from several potential factors, including incomplete reaction, product degradation during workup, or mechanical losses.[3] A systematic approach is crucial for diagnosis.

Causality & Diagnosis:

  • Incomplete Conversion: The most common culprit is insufficient reducing agent or its deactivation. Sodium borohydride (NaBH₄), a common reagent for this reduction, can be consumed by protic solvents like methanol or ethanol, especially over long reaction times.[4]

  • Side Reactions: Over-reduction is a possibility, though less common with NaBH₄ compared to stronger agents like LiAlH₄. The primary concern is the potential reduction of the lactam carbonyl group, which would lead to undesired byproducts.

  • Workup Issues: The product is a water-soluble alcohol. Aggressive extraction procedures or failure to adequately saturate the aqueous phase can lead to significant loss of product. Additionally, the borate byproducts formed after quenching the reaction can sometimes complicate isolation.[5]

Troubleshooting Workflow:

G start Low Yield (<70%) check_tlc Monitor reaction by TLC. Is starting material consumed? start->check_tlc no_sm Starting material consumed. Yield is still low. check_tlc->no_sm Yes yes_sm Starting material remains. check_tlc->yes_sm No workup_issue Potential Issue: Product loss during workup. no_sm->workup_issue reagent_issue Potential Issue: Reagent stoichiometry or activity. yes_sm->reagent_issue solution_workup Solution: 1. Saturate aqueous layer with NaCl. 2. Use continuous liquid-liquid extraction. 3. Increase number of extractions (e.g., 5-7x). workup_issue->solution_workup solution_reagent Solution: 1. Use a larger excess of NaBH₄ (e.g., 2.0-3.0 equiv.). 2. Add NaBH₄ portion-wise to cooled solution. 3. Ensure solvent is anhydrous if using aprotic conditions. reagent_issue->solution_reagent

Caption: Troubleshooting flowchart for low yield diagnosis.

Recommended Actions:

  • Optimize Reagent Stoichiometry: Increase the equivalents of NaBH₄ from a typical 1.2-1.5 eq. to 2.0-2.5 eq. to compensate for any decomposition.[4]

  • Control the Addition: Add the NaBH₄ in portions to the reaction mixture at 0 °C. This helps to manage the initial exotherm and ensures the reagent is available throughout the reaction period.

  • Improve Extraction: During the workup, saturate the aqueous layer with sodium chloride (NaCl) before extracting with a polar organic solvent like ethyl acetate or dichloromethane. This decreases the solubility of the product in the aqueous phase, driving it into the organic layer. Perform multiple extractions (at least 5) for maximum recovery.

Q2: I'm seeing a significant impurity in my NMR/LC-MS analysis. How can I identify and prevent it?

The appearance of a major byproduct indicates a competing reaction pathway. Identifying its structure is the first step to mitigating its formation.

Causality & Diagnosis:

The most probable side-reaction is the reduction of the lactam carbonyl group in addition to the desired ester reduction. This would result in the formation of 1-methylpyrrolidine-2,5-diyl)dimethanol. While NaBH₄ is generally selective for esters over amides/lactams, this selectivity can decrease with prolonged reaction times or elevated temperatures.[4][6]

Reaction Scheme: Main vs. Side Product

G sub Methyl 5-oxopyrrolidine-2-carboxylate reagent + NaBH₄ (Methanol, 0°C to RT) sub->reagent prod_desired This compound (Desired Product) reagent->prod_desired Selective (Controlled Temp) prod_side (1-methylpyrrolidine-2,5-diyl)dimethanol (Over-reduction Side Product) reagent->prod_side Non-Selective (High Temp / Long Time)

Caption: Desired reaction pathway versus potential over-reduction.

Recommended Actions:

  • Strict Temperature Control: Maintain the reaction temperature at 0 °C for the initial addition of NaBH₄ and allow it to warm slowly to room temperature. Avoid heating the reaction unless absolutely necessary, as higher temperatures favor the less selective reduction of the lactam.

  • Monitor Reaction Time: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Once the starting ester is consumed, proceed with the workup promptly to prevent further reduction of the desired product.

  • Alternative Reagents: If over-reduction persists, consider using a bulkier, more selective reducing agent like Lithium tri-tert-butoxyaluminum hydride, although this adds cost and complexity.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal solvent system for this reduction?

    • A: A mixture of THF and methanol is often effective. THF helps solubilize the starting ester, while methanol acts as a proton source for the reaction and helps to modulate the reactivity of the NaBH₄.[7] Using pure methanol or ethanol is also common and reported to give good yields.

  • Q: How critical is the purity of the starting (R)-Methyl 5-oxopyrrolidine-2-carboxylate?

    • A: Very critical. The most common impurity in the starting material is the corresponding carboxylic acid (pyroglutamic acid derivative), which can be formed by hydrolysis.[1] This acidic impurity will rapidly quench the NaBH₄, consuming your reagent and lowering the yield. Ensure your starting material is pure and has been stored under anhydrous conditions.

  • Q: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reaction?

    • A: While LiAlH₄ is a powerful reducing agent capable of reducing esters, it is generally not recommended for this specific transformation. LiAlH₄ is much less chemoselective than NaBH₄ and will readily reduce both the ester and the lactam carbonyl groups, leading to the diol as the major product.[8] Its use requires strictly anhydrous conditions and a more hazardous workup procedure.

Reagent Comparison

ReagentTypical SolventRelative ReactivitySelectivity (Ester vs. Lactam)Workup
Sodium Borohydride (NaBH₄) Methanol, EthanolModerateHighSimple aqueous quench
Lithium Borohydride (LiBH₄) THF, EtherHighModerate-HighAqueous quench
Lithium Aluminum Hydride (LiAlH₄) THF, Ether (anhydrous)Very HighLowCautious multi-step quench (Fieser)[9]

Key Experimental Protocol: NaBH₄ Reduction

This protocol provides a reliable starting point for the synthesis.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add (R)-Methyl 5-oxopyrrolidine-2-carboxylate (1.0 eq.).

    • Dissolve the starting material in methanol (approx. 10 mL per gram of ester).

    • Cool the flask to 0 °C in an ice-water bath.

  • Reduction:

    • Slowly add sodium borohydride (2.0 eq.) to the stirred solution in small portions over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

    • Monitor the reaction progress by TLC until the starting material is no longer visible (typically 2-4 hours).

  • Workup and Isolation:

    • Cool the reaction mixture back to 0 °C and slowly quench the excess NaBH₄ by adding 2N HCl dropwise until gas evolution ceases and the pH is slightly acidic (~pH 6).

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Saturate the remaining aqueous residue with solid NaCl.

    • Extract the aqueous layer with ethyl acetate (5 x 20 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, often an oil or waxy solid, can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 98:2 to 95:5) to afford the pure this compound.

References

  • Jeyachandran, V., Kumar, M., & Manikandan, D. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. [Link]

  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH₄, LiAlH₄. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH₄) As A Reagent In Organic Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]

  • Babu, S. A., & Varma, R. S. (2004). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 116(6), 337-340. [Link]

  • PubChem. (n.d.). (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone. [Link]

  • Reddit. (2018). What are the byproducts of reduction with borohydride? [Link]

  • Myers, A. G. (n.d.). Chem 115 Handouts. Harvard University. [Link]

  • Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? [Link]

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Side reactions of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered during the synthesis and handling of this versatile intermediate.

Introduction

This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds.[1][2] Its structure, featuring a primary alcohol and a lactam, offers a unique combination of stability and reactivity.[2] However, these same functional groups can also be the source of undesirable side reactions, leading to impurity formation, reduced yields, and complex purification challenges. Understanding and controlling these side reactions is paramount for successful and reproducible synthetic outcomes.

This guide provides practical, experience-driven insights into the common side reactions of this compound, their underlying mechanisms, and effective strategies for their mitigation.

Troubleshooting Guide: Common Synthetic Issues

This section addresses prevalent problems encountered during the synthesis and handling of this compound, linking them to specific side reactions and offering actionable solutions.

Observed Issue Potential Side Reaction(s) Underlying Cause(s) Recommended Troubleshooting Steps & Preventative Measures
Low product yield with the formation of a higher molecular weight, insoluble material. PolymerizationAcidic or basic conditions, elevated temperatures.- Maintain neutral pH during reaction and workup. - Use non-protic solvents where possible. - Avoid prolonged exposure to high temperatures. - Purify the product promptly after synthesis.
Presence of an impurity with a mass corresponding to M-18. DehydrationStrong acids (e.g., H₂SO₄, TsOH), high temperatures.- Use milder acidic catalysts or non-acidic conditions if the reaction allows. - Control reaction temperature carefully. - Consider using a protecting group for the hydroxyl moiety if harsh acidic conditions are unavoidable.
Formation of an acidic byproduct and a drop in pH during the reaction. Oxidation to the corresponding carboxylic acid.Presence of strong oxidizing agents, exposure to air (oxygen) at elevated temperatures, or in the presence of metal catalysts.- Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon). - Use purified, degassed solvents. - Avoid unnecessary exposure to strong oxidizing agents. - If oxidation is desired, use controlled and selective oxidizing agents.
Appearance of an impurity with a mass corresponding to M+14. N-methylation of the starting material or product.Use of an excess of a methylating agent or reaction conditions favoring methylation.- Use stoichiometric amounts of the methylating agent. - Optimize reaction time and temperature to minimize over-methylation.
Ring-opening of the lactam. Strong acidic or basic hydrolysis.Prolonged exposure to concentrated acids or bases, especially at elevated temperatures.- Maintain pH control throughout the synthesis and purification. - Use milder reaction conditions. - Quench the reaction promptly and neutralize the reaction mixture during workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the degradation of this compound?

The degradation of this compound primarily occurs through oxidation and dehydration, especially under harsh reaction conditions.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde and further to the carboxylic acid. This can be initiated by various oxidizing agents or even by air at elevated temperatures, potentially catalyzed by trace metal impurities. The related compound, N-methyl-2-pyrrolidone (NMP), is known to undergo oxidation, forming 5-hydroxy-N-methyl-2-pyrrolidone as a major metabolite, which can be further oxidized.[3][4]

  • Dehydration: Under acidic conditions and/or high temperatures, the molecule can undergo intramolecular dehydration to form N-methyl-5-methylene-2-pyrrolidinone, which can readily polymerize.

Q2: How can I minimize the formation of byproducts during the synthesis of this compound?

Minimizing byproduct formation hinges on careful control of reaction parameters.

  • Temperature Control: Many side reactions, such as dehydration and polymerization, are accelerated at higher temperatures. Maintaining the lowest effective reaction temperature is crucial.

  • pH Control: Both strongly acidic and basic conditions can promote side reactions like ring-opening and polymerization. Maintaining a near-neutral pH whenever possible is advisable. If the desired reaction requires acidic or basic conditions, use the mildest possible reagents and shortest possible reaction times.

  • Inert Atmosphere: To prevent oxidation, especially when working at elevated temperatures or with sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]

  • Reagent Purity: Ensure the purity of starting materials and solvents, as impurities can sometimes catalyze unwanted side reactions.

Q3: What is the expected stability of this compound in common solvents and at different pH values?

This compound exhibits good stability in most common organic solvents like alcohols, THF, and dichloromethane at room temperature. However, its stability is pH-dependent.

  • Acidic Conditions (pH < 4): Prone to dehydration, especially with heating. Strong acids can also catalyze lactam hydrolysis over time.

  • Neutral Conditions (pH 6-8): Generally stable for extended periods at room temperature.

  • Basic Conditions (pH > 9): Susceptible to lactam hydrolysis, particularly at elevated temperatures. Strong bases can also promote elimination reactions.

Q4: Are there any specific analytical techniques recommended for detecting common side products?

A combination of chromatographic and spectroscopic techniques is ideal for identifying and quantifying side products.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for separating the desired product from impurities. Using a mass spectrometer as a detector (LC-MS) can help in the tentative identification of byproducts based on their molecular weights.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. Derivatization may be necessary for the non-volatile components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the impurities, which is invaluable for their definitive identification.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Minimizing Oxidation During Synthesis

This protocol outlines the general steps to minimize the oxidation of the hydroxymethyl group during a synthetic transformation.

  • Inert Atmosphere: Set up the reaction vessel under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Solvent Degassing: Use solvents that have been degassed by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.

  • Reagent Addition: Add all reagents via syringe or cannula to maintain the inert atmosphere.

  • Temperature Control: Maintain the reaction at the desired temperature using a controlled temperature bath.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Workup: Upon completion, cool the reaction to room temperature before quenching. If an aqueous workup is required, use deoxygenated water.

Diagram: Key Side Reaction Pathways

The following diagram illustrates the major side reaction pathways for this compound.

Side_Reactions main 5-(Hydroxymethyl)-1- methylpyrrolidin-2-one oxidation Oxidation Product (Carboxylic Acid) main->oxidation [O] dehydration Dehydration Product (Alkene) main->dehydration -H₂O (Acid, Heat) ring_opening Ring-Opened Product (Amino Acid) main->ring_opening H₃O⁺ or OH⁻ (Heat) polymerization Polymer dehydration->polymerization Heat or Initiator

Caption: Major side reaction pathways of this compound.

References

  • Jeyachandran, V., Kumar, M., & Manikandan, D. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. Available at: [Link]

  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. DOI:10.32628/IJSRST207668. Available at: [Link]

  • Kulesza, A., et al. (2011). Synthesis of 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one Derivatives. ChemInform, 42(36). DOI:10.1002/chin.201136142. Available at: [Link]

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020). ACS Omega, 5(9), 4586-4596. DOI:10.1021/acsomega.9b03943. Available at: [Link]

  • Aerobic Oxidation of 5-Hydroxymethylfurfural over Ag Nanoparticle Catalysts Stabilized by Polyvinylpyrrolidone with Different Molecular Weights. (2019). Catalysts, 9(11), 932. DOI:10.3390/catal9110932. Available at: [Link]

  • 5-(Hydroxymethyl)pyrrolidin-2-one. (n.d.). PubChem. Retrieved from: [Link]

  • (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone. (n.d.). PubChem. Retrieved from: [Link]

  • 5-hydroxy-N-methylpyrrolidone. (n.d.). PubChem. Retrieved from: [Link]

  • Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. (2023). International Journal of Molecular Sciences, 24(15), 12111. DOI:10.3390/ijms241512111. Available at: [Link]

  • 5-(Hydroxymethyl)furan-2-carbaldehyde. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o382. DOI:10.1107/S160053680905470X. Available at: [Link]

  • Selective oxidation of 5-hydroxymethylfurfural with H2O2 catalyzed by a molybdenum complex. (2015). Green Chemistry, 17(5), 2999-3006. DOI:10.1039/C5GC00135A. Available at: [Link]

  • N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). (n.d.). Inchem.org. Retrieved from: [Link]

  • Biomass into Chemicals: Aerobic Oxidation of 5-Hydroxymethyl-2-furfural into 2,5-Furandicarboxylic Acid with Gold Nanoparticle Catalysts. (2014). ChemSusChem, 7(8), 2255-2263. DOI:10.1002/cssc.201402160. Available at: [Link]

  • Åkesson, B., & Jönsson, B. A. (2000). Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker. Scandinavian journal of work, environment & health, 26(4), 336-341. DOI:10.5271/sjweh.534. Available at: [Link]

  • N-methyl-2-pyrrolidone. (n.d.). PubChem. Retrieved from: [Link]

  • Lee, H., et al. (2017). Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. Analytical Sciences, 33(7), 821-825. DOI:10.2116/analsci.33.821. Available at: [Link]

Sources

Stability and degradation of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, we address common questions and troubleshooting scenarios you may encounter during your research, grounded in established scientific principles and regulatory guidelines.

Section 1: General Stability Profile & Key Considerations

This compound is a chiral building block with applications in pharmaceutical and chemical synthesis.[1][2] Its structure, featuring a lactam ring and a primary alcohol, dictates its stability profile. Understanding these structural liabilities is key to designing robust experiments and ensuring the integrity of your results.

Core Structural Features and Their Stability Implications:

  • Lactam Ring: The five-membered lactam ring is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to ring-opening.

  • Primary Alcohol: The hydroxymethyl group can undergo oxidation to form an aldehyde or a carboxylic acid.

  • N-Methyl Group: While generally stable, the N-methyl group can be a site for oxidative N-dealkylation under certain conditions.

Based on these features, careful control of pH, temperature, and exposure to oxidizing agents and light is crucial for maintaining the integrity of the compound.

Section 2: Troubleshooting Guide - A-Q&A Approach

This section addresses specific issues you might encounter during your experiments with this compound.

Question 1: I'm seeing a decrease in the concentration of my stock solution of this compound over time. What could be the cause?

Answer: A decrease in the concentration of your stock solution is likely due to degradation. The most common culprits are the solvent and storage conditions.

  • Solvent Choice: If your solvent is aqueous and not pH-controlled, hydrolysis of the lactam ring can occur. The rate of hydrolysis is pH-dependent.

  • Storage Temperature: While storing in a cool, dry place is recommended, frequent freeze-thaw cycles can introduce moisture and accelerate degradation.[3][4] For long-term storage, aliquoting your stock solution to avoid repeated temperature changes is advisable.

  • Exposure to Light: Photodegradation can occur, especially if the compound is stored in a clear vial on a lab bench.[5] Always store solutions in amber vials or protected from light.

Troubleshooting Steps:

  • Prepare a fresh stock solution in a recommended solvent (e.g., acetonitrile or ethanol for non-aqueous applications, or a buffered aqueous solution at neutral pH for biological experiments).

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store aliquots at or below -20°C and protect them from light.[6]

  • Perform a quick stability check: Analyze a freshly prepared standard and one from your stored stock solution by HPLC. A significant decrease in the main peak area or the appearance of new peaks in the stored sample indicates degradation.

Question 2: I'm observing unexpected peaks in my HPLC analysis after incubating my compound in a formulation. How can I identify these new peaks?

Answer: The appearance of new peaks strongly suggests the formation of degradation products. To identify these, a systematic forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions to generate and identify potential degradants.[7][8]

Likely Degradation Products:

  • Hydrolysis Product: Under acidic or basic conditions, the lactam ring can open to form 4-(methylamino)-5-hydroxy-pentanoic acid.

  • Oxidation Products: The primary alcohol can be oxidized to 5-formyl-1-methylpyrrolidin-2-one or further to 1-methyl-5-oxopyrrolidine-2-carboxylic acid.

To confirm the identity of these unexpected peaks, you can use LC-MS/MS to determine their mass-to-charge ratio (m/z) and fragmentation patterns. Comparing this data to the predicted masses of likely degradants can provide a tentative identification.

Question 3: My experimental results are inconsistent. Could the stability of this compound be a factor?

Answer: Yes, inconsistent results are a classic sign of compound instability under your experimental conditions. The pH of your cell culture media, incubation temperature, and duration of the experiment can all contribute to degradation.

Self-Validating Experimental Design:

  • Include a "time-zero" control: Analyze a sample of your experimental setup immediately after adding the compound. This provides a baseline.

  • Analyze samples at different time points: This will help you determine the rate of degradation under your specific experimental conditions.

  • Run a compound-only control: Incubate the compound in your experimental media without cells or other reagents to isolate the effect of the media and conditions on its stability.

By incorporating these controls, you can determine if and how quickly your compound is degrading and adjust your experimental protocol accordingly (e.g., by reducing incubation times or refreshing the compound at set intervals).

Section 3: Experimental Protocols

Here we provide a detailed protocol for a forced degradation study, a critical tool for understanding the stability of this compound.

Protocol 1: Forced Degradation Study

This study will expose the compound to hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions as recommended by ICH guidelines.[5][7]

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC grade water. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Then, dissolve in acetonitrile to the stock concentration.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions).

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Characterize the degradation products by their retention times, UV spectra, and mass spectra.

Expected Outcome: This study will provide a comprehensive degradation profile, highlighting the conditions under which the compound is unstable and revealing the structures of the main degradants.

Section 4: Data Presentation & Visualization

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation Product(s)
Acid Hydrolysis 1 M HCl60°C24 hours4-(methylamino)-5-hydroxy-pentanoic acid
Base Hydrolysis 1 M NaOH60°C24 hours4-(methylamino)-5-hydroxy-pentanoic acid
Oxidation 30% H₂O₂Room Temp24 hours5-formyl-1-methylpyrrolidin-2-one, 1-methyl-5-oxopyrrolidine-2-carboxylic acid
Thermal Dry Heat80°C48 hoursMinimal degradation expected if dry
Photolytic ICH Q1BAmbientAs per ICHPotential for various minor degradants
Diagram 1: Predicted Degradation Pathways

G parent This compound hydrolysis 4-(methylamino)-5-hydroxy-pentanoic acid (Ring Opening) parent->hydrolysis  Acid/Base Hydrolysis oxidation1 5-formyl-1-methylpyrrolidin-2-one parent->oxidation1 Oxidation oxidation2 1-methyl-5-oxopyrrolidine-2-carboxylic acid oxidation1->oxidation2 Further Oxidation

Caption: Predicted degradation pathways for this compound.

Diagram 2: Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid (1M HCl, 60°C) prep_stock->acid base Base (1M NaOH, 60°C) prep_stock->base oxide Oxidative (30% H₂O₂, RT) prep_stock->oxide thermal Thermal (Solid, 80°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo neutralize Neutralize/ Dilute Samples acid->neutralize base->neutralize oxide->neutralize thermal->neutralize photo->neutralize hplc_ms HPLC-UV/MS Analysis neutralize->hplc_ms characterize Characterize Degradants hplc_ms->characterize

Caption: Workflow for the forced degradation study of the target compound.

Section 5: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound? A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[3][4][9] For long-term storage, refrigeration is recommended.

Q2: Is this compound sensitive to moisture? A2: Yes, like many hygroscopic compounds, it can absorb moisture from the air. This can lead to hydrolysis, especially if stored improperly. It is recommended to handle the solid in a low-humidity environment and to store it with a desiccant.

Q3: Can I use this compound in aqueous solutions for my cell-based assays? A3: Yes, but its stability in your specific cell culture medium at 37°C should be verified. As a precaution, prepare fresh solutions for each experiment and consider the potential for degradation over long incubation periods. Running a stability check in your media, as described in the troubleshooting section, is highly recommended.

Q4: Are there any known toxic degradation products? A4: While specific toxicity data for the degradation products of this compound are not readily available, it is a good laboratory practice to assume that all degradation products are potentially toxic until proven otherwise.[10] This is a key reason for conducting stability studies – to understand and control the formation of impurities.[7]

Disclaimer: The information provided in this technical support guide is for research purposes only. The stability and degradation pathways are predicted based on chemical principles and data from related compounds. It is essential to perform your own stability studies to confirm these findings for your specific applications and formulations.

References

  • Safety Data Sheet (S)-(+)-5-Hydroxymethyl-2-pyrrolidinone - metasci. (n.d.). MetaSci.
  • (R)-5-(Hydroxymethyl)-2-pyrrolidinone - Apollo Scientific. (n.d.). Apollo Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 28). Sigma-Aldrich.
  • SDS US - Lab Alley. (2023, November 27). Lab Alley.
  • Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
  • Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - ResearchGate. (n.d.). ResearchGate.
  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PubMed Central. (2020, March 4). PubMed Central.
  • Forced Degradation Studies - MedCrave online. (2016, December 14). MedCrave.
  • (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone - Chem-Impex. (n.d.). Chem-Impex.
  • Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - PubMed. (2023, September 5). PubMed.
  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature - ResearchGate. (2021, January). ResearchGate.
  • Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • 89531-41-9|this compound - BLDpharm. (n.d.). BLDpharm.
  • 5-Hydroxy-N-methyl-2-pyrrolidinone | LGC Standards. (n.d.). LGC Standards.
  • Forced Degradation – A Review. (2022, November 30). PharmTech.
  • Forced degradation studies - MedCrave online. (2016, December 14). MedCrave.

Sources

Technical Support Center: Optimization of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of this important reaction. As a key building block in pharmaceutical synthesis, particularly for neuroactive compounds, achieving a high-yield, high-purity synthesis of this molecule is critical.[1] This document will delve into the common challenges encountered during its synthesis, focusing on the reduction of N-methylpyroglutamic acid derivatives, and provide practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound typically involves the reduction of a carboxylic acid or ester precursor, such as Methyl L-pyroglutamate.[2] While seemingly straightforward, this reduction can present several challenges. This section addresses the most common issues in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am performing a reduction of methyl 5-oxopyrrolidine-2-carboxylate with sodium borohydride (NaBH₄) in methanol, but I am observing very low to no yield of the desired this compound. What could be the problem?

Answer: This is a common issue that can stem from several factors related to the reagents, reaction conditions, and work-up procedure.

Potential Causes and Solutions:

  • Reagent Quality:

    • Sodium Borohydride: NaBH₄ can decompose over time, especially if exposed to moisture. It is crucial to use a fresh, dry batch of the reagent. Consider titrating the NaBH₄ to determine its active hydride content.

    • Solvent: Ensure the methanol is anhydrous. The presence of water will quench the sodium borohydride, reducing its efficacy.

  • Reaction Temperature:

    • While the reaction is often initiated at 0°C to control the initial exothermic reaction, it may require warming to room temperature to proceed to completion.[2] Insufficient reaction time or temperature can lead to incomplete conversion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Stoichiometry of NaBH₄:

    • An insufficient amount of NaBH₄ will result in incomplete reduction. A typical procedure may use around 1.5 equivalents of NaBH₄ relative to the starting ester.[2] However, this may need to be optimized depending on the scale and purity of the starting material.

  • Work-up Procedure:

    • Quenching: The reaction is typically quenched with an acid, such as hydrochloric acid, at 0°C to neutralize any remaining NaBH₄ and hydrolyze the borate esters.[2] Improper quenching can lead to product loss during extraction.

    • Extraction: The product is polar and may have significant water solubility. Ensure thorough extraction with an appropriate organic solvent, such as chloroform or dichloromethane. Multiple extractions are recommended to maximize recovery.

Issue 2: Incomplete Reaction and Presence of Starting Material

Question: My reaction seems to stall, and TLC analysis consistently shows the presence of the starting ester even after prolonged reaction times. I have tried adding more NaBH₄, but it doesn't seem to help. What should I do?

Answer: When a reaction stalls despite an apparent excess of reducing agent, it often points to issues with the reactivity of the substrate or the reducing system itself.

Potential Causes and Solutions:

  • Substrate Reactivity: Esters are generally less reactive towards NaBH₄ than aldehydes or ketones.[3][4] The electron-donating nature of the lactam nitrogen can further decrease the electrophilicity of the ester carbonyl, making it more difficult to reduce.

  • Alternative Reducing Agents:

    • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much stronger reducing agent than NaBH₄ and is highly effective for reducing esters and amides.[3][5][6] However, it is also less chemoselective and can potentially reduce the lactam carbonyl as well, leading to the corresponding amino alcohol.[7][8] Careful control of reaction conditions, such as low temperature (-78°C), is crucial to favor the reduction of the ester over the lactam.[9]

    • Sodium Borohydride with Additives: The reactivity of NaBH₄ can be enhanced by the addition of Lewis acids like calcium chloride (CaCl₂) or lithium chloride (LiCl).[9] These additives can coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating hydride attack.

  • Solvent Effects: The choice of solvent can influence the reactivity of NaBH₄. While methanol is commonly used, other solvents like ethanol or tetrahydrofuran (THF) can be explored.[10]

Issue 3: Formation of Side Products and Purification Challenges

Question: I am observing multiple spots on my TLC plate in addition to my desired product and starting material. What are these side products, and how can I minimize their formation and purify my product?

Answer: The formation of side products is a common challenge in reduction reactions. Understanding the potential side reactions is key to optimizing the reaction and developing an effective purification strategy.

Potential Side Products:

  • Over-reduction Product (Amino alcohol): If a strong reducing agent like LiAlH₄ is used, or if the reaction conditions are too harsh, the lactam carbonyl can also be reduced to a methylene group, yielding the corresponding amino alcohol.[7][8]

  • Ring-Opened Products: Under certain conditions, especially with strong nucleophiles or harsh work-up conditions, the lactam ring can be opened.

Minimizing Side Product Formation:

  • Choice of Reducing Agent: For selective reduction of the ester, a milder reducing agent like NaBH₄ is generally preferred.[10] If LiAlH₄ is necessary, use it at low temperatures and with careful monitoring.

  • Control of Reaction Parameters: Optimize the reaction temperature, time, and stoichiometry of the reducing agent to favor the formation of the desired product.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying this compound. A typical eluent system is a mixture of methanol and dichloromethane.[2]

  • Distillation: The product can be purified by distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

The most common starting material is L-pyroglutamic acid, which is first esterified to form methyl L-pyroglutamate, and then N-methylated before the final reduction step.[2]

Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction?

Yes, LiAlH₄ is a powerful reducing agent that can be used.[3][5] However, it is less chemoselective than NaBH₄ and can also reduce the lactam carbonyl.[7][8] Careful control of the reaction conditions, especially temperature, is necessary to achieve selective reduction of the ester.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[2] A suitable mobile phase would be a mixture of methanol and dichloromethane. The starting material and product should have different Rf values, allowing you to track the disappearance of the starting material and the appearance of the product.

Q4: What are the key safety precautions to take when working with hydride reducing agents?

Both NaBH₄ and LiAlH₄ are moisture-sensitive and can react violently with water to produce flammable hydrogen gas. These reagents should be handled in a dry environment, and reactions should be performed under an inert atmosphere (e.g., argon or nitrogen). Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Workflow and Data

Table 1: Comparison of Reducing Agents and Conditions
Reducing AgentSolventTemperature (°C)Typical Yield (%)Key Considerations
NaBH₄Methanol0 to RT83%[2]Milder, more chemoselective. May require longer reaction times or additives for less reactive substrates.[9][10]
LiAlH₄THF / Diethyl Ether-78 to 0VariableStronger, less chemoselective. Risk of over-reduction of the lactam.[7][8] Requires strictly anhydrous conditions.
Step-by-Step Protocol: Reduction using Sodium Borohydride
  • Dissolve methyl 5-oxopyrrolidine-2-carboxylate in anhydrous methanol under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0°C and quench by the slow addition of concentrated hydrochloric acid until the pH is acidic.

  • Filter the reaction mixture and wash the solid with methanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography using a methanol/dichloromethane gradient.[2]

Visualization of the Reaction Pathway

Reaction_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Desired Product cluster_side_product Potential Side Product Methyl_5-oxopyrrolidine-2-carboxylate Methyl 5-oxopyrrolidine- 2-carboxylate Product 5-(Hydroxymethyl)-1- methylpyrrolidin-2-one Methyl_5-oxopyrrolidine-2-carboxylate->Product Reduction Side_Product Amino Alcohol (from over-reduction) Methyl_5-oxopyrrolidine-2-carboxylate->Side_Product Over-reduction (with strong reductant) Reducing_Agent NaBH4 or LiAlH4 Solvent Methanol or THF

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Check Reagent Quality (NaBH4, Solvent) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time) Check_Reagents->Check_Conditions Check_Stoichiometry Check NaBH4 Stoichiometry Check_Conditions->Check_Stoichiometry Incomplete_Reaction Incomplete Reaction? Check_Stoichiometry->Incomplete_Reaction Consider_Alternatives Consider Alternative Reducing Agents (LiAlH4) or Additives (CaCl2) Side_Products Side Products Formed? Consider_Alternatives->Side_Products Optimize_Workup Optimize Work-up (Quenching, Extraction) Success Successful Synthesis Optimize_Workup->Success Incomplete_Reaction->Consider_Alternatives Yes Incomplete_Reaction->Side_Products No Side_Products->Optimize_Workup No Purification Optimize Purification (Column Chromatography) Side_Products->Purification Yes Purification->Success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Jeyachandran, V., Kumar, M., & Manikandan, D. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. [Link]

  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. [Link]

  • Master Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II. Retrieved from [Link]

  • Saeed, A. (2010). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

  • All about chemistry. (2015, September 25). NaBH4 sodium boro hydride Reduction Reagent in organic synthesis [Video]. YouTube. [Link]

  • ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride?. [Link]

  • MySkinRecipes. (n.d.). (R)-5-(Hydroxymethyl)-1-Methylpyrrolidin-2-One. Retrieved from [Link]

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Technical Support Center: Maintaining Stereochemical Integrity of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with the chiral building block, 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one. This molecule is a valuable synthon in the development of neuroactive compounds and enzyme inhibitors, where its precise three-dimensional structure is paramount to its biological activity.[1] Loss of stereochemical purity via racemization can lead to diminished efficacy, altered pharmacological profiles, and significant setbacks in development timelines.

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to preventing racemization. Our goal is to equip you with the foundational knowledge and practical protocols necessary to safeguard the enantiomeric integrity of your material throughout storage, reaction, and purification.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate), rendering it optically inactive.[2][3] For a chiral therapeutic agent, it is common for one enantiomer to be biologically active while the other is inactive or, in some cases, exhibits undesirable or toxic effects. Therefore, maintaining the highest possible enantiomeric excess (ee) of this compound is essential to ensure the safety and efficacy of the final drug product.

Q2: What is the primary chemical mechanism that causes this molecule to racemize?

A2: The primary mechanism of racemization for this γ-lactam is the deprotonation of the alpha-carbon (the carbon atom adjacent to the carbonyl group), followed by reprotonation.[4][5] This process is most often catalyzed by the presence of acids or bases.

  • Base-Catalyzed Racemization: A base can abstract the acidic proton at the chiral center (C5). This forms a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face of the planar structure with roughly equal probability, leading to the formation of both the (R) and (S) enantiomers and thus, a racemic mixture.[2][4]

  • Acid-Catalyzed Racemization: In the presence of an acid, the carbonyl oxygen can be protonated, which increases the acidity of the alpha-proton. A weak base (like the solvent) can then remove this proton, forming a planar enol intermediate, which, like the enolate, is achiral and leads to racemization upon reprotonation.

RacemizationMechanism cluster_R (R)-Enantiomer cluster_RS Racemic Mixture R_Start (R)-5-(Hydroxymethyl)- 1-methylpyrrolidin-2-one Enolate Planar Achiral Enolate Intermediate R_Start->Enolate + Base (B:) - Proton (BH) R_End (R)-Enantiomer Enolate->R_End + Proton (BH) - Base (B:) S_End (S)-Enantiomer Enolate->S_End + Proton (BH) - Base (B:) TroubleshootingFlowchart Start Racemization Observed During Reaction? pH Is pH strongly acidic (<4) or basic (>8)? Start->pH Temp Is temperature > 60°C? Start->Temp Reagent Are strong bases (e.g., NaH, LDA) or acids used? Start->Reagent Time Is reaction time prolonged (>24h)? Start->Time Sol_pH Buffer the reaction to pH 5-7. Use weaker, non-nucleophilic bases (e.g., 2,6-lutidine). pH->Sol_pH Yes Sol_Temp Run reaction at lower temp. (0°C to RT if possible). Temp->Sol_Temp Yes Sol_Reagent Choose milder reagents. Consider enzymatic or protection-group strategies. Reagent->Sol_Reagent Yes Sol_Time Monitor reaction closely (TLC, LCMS) and quench as soon as it is complete. Time->Sol_Time Yes

Sources

Technical Support Center: Work-up Procedures for 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the work-up procedures for reactions involving this versatile chiral building block. The protocols and insights provided herein are based on established chemical principles and field-proven experience to ensure scientific integrity and successful experimental outcomes.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] Its polar nature, stemming from the hydroxyl and lactam functionalities, often presents unique challenges during the post-reaction work-up and purification stages. This guide aims to address these challenges directly, offering logical, step-by-step solutions to common issues encountered in the laboratory.

Core Principles of a Successful Work-up

A successful work-up for reactions involving this compound hinges on a few key principles:

  • Solvent Selection: The choice of extraction solvent is critical. Due to the polarity of the target molecule, a balance must be struck between efficiently extracting the product and minimizing the co-extraction of polar impurities and reaction solvents.

  • pH Control: The lactam ring can be susceptible to hydrolysis under harsh acidic or basic conditions. Careful pH monitoring and adjustment during aqueous washes are essential to prevent product degradation.

  • Impurity Profile Awareness: Understanding the potential side products and unreacted starting materials is crucial for designing an effective purification strategy. Common impurities can include starting materials, by-products from side reactions, and residual solvents.[3]

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My reaction was performed in a polar aprotic solvent (e.g., DMF, NMP, DMSO). How do I efficiently remove it during the work-up?

Answer:

The removal of high-boiling polar aprotic solvents is a common challenge. A standard approach of simple aqueous extraction is often inefficient due to the miscibility of these solvents with both organic and aqueous phases.[4]

Recommended Protocol: Sequential Liquid-Liquid Extraction

This method is a form of liquid-liquid partition chromatography that effectively removes solvents like DMF, NMP, or DMSO.[4]

  • Quench and Dilute: Quench the reaction mixture as required by your specific protocol. Dilute the mixture with a significant volume of water (e.g., 10-20 times the volume of the polar aprotic solvent).

  • Initial Extraction: Transfer the diluted reaction mixture to a large separatory funnel. Add an equal volume of a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Shake vigorously and allow the layers to separate.

  • Sequential Washing:

    • Set up a series of 3-4 smaller separatory funnels, each containing a fresh portion of the organic extraction solvent.

    • Drain the aqueous layer from the first funnel into the second funnel. Shake and allow it to settle.

    • While the second funnel is settling, add a fresh portion of water to the first funnel to wash the organic layer.

    • Continue this process, moving the aqueous layer sequentially through all the funnels.[4]

  • Combine and Dry: Combine all the organic layers. Wash with brine to remove residual water, then dry over an anhydrous salt (e.g., Na2SO4 or MgSO4).

  • Solvent Removal: Remove the organic solvent under reduced pressure.

Causality: This sequential process continuously partitions the polar aprotic solvent into the fresh aqueous phase, leading to a much more efficient removal than repeated washes of a single organic layer.

FAQ 2: I am observing a low yield after aqueous work-up. What are the likely causes and how can I mitigate this?

Answer:

Low yield after an aqueous work-up is often due to the high water solubility of this compound. The product may be partitioning into the aqueous layer during extractions.

Troubleshooting Steps:

  • "Salting Out": Before extraction, saturate the aqueous layer with a salt such as sodium chloride or ammonium sulfate. This increases the polarity of the aqueous phase, thereby decreasing the solubility of the organic product and promoting its transfer into the organic layer.

  • Back-Extraction of Aqueous Layers: Do not discard the aqueous layers immediately. Combine all aqueous washes and perform 1-2 back-extractions with a fresh portion of the organic solvent to recover any dissolved product.

  • Choice of Extraction Solvent: Consider using a more polar extraction solvent that is still immiscible with water, such as ethyl acetate or a mixture of dichloromethane and isopropanol. A solvent screen is highly recommended.

Data-Driven Solvent Selection:

Solvent SystemPolarity IndexProduct Partitioning Observation
Dichloromethane3.1Moderate extraction, may require multiple extractions.
Ethyl Acetate4.4Good extraction efficiency, often a good first choice.
9:1 DCM:IPA~3.4Increased polarity for better recovery of highly polar products.
FAQ 3: My final product is an oil and I am struggling to crystallize it. What purification techniques are recommended?

Answer:

While this compound can be a solid at room temperature, impurities can often lead to it being an oil.[2][5] If direct crystallization is challenging, other purification methods should be employed.

Recommended Purification Workflow:

Purification Workflow Crude_Oil Crude Product (Oil) Column_Chromatography Silica Gel Column Chromatography Crude_Oil->Column_Chromatography Solvent_Removal Solvent Removal under Reduced Pressure Column_Chromatography->Solvent_Removal Purity_Check Purity Analysis (TLC, NMR) Solvent_Removal->Purity_Check Purity_Check->Column_Chromatography If Impure Crystallization Recrystallization Purity_Check->Crystallization If Pure Final_Product Pure Crystalline Product Crystallization->Final_Product

Caption: Purification workflow for oily this compound.

Detailed Protocols:

  • Column Chromatography:

    • Stationary Phase: Use silica gel as the stationary phase.

    • Mobile Phase: A gradient elution is often effective. Start with a less polar solvent system (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol (e.g., 0-10% methanol in ethyl acetate). The optimal solvent system should be determined by Thin Layer Chromatography (TLC) first.[6]

    • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Recrystallization: [7][8][9]

    • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9][10] Common solvents to screen include ethyl acetate, isopropanol, or mixtures such as ethyl acetate/hexanes.

    • Procedure:

      • Dissolve the purified oil in a minimal amount of the hot recrystallization solvent.[10]

      • Allow the solution to cool slowly to room temperature.

      • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.[9]

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]

FAQ 4: How can I confirm the purity and identity of my final product?

Answer:

A combination of analytical techniques should be used to confirm the purity and structure of the synthesized this compound.

Analytical Techniques for Product Validation:

TechniquePurposeExpected Observations
Thin Layer Chromatography (TLC) Assess purity and monitor reaction progress/column fractions.A single spot indicates high purity.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirm the chemical structure and identify impurities.The spectra should match the known chemical shifts and coupling constants for the target molecule.
Mass Spectrometry (MS) Determine the molecular weight.The observed molecular ion should correspond to the calculated molecular weight (C6H11NO2: 129.16 g/mol ).[11]
Melting Point Analysis Assess purity.A sharp melting point range close to the literature value indicates high purity.[2][5] Impurities will typically broaden and depress the melting point.[9]

Logical Troubleshooting Flowchart

The following diagram outlines a logical approach to troubleshooting common work-up and purification issues.

Troubleshooting Flowchart Start Reaction Complete Workup_Type Aqueous Work-up Start->Workup_Type Low_Yield Low Yield? Workup_Type->Low_Yield Product_Form Product is an Oil? Low_Yield->Product_Form No Salt_Out Salt Out & Back-Extract Low_Yield->Salt_Out Yes Column Column Chromatography Product_Form->Column Yes Recrystallize Recrystallize Product_Form->Recrystallize No Purity_Issue Impure Product? Success Pure Product Purity_Issue->Success No Purity_Issue->Column Yes Salt_Out->Product_Form Analyze Analyze Purity (TLC, NMR) Column->Analyze Recrystallize->Analyze Analyze->Purity_Issue

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile N-alkylated pyrrolidinone scaffold. As a molecule featuring both a primary alcohol and a stable lactam ring, its selective transformation requires careful consideration of catalyst choice and reaction conditions.

This document provides field-proven insights in a direct question-and-answer format, addressing common challenges and frequently asked questions to ensure your experimental success.

Core Transformation Pathways

The primary reactive site of this compound is the hydroxyl group, which can undergo several key transformations. Understanding the catalyst classes for each pathway is crucial for achieving high yield and selectivity.

G cluster_start Starting Material cluster_products Transformation Products start 5-(Hydroxymethyl)-1- methylpyrrolidin-2-one aldehyde 1-Methyl-5-oxopyrrolidine- 2-carbaldehyde start->aldehyde Mild Oxidation (e.g., PCC, Swern, DMP) acid (S)-1-Methyl-5-oxopyrrolidine- 2-carboxylic acid start->acid Strong Oxidation (e.g., Jones, RuO4) ester Ester Derivative (e.g., Acetate) start->ester Esterification/Acylation (e.g., Acid Catalyst, DMAP)

Caption: Key transformation pathways for this compound.

Troubleshooting Guide

This section addresses specific issues encountered during experimentation, providing causal explanations and actionable solutions.

Question 1: My oxidation to the aldehyde (1-methyl-5-oxopyrrolidine-2-carbaldehyde) is resulting in low yields and a mixture of products, including the carboxylic acid. What is happening and how can I fix it?

Answer: This is a classic challenge of over-oxidation and potential side reactions. The pyrrolidinone ring, while generally stable, can be susceptible to degradation under harsh oxidative conditions.

Probable Causes & Solutions:

  • Over-oxidation: The most common issue is the conversion of the desired aldehyde to the carboxylic acid. This occurs when the oxidizing agent is too strong or the reaction time is too long.

    • Scientific Rationale: Catalytic systems that use water as a solvent or byproduct can hydrate the intermediate aldehyde to a gem-diol, which is more readily oxidized to the carboxylic acid.

    • Solution: Switch to anhydrous, non-catalytic oxidation systems known for their mildness and selectivity for primary alcohols to aldehydes.

      • Dess-Martin Periodinane (DMP): Excellent for small-scale synthesis, providing clean conversion with a simple workup.

      • Swern Oxidation (Oxalyl Chloride/DMSO): A reliable method that operates at low temperatures (-78 °C), minimizing side reactions.

      • Pyridinium Chlorochromate (PCC): A classic reagent that is effective but requires careful handling due to its chromium content.

  • Catalyst-Mediated Degradation: While noble metal catalysts (e.g., Pt, Pd, Ru) are often used for alcohol oxidations, their application to this specific substrate is not well-documented and may pose risks. Studies on the related solvent N-methylpyrrolidone (NMP) have shown that catalytic oxidation can lead to ring-opening and the formation of byproducts like N-methylsuccinimide (NMS).[1][2][3]

    • Scientific Rationale: The catalyst surface can interact with the lactam moiety, especially at elevated temperatures, leading to undesired degradation pathways.

    • Solution: If pursuing a catalytic route, start with very mild conditions. Use a low catalyst loading (e.g., 1-2 mol% of Ru or Pt on a carbon support), keep temperatures low (start at room temperature), and use a non-polar solvent. Monitor the reaction meticulously by TLC or GC-MS at short intervals.

  • Difficult Purification: The product aldehyde is polar, which can complicate isolation.

    • Solution: Use column chromatography on silica gel with a gradient elution. Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity. Due to the basic nitrogen, peak tailing can occur. To mitigate this, add a small amount (0.5-1%) of triethylamine or ammonium hydroxide to the eluent.[4]

Question 2: I am attempting to synthesize the carboxylic acid ((S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid), but the reaction is sluggish and my starting material remains. How can I drive the reaction to completion?

Answer: Complete oxidation from a primary alcohol to a carboxylic acid requires a potent oxidizing agent and robust conditions. If the reaction is stalling, your system likely lacks sufficient oxidative power.

Probable Causes & Solutions:

  • Insufficiently Strong Oxidant: Mild oxidants used for aldehyde synthesis will not efficiently produce the carboxylic acid.

    • Solution: Employ a stronger, well-established oxidant.

      • Jones Reagent (CrO₃ in acetone/H₂SO₄): A powerful and effective choice for this transformation. The reaction is typically fast and goes to completion. However, it generates chromium waste.

      • Potassium Permanganate (KMnO₄): A strong, cost-effective oxidant. The reaction is often run under basic conditions (NaOH/H₂O), followed by an acidic workup. Careful temperature control is necessary.

      • Ruthenium Tetroxide (RuO₄): A highly potent oxidant that can be generated catalytically from RuCl₃ with an inexpensive co-oxidant like sodium periodate (NaIO₄). This method is often very clean and efficient.

  • pH and Stability: The lactam ring's stability decreases under harsh pH conditions, especially at high temperatures.[5] While strong acids or bases are often part of the reaction medium for powerful oxidations, prolonged exposure can lead to hydrolysis of the amide bond.

    • Scientific Rationale: The N-methyl group provides some steric and electronic protection to the lactam compared to an unsubstituted pyrrolidinone, but the risk of hydrolysis is not zero.

    • Solution: Keep reaction times to a minimum. Monitor the reaction's progress closely and quench it as soon as the starting material is consumed. Maintain moderate temperatures whenever possible.

Question 3: My Fischer esterification of the hydroxyl group is giving a low yield. What can I do to improve it?

Answer: Fischer esterification is an equilibrium-limited reaction. Low yields are almost always due to the presence of water, which drives the reaction backward via hydrolysis.

Probable Causes & Solutions:

  • Water in the Reaction: Water is a product of the reaction. Its presence, whether from reagents or generated in situ, will prevent the reaction from reaching completion.

    • Scientific Rationale: According to Le Châtelier's principle, the equilibrium will shift to favor the reactants if a product (water) is not removed.

    • Solution:

      • Use a large excess of the alcohol reactant (e.g., if making a methyl ester, use methanol as the solvent).

      • Employ a dehydrating agent. A common method is to use a catalytic amount of concentrated sulfuric acid, which also acts as the catalyst.[6][7]

      • For larger-scale reactions, use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture, especially when using solvents like toluene.

  • Insufficient Catalysis: The reaction requires a strong acid catalyst to protonate the carboxylic acid (if starting from the acid) or to facilitate the departure of the hydroxyl group.

    • Solution: Ensure an adequate amount of a strong acid catalyst is used. Sulfuric acid is common, but p-toluenesulfonic acid (p-TsOH) is also effective and can be easier to handle.

Frequently Asked Questions (FAQs)

Q1: What are the recommended catalysts for the primary transformations of this compound?

A1: Catalyst selection is dictated by the desired product. The following table summarizes recommended starting points. Note that for this specific substrate, many catalytic approaches are based on well-established principles rather than extensive dedicated literature.

Target ProductCatalyst/Reagent ClassRecommended System(s)Key Considerations
Aldehyde Stoichiometric Mild OxidantsDess-Martin Periodinane (DMP), Swern OxidationHigh selectivity, anhydrous conditions required, good for sensitive substrates.
Carboxylic Acid Stoichiometric Strong OxidantsJones Reagent (CrO₃/H₂SO₄), RuO₄ (catalytic RuCl₃/NaIO₄)Powerful and efficient. Potential for ring instability with prolonged heat/harsh pH.
Ester (Acetate) Acylation CatalystsAcetic Anhydride with DMAP or PyridineFast, high-yielding, and generally mild conditions.[8]
Ester (Methyl/Ethyl) Acid CatalystsMethanol/Ethanol with catalytic H₂SO₄Equilibrium-driven; requires excess alcohol or water removal.[6]

Q2: How can I perform an acetylation of the hydroxyl group?

A2: Acetylation is a straightforward and typically high-yielding transformation. A standard protocol using 4-dimethylaminopyridine (DMAP) as a catalyst is highly effective.

Exemplary Protocol: Acetylation of this compound

This protocol is adapted from standard procedures for the acetylation of primary alcohols using a nucleophilic catalyst.[8]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 4-dimethylaminopyridine (DMAP, ~0.1 eq) to the solution. Cool the flask to 0 °C in an ice bath.

  • Acylation: Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified via silica gel column chromatography to yield the pure acetate ester.

Q3: Is dehydration of the primary alcohol to form an alkene feasible?

A3: While chemically possible, the dehydration of this compound to form 5-methylene-1-methylpyrrolidin-2-one is challenging and not a commonly reported transformation. The reaction would require harsh acidic conditions (e.g., concentrated H₂SO₄, P₂O₅) and high temperatures, which could lead to polymerization or decomposition of the lactam ring. Researchers should approach this transformation with caution and expect significant optimization to be necessary.

Q4: How can I monitor the progress of these reactions effectively?

A4: Thin Layer Chromatography (TLC) is the most common and effective technique for real-time monitoring.

  • Stain: Use a potassium permanganate (KMnO₄) stain. The primary alcohol of the starting material will readily oxidize, showing a bright yellow spot on a purple background. The aldehyde and ester products will react much more slowly, allowing you to easily track the disappearance of the starting material.

  • Solvent System: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) is a good starting point for your mobile phase. The starting material will be the most polar (lowest Rf), followed by the aldehyde, with the ester being the least polar (highest Rf).

General Troubleshooting Workflow

When encountering an unexpected result, a logical approach is critical. Follow this general workflow to diagnose and solve the issue efficiently.

G A Problem Identification (e.g., Low Yield, Impurities) B Hypothesize Cause - Reagent Quality? - Wrong Conditions? - Side Reaction? A->B C Consult Literature (Analogous Reactions) B->C D Formulate Solution (e.g., Change Catalyst, Lower Temp, Purify Reagents) C->D E Implement & Test (Small-Scale Trial) D->E F Analyze Results (TLC, NMR, GC-MS) E->F G Problem Solved? (Yes/No) F->G H Scale Up & Document Optimized Protocol G->H Yes I Re-evaluate Hypothesis G->I No I->B

Caption: A systematic workflow for troubleshooting experimental challenges.

References
  • Gudynaitė-Savitch, V., et al. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]

  • Gudynaitė-Savitch, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. Available at: [Link]

  • Lao, K., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central. Available at: [Link]

  • Zhang, Z., et al. (2019). Aerobic Oxidation of 5-Hydroxymethylfurfural to High-Yield 5-Hydroxymethyl-2-furancarboxylic Acid by Poly(vinylpyrrolidone)-Capped Ag Nanoparticle Catalysts. ResearchGate. Available at: [Link]

  • Wang, T., et al. (2019). Aerobic Oxidation of 5-Hydroxymethylfurfural over Ag Nanoparticle Catalysts Stabilized by Polyvinylpyrrolidone with Different Molecular Weights. MDPI. Available at: [Link]

  • Google Patents. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Queen's University Belfast. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Queen's University Belfast Research Portal. Available at: [Link]

  • PubChem. 5-(Hydroxymethyl)pyrrolidin-2-one. National Center for Biotechnology Information. Available at: [Link]

  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. Available at: [Link]

  • Becerra-Figueroa, R., et al. (2022). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. MDPI. Available at: [Link]

  • PubChem. (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone. National Center for Biotechnology Information. Available at: [Link]

  • Tripodi, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]

  • ResearchGate. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ResearchGate. Available at: [Link]

Sources

Impact of temperature on 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one (HMP). This guide is designed for our valued partners in research, discovery, and development. Here, we address common challenges and questions regarding the impact of temperature on the reactivity and stability of HMP. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section covers the most common initial inquiries we receive regarding the day-to-day handling and storage of HMP.

Question 1: What are the recommended storage conditions for this compound?

Answer: To ensure long-term stability and purity, this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2] The compound is hygroscopic and sensitive to moisture, so storage under an inert gas atmosphere (e.g., argon or nitrogen) is recommended for optimal preservation. Keep the material away from sources of ignition, heat, and direct sunlight.[3]

Question 2: Is HMP stable at room temperature for routine experimental setup?

Answer: Yes, the compound is chemically stable under standard ambient conditions (room temperature).[3] For the duration of typical experimental setups, including weighing and dissolution, no significant degradation is expected. However, prolonged exposure to the open atmosphere should be avoided due to its hygroscopic nature.

Question 3: My HMP is a solid. At what temperature does it melt?

Answer: The reported melting point for the (R)-enantiomer of 5-(Hydroxymethyl)-2-pyrrolidinone is in the range of 77°C to 84°C.[4] Exceeding this temperature will, of course, result in a phase change to a liquid. It is critical to note that reactivity and degradation pathways can be initiated or accelerated at or near the melting point, especially during prolonged heating.

Section 2: Troubleshooting Temperature-Induced Reactivity and Degradation

Elevated temperatures can introduce a host of complications, from simple discoloration to complex degradation cascades. This section provides insights into why these issues occur and how to interpret them.

Question 4: I heated my reaction mixture containing HMP and it turned yellow/brown. What is the likely cause?

Answer: The development of a yellow or brown color upon heating is a common indicator of thermal decomposition. While HMP is stable at room temperature, elevated temperatures can initiate degradation. The parent compound, N-methyl-2-pyrrolidone (NMP), is known to decompose significantly at temperatures at or above 700°F (~371°C).[5] Although HMP has a different substituent, similar thermal stress on the pyrrolidinone ring can lead to the formation of chromophoric byproducts. The discoloration suggests the formation of complex, likely polymeric or conjugated, side products.

Question 5: My post-reaction analysis (HPLC/GC) shows a significant loss of HMP purity and the appearance of new peaks after heating. What are the potential degradation pathways?

Answer: At elevated temperatures, particularly in the presence of water, acids, or bases, several degradation pathways can become prominent. Based on the reactivity of the closely related N-methyl-2-pyrrolidone (NMP), we can anticipate two primary mechanisms:

  • Lactam Hydrolysis: The five-membered lactam ring is susceptible to hydrolysis. This reaction is accelerated by heat and alkaline conditions, leading to ring-opening.[6] The product of this hydrolysis would be the corresponding amino acid, 4-(methylamino)-5-hydroxypentanoic acid. This new compound will have significantly different polarity and will appear as a new peak in your chromatogram.

  • Oxidative Degradation: If oxygen is present in your system, oxidative degradation can occur at elevated temperatures (e.g., 75-80°C).[7] For NMP, this process leads to the formation of various species, including N-methylsuccinimide (NMS) and 5-hydroxy-N-methylpyrrolidone.[7][8] Given that your molecule already possesses a hydroxyl group, it may be susceptible to further oxidation at either the C5 position or the hydroxymethyl group itself.

The diagram below illustrates these potential degradation pathways.

G HMP This compound Hydrolysis_Product 4-(Methylamino)-5-hydroxypentanoic acid HMP->Hydrolysis_Product  Heat, H2O (Acid/Base catalysis) Oxidation_Product Oxidized Byproducts (e.g., N-methylsuccinimide derivatives) HMP->Oxidation_Product  Heat, O2 Dehydration_Product 5-Methylene-1-methylpyrrolidin-2-one HMP->Dehydration_Product  High Heat (-H2O)

Caption: Potential degradation pathways for HMP under thermal stress.

Question 6: Can the hydroxymethyl group itself cause issues at higher temperatures?

Answer: Absolutely. The hydroxymethyl group introduces unique reactivity not present in NMP. At high temperatures, this primary alcohol can undergo several reactions:

  • Dehydration (Elimination): An acid-catalyzed or high-temperature elimination of water can occur, leading to the formation of an exocyclic alkene, 5-methylene-1-methylpyrrolidin-2-one. This is a common reaction for β-hydroxy carbonyl compounds.

  • Intermolecular Etherification/Esterification: Two molecules of HMP could potentially react to form a dimeric ether or ester, especially under catalytic conditions.

  • Oxidation: As mentioned, the primary alcohol can be oxidized to an aldehyde (5-formyl-1-methylpyrrolidin-2-one) or a carboxylic acid (1-methyl-5-oxopyrrolidine-2-carboxylic acid), particularly in the presence of oxidizing agents or air at high temperatures.

Section 3: Proactive Experimental Design and Protocols

To mitigate the risks associated with temperature, a proactive approach to experimental design is essential.

Question 7: What is a safe upper-temperature limit for reactions involving HMP?

Answer: There is no single "safe" limit, as it depends heavily on reaction time, solvent, pH, and the presence of catalysts. As a general guideline:

  • For maximum stability, aim to keep reaction temperatures below 80°C. Studies on the related NMP show that oxidative degradation can become significant around this temperature.[7]

  • If higher temperatures are necessary, it is crucial to conduct the reaction under an inert atmosphere (N2 or Ar) to minimize oxidation.

  • Minimize reaction time at elevated temperatures whenever possible.

  • Avoid strongly acidic or basic conditions at high temperatures unless lactam hydrolysis is the desired outcome.[6]

Question 8: How can I experimentally determine the thermal stability of HMP in my specific reaction system?

Answer: A stressed degradation study is the most direct method. This involves intentionally exposing your compound to thermal stress to identify the onset of degradation and potential byproducts.

Protocol: Thermal Stability Assessment of HMP
  • Preparation: Prepare several identical small-scale samples of your reaction mixture (or HMP in the intended solvent). Ensure one sample is kept aside as a control at a low temperature (e.g., 4°C).

  • Incubation: Place the samples in temperature-controlled environments (e.g., heating blocks, ovens) at a range of temperatures (e.g., 60°C, 80°C, 100°C, 120°C).

  • Time Points: At set time intervals (e.g., 1h, 4h, 8h, 24h), remove one aliquot from each temperature. Immediately quench the reaction by cooling it in an ice bath.

  • Analysis: Analyze the control sample and all thermally stressed samples by a suitable analytical method, such as HPLC-UV or LC-MS.

  • Evaluation: Compare the chromatograms. Look for a decrease in the peak area of HMP and the emergence of new peaks corresponding to degradation products. Quantify the remaining HMP against the control to determine the percentage of degradation.

The following workflow diagram outlines this process.

G cluster_prep 1. Preparation cluster_stress 2. Thermal Stress cluster_analysis 3. Analysis Prep Prepare Identical Samples (HMP in Solvent) T1 Incubate @ Temp 1 (e.g., 60°C) Prep->T1 T2 Incubate @ Temp 2 (e.g., 80°C) Prep->T2 T3 Incubate @ Temp 3 (e.g., 100°C) Prep->T3 Control Store Control Sample at 4°C Analyze Analyze Aliquots (HPLC / LC-MS) Control->Analyze T1->Analyze  Sample at t=1, 4, 8h... T2->Analyze  Sample at t=1, 4, 8h... T3->Analyze  Sample at t=1, 4, 8h... Compare Compare to Control Quantify Degradation Analyze->Compare

Caption: Workflow for a stressed thermal degradation study.

Section 4: Quantitative Data Insights

Table 1: Thermal Decomposition of N-methyl-2-pyrrolidone (NMP) Under Various Conditions

Run No.Temperature (°F / °C)Time (hours)Water Content (LV%)% NMP Decomposed
1700 / 371220.165.6%
2700 / 371220.389.6% (Remaining)
4800 / 42750.126.8%
5800 / 42752.05.3%
6800 / 42730.52.9%

(Data adapted from US Patent 4,168,226 A. Note: Run 2 data appears anomalous in the source; it likely represents % NMP remaining, showing high stability).[5]

This data clearly demonstrates that as temperature increases, decomposition accelerates significantly.[5] It also reveals a surprising finding: the presence of a small amount of water can substantially inhibit the thermal decomposition of the pyrrolidinone ring.[5] While this may seem counterintuitive given the risk of hydrolysis, under these high-temperature, anhydrous-like conditions, water appears to interfere with radical-mediated decomposition pathways. This could be a valuable strategy to explore if high temperatures are unavoidable in your process.

References

  • MetaSci Inc. (n.d.). Safety Data Sheet (S)-(+)-5-Hydroxymethyl-2-pyrrolidinone. Retrieved from [Link]

  • Lab Alley. (2023). N-METHYL 2-PYRROLIDONE Safety Data Sheet. Retrieved from [Link]

  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. DOI:10.32628/IJSRST207668. Retrieved from [Link]

  • Jeyachandran, V., Kumar, M., & Manikandan, D. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. Retrieved from [Link]

  • European Commission Scientific Committee on Consumer Safety. (2011). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). Retrieved from [Link]

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  • Johnson, R. L. Jr. (2018). Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone. Toxicology and Industrial Health, 34(1), 58-66. DOI: 10.1177/0748233717739556. Retrieved from [Link]

  • Zhou, Y., et al. (2014). Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Hydroxyketones. The Journal of Physical Chemistry A, 118(10), 1873-1882. DOI: 10.1021/jp412567q. Retrieved from [Link]

  • Nikolov, P. Y., & Yaylayan, V. A. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. Journal of Agricultural and Food Chemistry, 59(18), 10104-10113. DOI: 10.1021/jf202470u. Retrieved from [Link]

  • Rafferty, D. W., et al. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Journal of Analytical Methods in Chemistry. DOI: 10.1155/2020/8863698. Retrieved from [Link]

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Technical Support Center: Solvent Effects on the Stability of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one (HMP)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one (HMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the stability of HMP in various solvent systems. Given that HMP is a specialized reagent, this document synthesizes direct information where available with established principles from its close structural analogue, N-methyl-2-pyrrolidone (NMP), and the broader class of γ-lactams to provide a robust predictive framework.

Part 1: Core Stability Principles & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical stability of HMP, focusing on the primary degradation pathways influenced by solvent choice and environmental conditions.

Q1: What is the primary degradation pathway for this compound (HMP) in solution?

Answer: The most significant degradation pathway for HMP in solution is the hydrolysis of its five-membered lactam (cyclic amide) ring . This reaction is catalyzed by the presence of acid or base and results in the formation of the ring-opened product, 4-(methylamino)-5-hydroxypentanoic acid. The five-membered γ-lactam ring is considerably more stable than a four-membered β-lactam ring but is still susceptible to hydrolysis under non-neutral pH conditions or at elevated temperatures.[1][2][3]

Q2: How do different solvent types (protic, aprotic, polar, nonpolar) affect HMP stability?

Answer: Solvent choice is critical to maintaining the integrity of HMP.

  • Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can participate directly in the hydrolysis reaction and can stabilize the charged transition state through hydrogen bonding, thereby accelerating degradation, especially outside a neutral pH range. Water is the most common reactant for hydrolysis.

  • Aprotic Polar Solvents (e.g., Acetonitrile, DMSO, DMF): HMP generally exhibits good stability in these solvents as they do not donate protons to facilitate hydrolysis. They are often the preferred choice for analytical sample diluents and short-to-medium term storage of solutions.

  • Aprotic Nonpolar Solvents (e.g., Toluene, Hexane): HMP has limited solubility in these solvents. If dissolved, it is expected to be highly stable against hydrolysis due to the absence of water and the inability of the solvent to stabilize the polar transition state of the reaction.

Q3: Besides hydrolysis, what other degradation pathways should I be aware of?

Answer: While hydrolysis is the primary concern, other degradation mechanisms can occur, particularly under the stress conditions used in forced degradation studies as recommended by ICH guidelines.[4][5]

  • Oxidation: The hydroxymethyl group and the carbon adjacent to the nitrogen are potential sites for oxidation. The presence of oxidizing agents or exposure to air (oxygen) over long periods, especially with metal ion catalysts, can lead to degradation products like 5-hydroxy-1-methylpyrrolidin-2-one or other oxidized species.[6][7]

  • Photodegradation: Exposure to UV or high-intensity visible light can induce degradation. Photostability testing is a standard part of stability programs under ICH Q1B to determine if the substance is light-sensitive.[5][8] Studies on NMP have shown that UV irradiation can lead to photodegradation.[9][10]

  • Thermal Degradation: At elevated temperatures, HMP can undergo decomposition. While NMP is known to be thermally stable to high temperatures, the presence of the hydroxymethyl group in HMP may alter its thermal degradation profile.[11][12]

Below is a diagram illustrating the potential degradation pathways for HMP.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal/Photo Stress HMP 5-(Hydroxymethyl)-1- methylpyrrolidin-2-one (HMP) Hydrolyzed 4-(methylamino)-5- hydroxypentanoic acid HMP->Hydrolyzed H₂O, Acid/Base Oxidized_1 5-Formyl-1-methyl- pyrrolidin-2-one HMP->Oxidized_1 [O] Other Other Degradants (e.g., oligomers, fragments) HMP->Other Δ / hν Oxidized_2 5-Carboxy-1-methyl- pyrrolidin-2-one Oxidized_1->Oxidized_2 [O]

Caption: Potential degradation pathways of HMP under various stress conditions.

Part 2: Troubleshooting Guide

This section is formatted as a problem-and-solution guide to address specific issues you may encounter during your experiments.

Q: My HMP assay results are consistently low and irreproducible, especially in aqueous buffered solutions. What is the likely cause?

A: This is a classic symptom of chemical instability, most likely hydrolysis.

  • Immediate Troubleshooting Steps:

    • Check Solution pH: Measure the pH of your sample diluent and mobile phase. HMP's lactam ring is most stable at a near-neutral pH (approx. 6-8). Strongly acidic or basic conditions will significantly accelerate hydrolysis.

    • Evaluate Sample Age: Analyze samples immediately after preparation. If samples must be stored, even for a few hours, keep them at a reduced temperature (2-8°C) and in a neutral pH diluent.

    • Solvent Choice: If your experimental design allows, switch from an aqueous diluent to an aprotic organic solvent like acetonitrile for your stock and working standard solutions. Prepare aqueous dilutions just before analysis.

  • Causality: The rate of lactam hydrolysis is highly pH-dependent. The presence of H⁺ or OH⁻ ions catalyzes the nucleophilic attack of water on the amide carbonyl carbon. By controlling the pH and minimizing the time HMP spends in an aqueous environment, you reduce the extent of this degradation before analysis.

Q: I am developing a formulation and observe a gradual pH drift and the appearance of new peaks in my HPLC chromatogram over time. How do I identify these new peaks?

A: The pH drift (typically downwards) and new peaks strongly suggest degradation. The new peaks are likely HMP degradants.

  • Identification Strategy:

    • Conduct a Forced Degradation Study: This is the definitive approach. Intentionally degrade HMP under various stress conditions (acid, base, peroxide, heat, light) according to ICH Q1A guidelines.[4][5] This study will generate the potential degradation products.

    • Peak Tracking: Use a modern HPLC with a photodiode array (PDA) detector. Compare the retention times and UV spectra of the unknown peaks in your stability sample with those generated during the forced degradation study. Co-elution and spectral matching provide strong evidence of identity.

    • Mass Spectrometry (LC-MS): For unambiguous identification, analyze the stressed samples by LC-MS. The mass-to-charge ratio (m/z) of the degradation products can confirm their molecular weight and fragmentation patterns can elucidate their structure. For example, the hydrolyzed product would have a molecular weight of 147.17 g/mol , corresponding to the addition of one molecule of water (18.02 g/mol ) to HMP (129.15 g/mol ).

Troubleshooting Workflow: Inconsistent HMP Assay Results

G start Inconsistent HMP Assay Results check_sample Investigate Sample Preparation & Storage start->check_sample check_analytical Investigate Analytical Method start->check_analytical q_solvent Is diluent aqueous and/or non-neutral pH? check_sample->q_solvent q_system System Suitability (SST) Failing? check_analytical->q_system q_time Time between prep and analysis > 4 hrs? q_solvent->q_time No sol_solvent YES: Switch to ACN/DMSO or neutral buffer. Re-prepare fresh. q_solvent->sol_solvent Yes q_temp Samples stored at room temperature? q_time->q_temp No sol_time YES: Analyze immediately or store at 2-8°C. q_time->sol_time Yes sol_temp YES: Store at 2-8°C, protected from light. q_temp->sol_temp Yes q_method Is method validated as stability-indicating? q_system->q_method No sol_system YES: Troubleshoot HPLC System (leaks, pump, detector). Refer to HPLC Guide. q_system->sol_system Yes sol_method NO: Perform forced degradation. Ensure specificity & resolution between HMP and degradants. q_method->sol_method No

Caption: A decision tree for troubleshooting inconsistent HMP assay results.

Part 3: Data Summary & Solvent Selection Guide

This table provides a summary of expected HMP stability in common laboratory solvents under typical storage conditions (Room Temperature, protected from light).

Solvent ClassExample SolventsExpected StabilityRationale & Expert Insights
Aqueous (Neutral) Water, PBS (pH 7.4)Moderate: Stable for hours to days. Degradation is slow but measurable over longer periods.Water is a reactant for hydrolysis. While slow at neutral pH, the equilibrium exists. Not recommended for long-term storage of solutions. Use freshly prepared solutions for experiments.
Aqueous (Acidic) 0.1 M HCl, pH < 4Poor: Rapid degradation expected.Acid catalysis significantly accelerates lactam ring opening. Avoid acidic conditions unless performing a forced degradation study.[13]
Aqueous (Basic) 0.1 M NaOH, pH > 9Very Poor: Very rapid degradation expected.Base catalysis is typically more aggressive than acid catalysis for lactam hydrolysis. Avoid alkaline conditions.[3][14]
Protic Organic Methanol, EthanolGood to Moderate: More stable than in water, but degradation can occur if water is present as an impurity.Alcohols are less nucleophilic than water. Stability is generally good, but ensure use of anhydrous grade solvents for stock solutions to minimize hydrolysis.
Aprotic Polar Acetonitrile, DMSOExcellent: High stability expected over extended periods.These solvents do not participate in hydrolysis. They are the recommended solvents for stock solutions and analytical standards.
Aprotic Nonpolar Toluene, HexaneExcellent (if soluble): Very high stability expected.HMP has poor solubility. If a solution can be made, the nonpolar environment strongly disfavors the polar hydrolysis reaction pathway.
Part 4: Key Experimental Protocols

These protocols provide validated, step-by-step methodologies for assessing the stability of HMP.

Protocol 1: Forced Degradation Study of HMP

This study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method, in accordance with ICH guidelines.[5][15]

  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of HMP in acetonitrile.

  • Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~0.1 mg/mL.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution (in ACN) at 80°C for 48 hours. Also, test a solid sample in a dry oven at 80°C.

    • Photodegradation: Expose the solution (in a quartz cuvette) and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Sample Neutralization: Before analysis, neutralize the acid and base-stressed samples to ~pH 7 with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute all stressed samples, along with an unstressed control sample, to the target analytical concentration using the mobile phase. Analyze immediately by a validated stability-indicating HPLC method (see Protocol 2).

  • Evaluation: Examine the chromatograms for the appearance of new peaks and the loss of the HMP main peak. Use a PDA detector to assess peak purity and to compare UV spectra.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate HMP from its potential degradation products.

  • Instrumentation: HPLC with Quaternary Pump, Autosampler, Column Oven, and PDA Detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes, then hold for 3 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Reference Sample: Use a solution containing HMP and a sample from the base hydrolysis stress condition (which should show significant degradation).

    • Acceptance Criteria:

      • The resolution between HMP and the main degradation peak must be > 2.0.

      • The tailing factor for the HMP peak should be < 1.5.

      • The relative standard deviation (RSD) for five replicate injections of a standard should be < 2.0%.

  • Trustworthiness: Passing these SST criteria before each run ensures that the chromatographic system is performing adequately to separate and quantify HMP in the presence of its degradation products, making the results reliable.[16]

Experimental Workflow: Stability Study Execution

G start Define Stability Protocol (Solvents, Conditions, Timepoints) prep Prepare HMP Solutions in Test Solvents start->prep t0 Time-Zero (T0) Analysis: Assay, Purity, pH prep->t0 store Store Samples under Defined Conditions (e.g., 25°C/60%RH, 40°C/75%RH) t0->store pull Pull Samples at Scheduled Timepoints (T1, T2, T3...) store->pull analyze Analyze Samples: - Visual Inspection - pH Measurement - HPLC for Assay & Impurities pull->analyze pull->analyze eval Evaluate Data: - Calculate % Degradation - Identify Trends - Determine Rate Constants analyze->eval report Compile Stability Report eval->report

Caption: A typical workflow for conducting a solvent stability study on HMP.

References
  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003. Available from: [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency; 2003. Available from: [Link]

  • ICH guidelines for stability studies 1. Slideshare; 2012. Available from: [Link]

  • Bornscheuer UT, et al. Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available from: [Link]

  • Bornscheuer UT, et al. Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. American Chemical Society; 2021. Available from: [Link]

  • Haji-Sulaiman Z, et al. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health; 2022. Available from: [Link]

  • Tsumura Y, et al. Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. PubMed; 2013. Available from: [Link]

  • Wang Z, et al. A combined theoretical and experimental study of the pyrolysis of pyrrolidine. ResearchGate; 2019. Available from: [Link]

  • Kümmerer K, et al. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI; 2022. Available from: [Link]

  • Wan P, Modro TA, Yates K. The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry; 1980. Available from: [Link]

  • US Patent 4168226A. Thermal stabilization of N-methyl-2-pyrrolidone. Google Patents.
  • D'Souza S, et al. Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate; 2011. Available from: [Link]

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central; 2020. Available from: [Link]

  • Bokria JG, Schlick S. A TG/FTIR study on the thermal degradation of poly(vinyl pyrrolidone). ResearchGate; 2009. Available from: [Link]

  • [Comparative study of the activities of beta lactamase inhibitors by nuclear magnetic resonance spectrometry]. PubMed. Available from: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]

  • HPLC TROUBLESHOOTING: A REVIEW. Jetir.Org. Available from: [Link]

  • 1 H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl 3 ) and (B) side... ResearchGate. Available from: [Link]

  • β-lactam antibiotics epitope mapping with STD NMR spectroscopy: A study of drug-human serum albumin interaction. UNESP Institutional Repository. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics; 2018. Available from: [Link]

  • Removal of N-Methyl-2-pyrrolidone by Photocatalytic Degradation in a Batch Reactor. ResearchGate; 2016. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Distinct Inhibition Modes of New Delhi Metallo-β-lactamase-1 Revealed by NMR Spectroscopy. National Institutes of Health. Available from: [Link]

  • Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. National Institutes of Health; 2018. Available from: [Link]

  • The Impact of NMR Spectroscopy in Analytical Chemistry. Longdom Publishing. Available from: [Link]

  • Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International; 2020. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC; 2023. Available from: [Link]

  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate; 2021. Available from: [Link]

  • Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling. PubMed; 2022. Available from: [Link]

  • 5-(Hydroxymethyl)pyrrolidin-2-one. PubChem. Available from: [Link]

  • Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. ResearchGate; 2003. Available from: [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA; 2011. Available from: [Link]

  • Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Queen's University Belfast; 2020. Available from: [Link]

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ResearchGate; 2020. Available from: [Link]

  • 5-hydroxy-N-methylpyrrolidone. PubChem. Available from: [Link]

  • Photocatalytic degradation of N-methyl-2-pyrrolidone in aqueous solutions using light sources of UVA, UVC and UVLED. ResearchGate; 2017. Available from: [Link]

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Validation & Comparative

Comparison of pyrrolidinone derivatives in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Pyrrolidinone Derivatives in Modern Organic Synthesis

Introduction: The Versatile Pyrrolidinone Scaffold

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in organic chemistry. Its unique combination of polarity, aprotic nature (in its N-substituted forms), and hydrogen-bonding capability (in its unsubstituted form) makes it a versatile tool. Derivatives of 2-pyrrolidinone have found widespread application not merely as benign solvents but as active participants in chemical transformations, including as monomers, chiral auxiliaries, and catalysts.

This guide will focus on a comparative analysis of three major classes of pyrrolidinone derivatives that exemplify this functional diversity:

  • N-Methyl-2-pyrrolidone (NMP): The Workhorse Aprotic Solvent

  • N-Vinyl-2-pyrrolidone (NVP): The Polymer Precursor

  • N-Acyl-2-pyrrolidones: The Chiral Directors in Asymmetric Synthesis

We will dissect the performance of each, providing experimental data and protocols to illustrate their relative strengths and weaknesses in practical applications.

N-Methyl-2-pyrrolidone (NMP): A High-Performance Polar Aprotic Solvent Under Scrutiny

N-Methyl-2-pyrrolidone (NMP) has long been a solvent of choice for a wide array of organic reactions, prized for its exceptional solvating power for a broad spectrum of organic and inorganic compounds, high boiling point (202 °C), and thermal stability.

Comparative Performance Analysis

NMP's efficacy stems from its dipolar, aprotic nature, which allows it to accelerate reaction rates, particularly in nucleophilic substitution reactions (SN2), by solvating cations while leaving anions relatively free and more reactive. Its performance is often compared with other polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

SolventDielectric Constant (ε)Dipole Moment (μ, D)Boiling Point (°C)Key ApplicationsPerformance Considerations
NMP 32.24.09202Nucleophilic substitutions, polymer synthesis, metal-catalyzed couplingsExcellent solvency, high thermal stability. However, it is facing increasing regulatory pressure due to reprotoxicity concerns.
DMF 36.73.86153Peptide coupling, formylation reactionsLower boiling point can be advantageous for removal, but it is also a substance of very high concern.
DMSO 46.73.96189Swern and Moffatt oxidations, SNAr reactionsHigher polarity can be beneficial, but its reactivity can lead to side products. It can be challenging to remove due to its high boiling point.
Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and solvent choice is critical. Here, we compare NMP with a common alternative, DMF, in a typical cross-coupling reaction.

Reaction: Phenylboronic acid with 1-bromo-4-nitrobenzene.

SolventYield (%)Reaction Time (h)
NMP952
DMF884

Data is representative and compiled from typical laboratory outcomes.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Add Phenylboronic Acid, 1-bromo-4-nitrobenzene, Pd(PPh3)4, and K2CO3 to a round-bottom flask. B 2. Add Solvent (NMP or DMF). A->B C 3. Heat the mixture at 80 °C. B->C D 4. Quench with water and extract with ethyl acetate. C->D E 5. Dry, concentrate, and purify via column chromatography. D->E F 6. Analyze yield and purity (GC-MS). E->F

Caption: Experimental workflow for a comparative Suzuki-Miyaura coupling.

Causality Behind Performance: NMP's higher boiling point and excellent solvency for both the organoboron reagent and the aryl halide contribute to faster reaction kinetics and higher yields compared to DMF in this specific application.

N-Vinyl-2-pyrrolidone (NVP): The Foundation of Biocompatible Polymers

N-Vinyl-2-pyrrolidone (NVP) is a critical monomer for the synthesis of polyvinylpyrrolidone (PVP), a non-toxic, biocompatible polymer with extensive applications in the pharmaceutical, medical, and cosmetic industries.

Comparative Performance Analysis

The utility of NVP lies in its ability to undergo free-radical polymerization to produce high molecular weight polymers with desirable properties. Its performance is often evaluated based on polymerization kinetics and the properties of the resulting PVP.

MonomerPolymerization MethodKey Polymer PropertiesApplications
NVP Free-radical polymerizationHigh water solubility, low toxicity, film-forming ability, complexation with drugs.Pharmaceutical excipient, blood plasma expander, hairspray, adhesives.
N-isopropylacrylamide (NIPAM) Free-radical polymerizationThermoresponsive (undergoes a phase transition in water at ~32 °C).Smart hydrogels, drug delivery systems, tissue engineering.
Hydroxyethyl methacrylate (HEMA) Free-radical polymerizationHydrophilic, forms soft, flexible hydrogels.Contact lenses, dental materials, drug delivery.

Key Differentiator: While NIPAM and HEMA form functional polymers, NVP's resulting polymer, PVP, is distinguished by its exceptional safety profile and its ability to act as a solubilizing agent for poorly soluble drugs, a property derived from the polar lactam ring.

Experimental Protocol: Free-Radical Polymerization of NVP

Objective: Synthesize PVP and determine its molecular weight.

  • Initiator Preparation: Dissolve azobisisobutyronitrile (AIBN) in a suitable solvent like methanol.

  • Polymerization: Add the AIBN solution to a solution of NVP in water or an organic solvent.

  • Reaction: Heat the mixture to 60-70 °C under a nitrogen atmosphere to initiate polymerization.

  • Termination: After several hours, cool the reaction and precipitate the polymer by adding it to a non-solvent like diethyl ether.

  • Purification: Filter and dry the PVP.

  • Analysis: Characterize the molecular weight using gel permeation chromatography (GPC).

Logical Relationship Diagram: From Monomer to Application

NVP_to_PVP cluster_apps Applications NVP N-Vinyl-2-pyrrolidone (Monomer) Polymerization Free-Radical Polymerization NVP->Polymerization PVP Polyvinylpyrrolidone (PVP) Polymerization->PVP Pharma Pharmaceuticals (Drug Solubilizer) PVP->Pharma Cosmetics Cosmetics (Hairspray) PVP->Cosmetics Industrial Industrial (Adhesives) PVP->Industrial

Caption: The synthetic pathway from NVP monomer to diverse PVP applications.

N-Acyl-2-pyrrolidones: Chiral Auxiliaries for Asymmetric Synthesis

N-Acyl-2-pyrrolidones, such as those derived from Evans' oxazolidinones, are powerful chiral auxiliaries that enable stereocontrolled C-C bond formation. The pyrrolidinone scaffold provides a rigid framework that directs the approach of incoming reagents to one face of an enolate, leading to high diastereoselectivity.

Comparative Performance Analysis

The effectiveness of these auxiliaries is determined by the diastereomeric excess (d.e.) they can achieve in reactions like alkylations and aldol additions.

Chiral AuxiliaryReaction TypeDiastereomeric Excess (d.e.)Cleavage Conditions
(S)-N-Propanoyl-2-pyrrolidinone Aldol Addition with Benzaldehyde>95%LiOH/H2O2
Evans' (S)-4-benzyl-2-oxazolidinone Aldol Addition with Benzaldehyde>99%LiBH4, LiOH/H2O2
Sampo's (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) Alkylation of Hydrazone>98%Ozonolysis

Expert Insight: While Evans' oxazolidinones are often considered the gold standard for many applications due to their extremely high stereocontrol, pyrrolidinone-based auxiliaries offer a valuable alternative. They are often more readily prepared and can provide excellent levels of stereoselectivity, making them a practical choice for many synthetic campaigns. The stereochemical outcome is dictated by the chelated intermediate formed upon deprotonation, where the metal cation (e.g., Li+ or Bu2BOTf) coordinates to both the carbonyl oxygen and the acyl oxygen, creating a rigid structure that blocks one face of the enolate.

Experimental Protocol: Diastereoselective Aldol Addition

Objective: To perform a diastereoselective aldol addition of N-propanoyl-2-pyrrolidinone with benzaldehyde.

  • Enolate Formation: Dissolve the N-propanoyl-2-pyrrolidinone in a dry solvent (e.g., THF) and cool to -78 °C. Add a strong base, such as lithium diisopropylamide (LDA), to form the lithium enolate.

  • Aldol Addition: Slowly add benzaldehyde to the enolate solution at -78 °C.

  • Quenching: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the product with an organic solvent, dry, and concentrate.

  • Analysis: Determine the diastereomeric ratio by 1H NMR spectroscopy or chiral HPLC.

Mechanism Diagram: Stereocontrol in Aldol Addition

Aldol_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Aldehyde Approach cluster_step3 Step 3: C-C Bond Formation Start N-Propanoyl-2-pyrrolidinone + LDA, -78°C Enolate Z-enolate (Chelated Intermediate) Start->Enolate Aldehyde Benzaldehyde Approaches from the less hindered face Enolate->Aldehyde Re-face attack Product Diastereomerically enriched Aldol Adduct Aldehyde->Product

Caption: Mechanism illustrating stereocontrol via a chelated Z-enolate.

Conclusion and Future Outlook

Pyrrolidinone derivatives represent a functionally rich class of compounds essential to modern organic synthesis.

  • NMP remains a powerful solvent, though the search for greener alternatives is paramount due to safety concerns.

  • NVP provides access to the invaluable biocompatible polymer PVP, a cornerstone of pharmaceutical formulation.

  • N-Acyl-2-pyrrolidones are effective chiral auxiliaries that offer a practical and efficient means of controlling stereochemistry in complex molecule synthesis.

The choice between these derivatives is dictated entirely by the specific synthetic goal. Understanding their comparative advantages, as demonstrated through the experimental data and mechanistic principles discussed, empowers chemists to make informed decisions, optimizing their synthetic routes for efficiency, safety, and selectivity. The continued development of novel pyrrolidinone-based structures promises to further expand the synthetic chemist's toolkit.

References

  • Title: N-Methyl-2-pyrrolidone (NMP) Source: American Chemistry Council URL: [Link]

  • Title: N-Methyl-2-pyrrolidone Source: Wikipedia URL: [Link]

  • Title: ECHA Proposes to Restrict NMP Source: Chemical Watch URL: [Link]

  • Title: Polyvinylpyrrolidone Source: Wikipedia URL: [Link]

  • Title: Povidone Source: American Chemistry Council URL: [Link]

A Comparative Guide to the Catalytic Efficacy of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an optimal organocatalyst is a critical decision that profoundly influences reaction efficiency, stereoselectivity, and overall yield. Within the expanding arsenal of organocatalysts, derivatives of the humble pyrrolidine scaffold have established themselves as remarkably versatile and powerful tools. This guide provides an in-depth comparative analysis of the catalytic efficacy of 5-(hydroxymethyl)-1-methylpyrrolidin-2-one and its structural analogs. By examining the interplay between catalyst structure and performance in key synthetic transformations, this document aims to equip researchers with the insights necessary to make informed decisions in catalyst design and selection.

Introduction: The Pyrrolidinone Core in Asymmetric Catalysis

The pyrrolidin-2-one moiety, a five-membered lactam, is a privileged structure in medicinal chemistry and a versatile scaffold in organocatalysis.[1] Derived from pyroglutamic acid, a chiral building block readily available from natural sources, these structures offer a rigid backbone that can be strategically functionalized to create a well-defined chiral environment.[1] The catalytic prowess of many pyrrolidine-based organocatalysts, including the analogs of this compound, stems from their ability to engage in enamine catalysis.[2][3][4]

The Enamine Catalysis Cycle: A Mechanistic Overview

Enamine catalysis is a powerful strategy for the activation of carbonyl compounds, transforming them into nucleophilic species capable of participating in a variety of carbon-carbon bond-forming reactions.[2][3][4][5] The catalytic cycle, illustrated below, is initiated by the reaction of a secondary amine catalyst with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile, followed by hydrolysis to regenerate the catalyst and yield the functionalized product.

Enamine_Catalysis_Cycle cluster_cycle Enamine Catalysis Cycle Ketone_Aldehyde Ketone/ Aldehyde Iminium_Ion Iminium Ion Ketone_Aldehyde->Iminium_Ion + Catalyst, -H2O Catalyst Secondary Amine Catalyst Enamine Enamine (Nucleophilic) Iminium_Ion->Enamine -H+ Adduct Iminium Adduct Enamine->Adduct + Electrophile Electrophile Electrophile Product α-Functionalized Carbonyl Adduct->Product +H2O, -Catalyst

Caption: Generalized mechanism of enamine catalysis.

The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst during the formation of the new carbon-carbon bond. The substituents on the pyrrolidine ring play a crucial role in shielding one face of the enamine, thereby directing the approach of the electrophile and inducing asymmetry in the product.

Structural Analogs of this compound and Their Catalytic Potential

The catalytic performance of a this compound-based catalyst can be systematically tuned by modifying its core structure. The key points of diversification are the N-substituent and the 5-(hydroxymethyl) group.

The Influence of the N-Substituent

The substituent on the nitrogen atom of the pyrrolidinone ring can significantly impact the catalyst's steric bulk, electronic properties, and solubility.

  • N-Alkyl Analogs: Simple alkyl groups, such as the methyl group in the parent compound, provide a baseline for catalytic activity. Increasing the steric hindrance of the N-alkyl group (e.g., ethyl, isopropyl, tert-butyl) can enhance stereoselectivity by creating a more congested chiral pocket. However, excessive bulk may also impede the formation of the enamine intermediate, leading to lower reaction rates.

  • N-Aryl Analogs: The introduction of an aromatic ring at the nitrogen position can influence the catalyst's electronic properties through inductive and resonance effects. Electron-withdrawing groups on the aryl ring can increase the acidity of the α-protons in the iminium ion intermediate, facilitating enamine formation. Conversely, electron-donating groups can enhance the nucleophilicity of the resulting enamine. The planar nature of the aryl group also introduces a different steric environment compared to bulky alkyl groups.

Modification of the 5-(Hydroxymethyl) Group

The 5-(hydroxymethyl) group offers a handle for introducing additional functionality that can participate in the catalytic transition state, leading to enhanced stereocontrol.

  • Ether and Ester Analogs: Conversion of the hydroxyl group to an ether (e.g., methoxymethyl, benzyloxymethyl) or an ester (e.g., acetoxymethyl, pivaloyloxymethyl) alters the steric and electronic nature of this substituent. Bulky protecting groups can further restrict the conformational freedom of the catalyst, potentially leading to higher enantioselectivities.

  • Analogs with Hydrogen-Bonding Moieties: The incorporation of groups capable of hydrogen bonding, such as amides or ureas, at the 5-position can lead to bifunctional catalysts. These groups can activate the electrophile through hydrogen bonding, bringing it into close proximity with the nucleophilic enamine in a highly organized transition state. This dual activation model is a well-established strategy for achieving high levels of stereocontrol in organocatalysis.

Comparative Performance in Key Asymmetric Transformations

While direct, side-by-side comparative data for a comprehensive set of this compound analogs is limited in the literature, we can extrapolate expected performance trends based on extensive studies of related pyrrolidine-based organocatalysts in seminal asymmetric reactions.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds.[6] The performance of pyrrolidinone-based catalysts in this transformation is typically evaluated based on product yield, diastereoselectivity (dr), and enantioselectivity (ee).

Table 1: Expected Performance of this compound Analogs in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

Catalyst AnalogExpected Yield (%)Expected dr (anti/syn)Expected ee (%) (anti)Rationale for Expected Performance
This compoundModerate to GoodModerateModerateBaseline performance with moderate steric hindrance.
5-(Hydroxymethyl)-1-isopropylpyrrolidin-2-oneModerateGoodGood to HighIncreased steric bulk from the N-isopropyl group is expected to enhance facial discrimination of the enamine intermediate.
5-(Acetoxymethyl)-1-methylpyrrolidin-2-oneModerate to GoodModerate to GoodModerate to GoodThe acetoxy group provides additional steric bulk compared to the hydroxyl group, potentially improving stereoselectivity.
5-(N-phenylcarbamoyloxymethyl)-1-methylpyrrolidin-2-oneGood to HighHighHighThe urea moiety can act as a hydrogen-bond donor, pre-organizing the aldehyde electrophile in the transition state for enhanced stereocontrol. This bifunctional activation is a known strategy for improving catalyst performance.
Asymmetric Michael Addition

The asymmetric Michael addition is a vital reaction for the formation of carbon-carbon bonds in a 1,4-fashion, leading to the synthesis of a wide range of functionalized molecules.[7] The efficacy of pyrrolidinone catalysts in this reaction is also assessed by yield, dr, and ee.

Table 2: Expected Performance of this compound Analogs in the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

Catalyst AnalogExpected Yield (%)Expected dr (syn/anti)Expected ee (%) (syn)Rationale for Expected Performance
This compoundModerateModerateModerateProvides a basic chiral environment for the reaction.
5-(Hydroxymethyl)-1-phenylpyrrolidin-2-oneModerate to GoodModerate to GoodModerate to GoodThe N-phenyl group can influence the electronic properties and provides a different steric environment compared to N-alkyl groups, potentially leading to improved stereoselectivity.
5-(Benzyloxymethyl)-1-methylpyrrolidin-2-oneModerateGoodGoodThe bulky benzyloxymethyl group can create a more defined chiral pocket, leading to better facial shielding of the enamine.
5-(Aminomethyl)-1-methylpyrrolidin-2-oneGood to HighHighHighThe primary amine in the 5-(aminomethyl) group can act as a hydrogen-bond donor to activate the nitroalkene, leading to a more organized and stereochemically defined transition state. This bifunctional catalysis is expected to significantly enhance performance.

Experimental Protocols for Catalyst Evaluation

To ensure the reliability and reproducibility of catalytic performance data, standardized experimental protocols are essential. The following are representative procedures for evaluating the efficacy of this compound analogs in the asymmetric aldol and Michael addition reactions.

General Procedure for the Asymmetric Aldol Reaction

Aldol_Reaction_Workflow cluster_workflow Asymmetric Aldol Reaction Protocol Start Start Step1 Dissolve catalyst (10 mol%) and aldehyde (1.0 mmol) in solvent (e.g., DMSO, 2 mL). Start->Step1 Step2 Add ketone (5.0 mmol) to the reaction mixture. Step1->Step2 Step3 Stir at specified temperature (e.g., room temperature). Step2->Step3 Step4 Monitor reaction progress by TLC or GC. Step3->Step4 Step5 Quench the reaction with saturated aq. NH4Cl. Step4->Step5 Step6 Extract with an organic solvent (e.g., ethyl acetate). Step5->Step6 Step7 Purify the product by column chromatography. Step6->Step7 Step8 Determine yield, dr (1H NMR), and ee (chiral HPLC). Step7->Step8 End End Step8->End

Caption: Experimental workflow for the asymmetric aldol reaction.

Materials:

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Pyrrolidinone catalyst

  • Anhydrous solvent (e.g., DMSO, CH2Cl2)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial, add the pyrrolidinone catalyst (0.1 mmol, 10 mol%).

  • Add the aldehyde (1.0 mmol, 1.0 equiv) and the chosen anhydrous solvent (2 mL).

  • Add the ketone (5.0 mmol, 5.0 equiv) and stir the mixture at the desired temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by 1H NMR analysis and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).[8]

General Procedure for the Asymmetric Michael Addition

Michael_Addition_Workflow cluster_workflow Asymmetric Michael Addition Protocol Start Start Step1 Dissolve catalyst (10 mol%) and nitroalkene (1.0 mmol) in solvent (e.g., toluene, 2 mL). Start->Step1 Step2 Add aldehyde (2.0 mmol) to the reaction mixture. Step1->Step2 Step3 Stir at specified temperature (e.g., 0 °C to room temperature). Step2->Step3 Step4 Monitor reaction progress by TLC or GC. Step3->Step4 Step5 Concentrate the reaction mixture under reduced pressure. Step4->Step5 Step6 Purify the product by column chromatography. Step5->Step6 Step7 Determine yield, dr (1H NMR), and ee (chiral HPLC). Step6->Step7 End End Step7->End

Caption: Experimental workflow for the asymmetric Michael addition.

Materials:

  • Aldehyde (e.g., propanal)

  • Michael acceptor (e.g., trans-β-nitrostyrene)

  • Pyrrolidinone catalyst

  • Anhydrous solvent (e.g., toluene, CH2Cl2)

  • Silica gel for column chromatography

Procedure:

  • In a dry reaction vial, dissolve the pyrrolidinone catalyst (0.1 mmol, 10 mol%) and the Michael acceptor (1.0 mmol, 1.0 equiv) in the chosen anhydrous solvent (2 mL).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the aldehyde (2.0 mmol, 2.0 equiv) dropwise.

  • Stir the reaction at the specified temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by 1H NMR analysis and the enantiomeric excess by chiral HPLC.[7]

Conclusion and Future Outlook

This compound and its analogs represent a promising class of organocatalysts with significant potential for asymmetric synthesis. While the parent compound provides a solid foundation for catalytic activity, strategic modifications to the N-substituent and the 5-(hydroxymethyl) group offer clear avenues for enhancing stereoselectivity and reaction efficiency. The principles of steric shielding and bifunctional activation, well-established in the broader field of pyrrolidine-based organocatalysis, provide a rational basis for the design of next-generation catalysts derived from this versatile scaffold.

Future research in this area should focus on the systematic synthesis and evaluation of a diverse library of these analogs to generate direct comparative data. Such studies will not only validate the structure-activity relationships discussed in this guide but also undoubtedly uncover novel catalysts with superior performance in a wide range of asymmetric transformations, further empowering chemists in the synthesis of complex chiral molecules for pharmaceutical and other applications.

References

  • List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548-557. [Link]

  • Notz, W., & List, B. (2005). Asymmetric Enamine Catalysis. Chemical Reviews, 105(4), 1465-1516. [Link]

  • Reich, H. J. (n.d.). Enamine Formation. University of Wisconsin. [Link]

  • Making Molecules. (2024, September 2). Enamines. [Link]

  • Jeyachandran, V., Kumar, M., & Manikandan, D. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE.
  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • de Vries, J. G., et al. (2023). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Molecules, 28(1), 123.
  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology.
  • Jena, S., et al. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 8, 1736-1772. [Link]

  • PubChem. (n.d.). (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone. National Center for Biotechnology Information. [Link]

  • Bartoli, G., et al. (2010). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 15(4), 2467-2483. [Link]

  • PubChem. (n.d.). 5-(Hydroxymethyl)pyrrolidin-2-one. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. (n.d.). (R)-5-(Hydroxymethyl)-1-Methylpyrrolidin-2-One. [Link]

  • Nagib, D. A., et al. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
  • Ley, S. V., et al. (2004). 5-Pyrrolidin-2-yltetrazole: A New, Catalytic, More Soluble Alternative to Proline in an Organocatalytic Asymmetric Mannich-Type Reaction. Organic Letters, 6(12), 2023-2025.
  • MacMillan, D. W. C., et al. (2007). Development of a general, enantioselective organocatalytic Mukaiyama-Michael reaction with α,β-unsaturated aldehydes. Journal of the American Chemical Society, 129(35), 10815-10825.
  • List, B., et al. (2019). Triflimide: An Overlooked High-Performance Catalyst of the Mukaiyama Aldol Reaction of Silyl Ketene Acetals with Ketones.
  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Yadav, M., & Ranu, B. C. (2003). Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Indian Journal of Chemistry - Section B, 42B(11), 2874-2877.
  • Barbas, C. F., et al. (2002). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Journal of the American Chemical Society, 124(34), 10018-10019.

Sources

A Comparative Guide to Chiral Synthons for Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1] Its stereochemistry is often crucial for biological activity, making the enantioselective synthesis of substituted pyrrolidines a key challenge in drug discovery. This guide provides a comparative analysis of three widely used chiral synthons derived from the "chiral pool" — L-proline, (2S,4R)-4-hydroxyproline, and L-pyroglutamic acid — for the stereocontrolled synthesis of pyrrolidine derivatives. We will delve into the strategic advantages of each synthon, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal starting material for their synthetic campaigns.

The "Chiral Pool" Advantage: An Economical and Efficient Route to Enantiopure Pyrrolidines

The use of readily available, enantiomerically pure starting materials, known as the "chiral pool," is a cornerstone of asymmetric synthesis. Proline, hydroxyproline, and pyroglutamic acid are abundant and inexpensive amino acids, providing a cost-effective entry point to complex chiral molecules.[2] This strategy circumvents the need for developing and optimizing asymmetric catalytic reactions from achiral precursors, often saving significant time and resources. The inherent chirality of these synthons is leveraged to control the stereochemistry of the final pyrrolidine product.

L-Proline: The Versatile Workhorse

L-proline is arguably the most straightforward and widely employed chiral synthon for pyrrolidine synthesis.[3] Its rigid five-membered ring and secondary amine functionality make it an excellent starting point for a variety of transformations.

Strategic Applications and Mechanistic Insights

The carboxylic acid and secondary amine of proline offer two distinct handles for functionalization. The carboxylic acid can be reduced to an alcohol, as seen in the synthesis of (S)-prolinol, a key intermediate for many drugs.[4][5] This reduction is typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄). The choice of a strong reducing agent is necessitated by the stability of the carboxylate. The resulting prolinol can then be used in couplings with other molecules.

The secondary amine can be protected and the α-carbon can be functionalized through enolate chemistry. This allows for the introduction of substituents at the C-2 position. Furthermore, the proline ring can be a precursor to pyrrolizidine and indolizidine alkaloids through multi-step sequences.[3]

Experimental Data for L-Proline in Pyrrolidine Synthesis
Target PyrrolidineKey TransformationReagents & ConditionsYield (%)StereoselectivityReference
(S)-ProlinolReductionLiAlH₄, THF, reflux85-95>99% ee[4]
2,5-Disubstituted PyrrolidineAlkylation/CyclizationLDA, Alkyl halide; then cyclization60-80High[6]
Spiro-oxindole pyrrolidines1,3-Dipolar CycloadditionIsatin, 5-arylidene thiazolidine-2,4-diones, MCCFe₂O₄@L-proline85-95High (endo-isomer)[7]
Experimental Protocol: Synthesis of (S)-Prolinol from L-Proline

This protocol details the reduction of L-proline to (S)-prolinol, a versatile intermediate.

Materials:

  • L-Proline

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • A solution of L-proline (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

  • The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC.

  • After completion, the reaction is cooled to 0 °C and quenched by the sequential addition of water and 15% aqueous NaOH.

  • The resulting slurry is filtered, and the filter cake is washed with THF.

  • The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford crude (S)-prolinol.

  • The crude product can be purified by distillation or crystallization to yield pure (S)-prolinol.

(2S,4R)-4-Hydroxyproline: Introducing Functionality and Stereochemical Control

(2S,4R)-4-Hydroxyproline, a major constituent of collagen, provides an additional hydroxyl group that can be exploited for further functionalization or to direct the stereochemical outcome of reactions.[8]

Strategic Applications and Mechanistic Insights

The hydroxyl group at the C-4 position can be used as a handle for introducing a wide range of substituents with either retention or inversion of configuration. For example, Mitsunobu reaction allows for the inversion of the stereocenter at C-4, providing access to the cis-isomer.[4] The hydroxyl group can also be oxidized to a ketone, which can then undergo nucleophilic addition to introduce substituents at the C-4 position with high stereocontrol. This strategy is particularly useful for the synthesis of polyhydroxylated pyrrolidines, which are potent glycosidase inhibitors.[8]

The presence of the hydroxyl group also influences the puckering of the pyrrolidine ring, which can be used to control the stereoselectivity of reactions at other positions of the ring.

Experimental Data for (2S,4R)-4-Hydroxyproline in Pyrrolidine Synthesis
Target PyrrolidineKey TransformationReagents & ConditionsOverall Yield (%)StereoselectivityReference
Polyhydroxylated PyrrolidineHydroxylation/Reduction1. LDA, MoOPH; 2. NaBH₄>50 (over 9 steps)High[8]
Precursor for VoxilaprevirOxidation/Grignard Addition1. TEMPO; 2. Grignard reagentHighHigh[4]
3-Substituted PyrrolidinesMesylation/Displacement1. MsCl, py; 2. NucleophileGoodHigh (inversion)[4]
Experimental Protocol: Stereoselective Synthesis of a Polyhydroxylated Pyrrolidine Derivative

This protocol outlines a key step in the synthesis of a polyhydroxylated pyrrolidine from a 4-hydroxyproline derivative.[8]

Materials:

  • N-Protected (2S,4R)-4-hydroxyproline derivative

  • Lithium diisopropylamide (LDA)

  • Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH)

  • Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • To a solution of the N-protected 4-oxoproline derivative (prepared by oxidation of the corresponding 4-hydroxyproline) in anhydrous THF at -78 °C is added LDA (1.1 equivalents) dropwise.

  • After stirring for 30 minutes, a solution of MoOPH (1.5 equivalents) in THF is added. The reaction is stirred at -78 °C for 1 hour.

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried and concentrated.

  • The crude keto alcohol is dissolved in methanol, and NaBH₄ (2 equivalents) is added portion-wise at 0 °C.

  • The reaction is stirred for 2 hours, then quenched with acetone and concentrated. The residue is purified by column chromatography to yield the dihydroxylated pyrrolidine.

L-Pyroglutamic Acid: A Rigid Scaffold for Diverse Functionalization

L-Pyroglutamic acid, a cyclic lactam derived from L-glutamic acid, offers a conformationally restricted and highly functional scaffold for the synthesis of a wide array of substituted pyrrolidines.[9]

Strategic Applications and Mechanistic Insights

The lactam and carboxylic acid functionalities of pyroglutamic acid can be selectively manipulated. The carboxylic acid can be reduced to an alcohol or converted to an ester, while the lactam can be reduced to a pyrrolidine or opened to reveal a glutamic acid derivative. The C-5 position is readily functionalized, often through the formation of an N-acyliminium ion intermediate, which can be trapped by various nucleophiles.[9] This allows for the stereoselective introduction of substituents at the C-5 position.

Furthermore, the C-3 and C-4 positions can be functionalized via enolate chemistry, providing access to a wide range of substituted pyrrolidines. The rigid bicyclic systems that can be formed from pyroglutamic acid often lead to high stereocontrol in subsequent reactions.

Experimental Data for L-Pyroglutamic Acid in Pyrrolidine Synthesis
Target PyrrolidineKey TransformationReagents & ConditionsYield (%)StereoselectivityReference
α-Methylene-β-substituted-pyroglutamatesAlkylation/HydrolysisBaylis-Hillman bromides, acidic hydrolysisGoodHigh[9]
2,5-Disubstituted PyrrolidineN-Acyliminium ion trappingLewis acid, nucleophile70-90High[10]
Substituted PyroglutamatesMichael Additionα,β-Unsaturated esters, baseGoodHigh[9]
Experimental Protocol: Functionalization of L-Pyroglutamic Acid via an N-Acyliminium Ion

This protocol describes a general procedure for the introduction of a substituent at the C-5 position of a pyroglutamic acid derivative.

Materials:

  • N-Boc-L-pyroglutamic acid methyl ester

  • Diisobutylaluminium hydride (DIBAL-H)

  • Lewis acid (e.g., TiCl₄, BF₃·OEt₂)

  • Nucleophile (e.g., allyltrimethylsilane, silyl enol ether)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of N-Boc-L-pyroglutamic acid methyl ester (1 equivalent) in anhydrous DCM at -78 °C is added DIBAL-H (1.1 equivalents) dropwise.

  • After stirring for 1 hour, the Lewis acid (1.2 equivalents) is added, followed by the nucleophile (1.5 equivalents).

  • The reaction mixture is stirred at -78 °C for 2-4 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ and extracted with DCM.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the 5-substituted pyrrolidinone.

Comparative Analysis and Selection Rationale

The choice of chiral synthon depends heavily on the desired substitution pattern of the target pyrrolidine.

  • For simple, unsubstituted or 2-substituted pyrrolidines , L-proline is often the most direct and economical starting material. Its straightforward functionalization at the carboxylic acid and secondary amine makes it a versatile choice.

  • For pyrrolidines with functionality at the C-4 position or requiring stereocontrol influenced by a C-4 substituent , (2S,4R)-4-hydroxyproline is the superior choice. The hydroxyl group provides a versatile handle for introducing a variety of functional groups with high stereocontrol.

  • For highly functionalized pyrrolidines, particularly those with substituents at C-5 or requiring a rigid scaffold to direct stereochemistry , L-pyroglutamic acid is an excellent starting point. The ability to selectively manipulate its two carbonyl groups and functionalize multiple positions on the ring makes it a powerful tool for the synthesis of complex pyrrolidines.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general synthetic logic for utilizing each chiral synthon.

Proline_Pathway Proline L-Proline Prolinol (S)-Prolinol Proline->Prolinol Reduction (e.g., LiAlH4) Substituted_Pyrrolidine 2-Substituted Pyrrolidine Proline->Substituted_Pyrrolidine α-Functionalization Alkaloids Pyrrolizidine & Indolizidine Alkaloids Proline->Alkaloids Multi-step Synthesis

Caption: Synthetic pathways from L-proline.

Hydroxyproline_Pathway Hydroxyproline (2S,4R)-4-Hydroxyproline Keto_Proline 4-Oxo-proline Derivative Hydroxyproline->Keto_Proline Oxidation Substituted_4 4-Substituted Pyrrolidines Hydroxyproline->Substituted_4 OH Functionalization (e.g., Mitsunobu) Polyhydroxylated Polyhydroxylated Pyrrolidines Keto_Proline->Polyhydroxylated Nucleophilic Addition & Reduction

Caption: Synthetic pathways from (2S,4R)-4-hydroxyproline.

Pyroglutamic_Acid_Pathway Pyroglutamic_Acid L-Pyroglutamic Acid Acyliminium N-Acyliminium Ion Pyroglutamic_Acid->Acyliminium Reduction/ Lewis Acid Functionalized_Pyrrolidines 3,4-Functionalized Pyrrolidines Pyroglutamic_Acid->Functionalized_Pyrrolidines Enolate Chemistry Substituted_5 5-Substituted Pyrrolidinones Acyliminium->Substituted_5 Nucleophilic Addition

Caption: Synthetic pathways from L-pyroglutamic acid.

Conclusion

L-proline, (2S,4R)-4-hydroxyproline, and L-pyroglutamic acid are powerful and versatile chiral synthons for the stereoselective synthesis of pyrrolidines. The choice of synthon should be guided by the desired substitution pattern of the target molecule. By understanding the unique reactivity and strategic advantages of each of these readily available starting materials, researchers can efficiently and economically access a wide range of enantiomerically pure pyrrolidine derivatives for drug discovery and development.

References

  • Blanco, M.-J.; Sardina, F. J. (1996). Enantiospecific and Stereoselective Synthesis of Polyhydroxylated Pyrrolidines and Indolizidines from trans-4-Hydroxy-L-proline. The Journal of Organic Chemistry, 61(14), 4748–4755. [Link]

  • Afanasyev, O. I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

  • Ghorbani-Vaghei, R., & Asghari, Z. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(26), 15817–15826. [Link]

  • O'Hagan, D. (2000). Pyrrolidine, piperidine and pyridine alkaloids. Natural Product Reports, 17(5), 435–446. [Link]

  • Moloney, M. G., et al. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. European Journal of Organic Chemistry, 2008(20), 3427–3448. [Link]

  • Philippova, A. N., et al. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 27(20), 6800. [Link]

  • DeSousa, L. R., & O'Doherty, G. A. (2021). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 54(6), 1466–1482. [Link]

  • Afanasyev, O. I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

  • DeSousa, L. R., & O'Doherty, G. A. (2021). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 54(6), 1466–1482. [Link]

  • Kumar, A., & Rawat, D. S. (2014). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 4(11), 5405–5452. [Link]

  • Philippova, A. N., et al. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 27(20), 6800. [Link]

  • Afanasyev, O. I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

  • Ventura, M. G., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(13), 5099. [Link]

  • Tanaka, F. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). OIST Groups. [Link]

  • Tekkam, S., et al. (2013). Stereoselective synthesis of pyroglutamate natural product analogs from α- aminoacids and their anti-cancer evaluation. Anticancer Agents in Medicinal Chemistry, 13(10), 1514–1530. [Link]

  • Kumar, A., & Rawat, D. S. (2014). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 4(11), 5405–5452. [Link]

  • Tekkam, S., et al. (2013). Stereoselective synthesis of pyroglutamate natural product analogs from α-Aminoacids and their anti-cancer evaluation. Rowan University. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Chiral Pyrrolidine Derivatives from (S)-Pyroglutamic Acid. Part 1. 7-Substituted (2R,5S)-2Aryl1-aza-3-oxabicyclo(3.3.0)octan-8. [Link]

  • Padwa, A., et al. (2001). Asymmetric synthesis of substituted prolines from delta-amino beta-ketoesters. Methyl (2S,5R)-(+)-5-phenylpyrrolidine-2-carboxylate. Organic Letters, 3(2), 223–225. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: An Optimized Synthesis of (2S,5S)-2,5-Dimethylpyrrolidine. [Link]

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Sources

A Senior Application Scientist's Comparative Guide to the Enantiomeric Purity Determination of 5-(Hydroxymethyl)-1-methylpyrrolrin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile.[1][2][3] 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is a chiral building block utilized in the synthesis of various neuroactive compounds and enzyme inhibitors.[4] Its structure contains a single stereocenter at the C5 position of the pyrrolidinone ring, giving rise to two non-superimposable mirror images, or enantiomers: (R) and (S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one.

The differential interaction of these enantiomers with chiral biological systems, such as enzymes and receptors, necessitates the development of robust analytical methods to accurately determine the enantiomeric purity of the active pharmaceutical ingredient (API).[1][3] This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in the principles of scientific integrity and supported by actionable experimental protocols.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for determining the enantiomeric purity of this compound hinges on factors such as the analyte's physicochemical properties, the required sensitivity, and desired sample throughput.[2] Chromatographic methods are the cornerstone of chiral analysis, offering direct separation of enantiomers.[1][5]

Technique Principle Throughput Sensitivity Primary Application
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP)[5][6]ModerateHighGold standard for routine QC and R&D
Chiral SFC Similar to HPLC, but uses supercritical CO2 as the mobile phase[][8]HighHighHigh-throughput screening, "green" alternative
Chiral GC Separation of volatile derivatives on a CSP[9]HighVery HighAnalysis of volatile or derivatizable compounds
NMR Spectroscopy Diastereomeric differentiation using Chiral Shift Reagents (CSRs)[10][11]LowLowStructural confirmation, non-separative quantification

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most widely adopted technique for enantiomeric purity determination due to its robustness, versatility, and high accuracy.[5][12] The separation is achieved by exploiting the differential, transient diastereomeric complexes formed between the enantiomers and a chiral stationary phase (CSP).[5][13]

Causality of Methodological Choices

For a polar molecule like this compound, which contains a hydroxyl group and a lactam, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often the most effective.[6][14] Polysaccharide phases (e.g., cellulose or amylose derivatives) offer a combination of hydrogen bonding, dipole-dipole, and inclusion complexation interactions that are crucial for resolving such analytes.[14]

The choice between normal-phase (NP), reversed-phase (RP), and polar organic modes depends on the analyte's solubility and the desired selectivity. For this compound, a normal-phase or polar organic mobile phase is often a good starting point to enhance interactions with the polar stationary phase.

Diagram of the Chiral HPLC Workflow

Sources

A Comparative Guide to the Biological Activity of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidinone nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a diverse range of biological targets. Originating from the foundational nootropic agent piracetam, this chemical family has expanded significantly.[1] This guide focuses specifically on derivatives of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one, exploring the nuanced impact of chemical modifications on their biological activity. We will provide an in-depth comparison of their nootropic, neuroprotective, and anticonvulsant properties, supported by experimental data and validated protocols to inform and guide future research and development.

The Strategic Importance of the Pyrrolidinone Core

The 2-pyrrolidinone ring system is a versatile template for developing agents that act on the central nervous system (CNS).[2][3] Its structural rigidity and capacity for stereospecific substitutions allow for the fine-tuning of pharmacological profiles. The hydroxyl group at the 5-position is a particularly valuable handle for synthetic modification, enabling the creation of extensive libraries of esters, ethers, and other analogs. These modifications systematically alter properties like lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn dictate the compound's interaction with target proteins and its ability to cross the blood-brain barrier.

Comparative Analysis of Biological Activities

Derivatives of this scaffold exhibit a spectrum of CNS activities. The following sections provide a comparative analysis based on available preclinical data.

Nootropic and Cognitive-Enhancing Activity

Nootropics, or cognitive enhancers, represent the foundational activity of the pyrrolidinone class.[1] Research into derivatives aims to amplify these effects, particularly for applications in dementia and age-related cognitive decline.[4]

Nebracetam, a notable derivative, has been shown to improve learning and memory in animal models.[4] Its mechanism is linked to the enhancement of cholinergic and limbic noradrenergic functions within the hippocampus.[4] Molecular docking studies predict that these derivatives can interact with muscarinic acetylcholine receptors, which are critical for memory formation.[5][6] This interaction is believed to trigger downstream signaling cascades that promote synaptic plasticity.

Table 1: Comparative Nootropic Activity of Pyrrolidinone Derivatives

Derivative ClassExperimental ModelKey FindingProposed Mechanism of Action
4-(aminomethyl)-1-benzylpyrrolidin-2-one (Nebracetam analog)In silico (Molecular Docking)Favorable binding to muscarinic acetylcholine receptors (M1).Agonist or positive allosteric modulator of muscarinic receptors.[4][5]
Phenylpyrrolidine acetamide derivativeIntact Rats (Behavioral Tests)Reduced anxiety and increased exploratory activity, outperforming piracetam.[7]Modulation of AMPA receptor function.[7]
General Pyrrolidin-2-onesScopolamine-induced cognitive impairment in miceReversal of learning and memory deficits.Inhibition of acetylcholinesterase (AChE) and reduction of oxidative stress.[8]
Neuroprotective Activity

Neuroprotection—the preservation of neuronal structure and function—is a critical therapeutic goal for stroke and neurodegenerative diseases like Alzheimer's.[1][8] Many pyrrolidinone derivatives have demonstrated significant neuroprotective potential.

Their mechanisms are often multifactorial. A primary pathway involves mitigating oxidative stress. Studies have shown that these compounds can increase the levels of endogenous antioxidants like superoxide dismutase (SOD) and reduced glutathione (GSH) while decreasing lipid peroxidation.[8][9] Another key mechanism is the prevention of glutamate-induced excitotoxicity, a major driver of neuronal death in ischemic events.[7][10] In vitro experiments on cortical neuron cultures have confirmed that specific derivatives can significantly increase cell survival rates in the presence of toxic glutamate concentrations.[7]

Table 2: Comparative Neuroprotective Effects of Pyrrolidinone Derivatives

Derivative ClassExperimental ModelKey FindingProposed Mechanism of Action
Phenylpyrrolidine ethanesulfonateGlutamate-induced excitotoxicity in primary cortical neuronsIncreased cell survival by 37% at 50 µM concentration.[7]Antagonism of glutamate receptors (e.g., AMPA).[7]
Novel Pyrrolidin-2-one derivativesScopolamine-treated miceDecreased lipid peroxidation and nitrite oxide levels; increased SOD and catalase activity.[8]Antioxidant and anti-inflammatory effects.[8]
Pyrrole-containing azomethinesH₂O₂-induced oxidative stress in SH-SY5Y neuroblastoma cellsPronounced neuroprotection at 5-10 µM concentrations.[11]Free radical scavenging and antioxidant properties.[11]
Anticonvulsant Activity

The search for new antiepileptic drugs (AEDs) with broader efficacy and better safety profiles is ongoing.[12][13] The pyrrolidinone scaffold has yielded several promising anticonvulsant candidates.[1][14][15]

The primary mechanism for many anticonvulsants is the modulation of voltage-gated ion channels to suppress abnormal neuronal firing.[13] In vitro studies confirm that certain pyrrolidine-2,5-dione derivatives strongly inhibit voltage-sensitive sodium (Na+) channels, with some being more potent than established drugs like phenytoin and carbamazepine.[12] These compounds demonstrate broad-spectrum activity in preclinical models, including the maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively.[14][15]

Table 3: Comparative Anticonvulsant Efficacy of Pyrrolidinone Derivatives

Derivative ClassExperimental ModelEfficacy (ED₅₀)Proposed Mechanism of Action
3-substituted (2,5-dioxo-pyrrolidin-1-yl) acetamidesMaximal Electroshock (MES) test, mice49.6 mg/kgInhibition of voltage-gated sodium and calcium channels.[15]
N-Mannich bases of pyrrolidine-2,5-dionePilocarpine-induced seizures, miceProlonged seizure latency by up to 95%.[12]Blockade of voltage-sensitive sodium and L-type calcium channels.[12]
1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one derivativesMES and Pentylenetetrazol tests, rats & micePotent activity against induced seizures.[14]Not specified, likely ion channel modulation.[14]

Core Experimental Methodologies

The following protocols are foundational for evaluating the CNS activity of novel chemical entities. Their rigorous application ensures data are both reproducible and translatable.

Protocol 1: Assessing Nootropic Activity via the Morris Water Maze

This test is the gold standard for evaluating spatial learning and memory in rodents. The causality behind this choice rests on its dependence on the hippocampus, a brain region central to memory formation and often affected in cognitive disorders.

graphdot cluster_setup Phase 1: Habituation & Training cluster_test Phase 2: Probe Trial cluster_analysis Phase 3: Data Analysis A Day 1: Habituation Animal swims freely for 60s with no platform. B Days 2-5: Acquisition Training Four trials per day. Mouse learns to find a hidden platform. A->B C Record escape latency (time to find platform) and path length. B->C D Day 6: Platform is removed from the pool. C->D End of Training E Mouse swims for 60s. D->E F Record time spent in the target quadrant where the platform was previously located. E->F G Compare escape latencies (Training) and target quadrant preference (Probe) between drug-treated and vehicle groups. F->G Data Collection Complete

Caption: Workflow for the Morris Water Maze test to evaluate spatial memory.

Step-by-Step Methodology:

  • Apparatus: A large circular pool (120-150 cm diameter) filled with opaque water. A small escape platform is hidden 1-2 cm below the surface.

  • Habituation (Day 1): Allow each mouse to swim freely for 60 seconds without the platform to acclimate to the pool.

  • Acquisition Training (Days 2-5):

    • Administer the test derivative or vehicle at a predetermined time before the trial.

    • Place the mouse into the pool at one of four randomized starting positions.

    • Allow the mouse to search for the hidden platform for 60 seconds. If it fails, guide it to the platform.

    • The mouse remains on the platform for 15-30 seconds.

    • Repeat for a total of four trials per day with an inter-trial interval of at least 15 minutes.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Place the mouse in the pool from a novel start position.

    • Track the mouse's movement for 60 seconds.

  • Data Analysis: A successful nootropic agent will result in a shorter escape latency during training and a significantly greater amount of time spent in the target quadrant during the probe trial compared to the control group.

Protocol 2: Screening Anticonvulsant Activity via the MES Test

The Maximal Electroshock (MES) test is a primary screening model that identifies compounds effective against generalized tonic-clonic seizures. It models the generalized neuronal discharge seen in epilepsy by inducing a suprathreshold electrical stimulus.

A Animal Grouping & Dosing Administer test compound or vehicle (i.p. or p.o.). B Absorption Period Wait for peak plasma time (e.g., 30-60 min). A->B C Stimulation Apply corneal electrodes. Deliver supramaximal electrical stimulus (e.g., 50 mA, 0.2s). B->C D Observation (0-30s) Observe for presence or absence of tonic hindlimb extension. C->D E Endpoint Determination Abolition of the tonic hindlimb extension phase indicates protection. D->E F Data Analysis Calculate the percentage of animals protected and determine the ED₅₀. E->F

Caption: Standard workflow for the Maximal Electroshock (MES) anticonvulsant screen.

Step-by-Step Methodology:

  • Animal Preparation: Use adult mice or rats, grouped by weight.

  • Compound Administration: Administer various doses of the test compound (typically via oral gavage or intraperitoneal injection) to different groups. A control group receives only the vehicle.

  • Pre-treatment Time: Allow a specific time for drug absorption (e.g., 60 minutes for oral administration).

  • Stimulation:

    • Apply corneal electrodes moistened with saline to the animal's eyes.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).

  • Observation: Immediately observe the animal for the characteristic seizure pattern. The key endpoint is the tonic hindlimb extension phase.

  • Assessment: An animal is considered "protected" if the tonic hindlimb extension is absent.

  • Data Analysis: The results are expressed as the number of animals protected at each dose. This data is used to calculate the median effective dose (ED₅₀), the dose required to protect 50% of the animals.

Conclusion and Future Directions

The this compound scaffold is a remarkably fruitful starting point for the development of novel CNS therapeutics. The evidence clearly demonstrates that targeted chemical modifications can yield derivatives with potent and specific nootropic, neuroprotective, and anticonvulsant activities. The multifactorial mechanisms of action, often involving the modulation of critical neurotransmitter systems and the reduction of oxidative stress, make these compounds particularly attractive candidates for complex neurological disorders. Future research should focus on elucidating precise structure-activity relationships (SAR) and optimizing pharmacokinetic profiles to identify clinical candidates with superior efficacy and safety.

References

  • Waser, P. G., Ganz, A. J., & Pfirrmann, R. W. (1978). [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)]. Arzneimittelforschung, 28(6), 952-6. [Link]

  • Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. (2015). Pharmacological Reports. [Link]

  • Kamiński, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules. [Link]

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews. [Link]

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  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]

  • Jeyachandran, V., et al. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics. [Link]

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  • Synthesis of 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one Derivatives. (2021). ResearchGate. [Link]

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  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2018). ResearchGate. [Link]

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Sources

A Senior Application Scientist's Guide: Cost-Benefit Analysis of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one and Emerging Green Solvents in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The mandate for greener, safer, and more efficient chemical synthesis has never been more pressing. Regulatory pressures, particularly on traditional dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), have intensified the search for viable alternatives.[1][2][3] NMP, a workhorse in many synthetic applications, is now classified as a substance of very high concern (SVHC) due to its reproductive toxicity, compelling laboratories to seek safer substitutes.[3][4]

This guide provides an in-depth cost-benefit analysis of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one, a structurally related and potentially safer alternative to NMP. We will objectively compare its performance, cost, and safety profile against the incumbent, NMP, as well as other leading green solvents that have gained traction in the scientific community: Cyrene™, 2-Methyltetrahydrofuran (2-MeTHF), and Dimethyl Sulfoxide (DMSO). Our analysis is grounded in experimental data and practical insights to empower researchers to make informed decisions that balance performance, safety, and sustainability.

Comparative Profile of Solvents: Physicochemical and Safety Data

The initial step in replacing a solvent is to understand the fundamental properties of the potential candidates. The choice of solvent dictates reaction kinetics, solubility, work-up procedures, and, critically, the overall safety and environmental footprint of a process. A solvent that is a "drop-in" replacement is rare; therefore, understanding these trade-offs is essential. For instance, a higher boiling point may be advantageous for high-temperature reactions but can complicate final product isolation and increase energy costs.

Table 1: Physicochemical and Safety Comparison of NMP and Alternatives

PropertyThis compoundN-Methyl-2-pyrrolidone (NMP)Cyrene™ (Dihydrolevoglucosenone)2-Methyltetrahydrofuran (2-MeTHF)Dimethyl Sulfoxide (DMSO)
CAS Number 89531-41-9[5]872-50-453716-82-896-47-967-68-5
Source SyntheticPetrochemicalBio-based (from cellulose)[6][7]Bio-based (from agricultural waste)[8][9]By-product of wood industry[10]
Boiling Point Data not readily available202 °C203 °C80 °C[11]189 °C
Water Solubility Miscible (presumed)Miscible[12]Miscible[13]Partially Miscible (4.1 g/100 mL)[11]Miscible[14]
Toxicity Profile Irritant (Skin, Eyes, Respiratory)[15]Reprotoxic, Irritant[4]Non-mutagenic, Non-toxic[6]IrritantLow toxicity[10][16]
Biodegradability Data not readily availableReadily biodegradable[12]Biodegradable[2]Data not readily availableReadily biodegradable

Expert Insight: The primary driver for moving away from NMP is its reproductive toxicity.[4] Alternatives like Cyrene™ and DMSO present significantly improved safety profiles.[6][10][16] 2-MeTHF's partial water miscibility is a key advantage, often simplifying aqueous work-ups and reducing the need for co-solvents like toluene for phase separation, leading to cost and time savings.[8][11] While this compound is an irritant, it currently lacks the severe reprotoxic classification of its parent compound, NMP, making it an area of interest.[15]

Performance in Synthesis: A Focus on Amide Bond Formation

Amide bond formation is one of the most common and critical transformations in pharmaceutical and fine chemical synthesis.[17][18][19] These reactions are frequently performed in dipolar aprotic solvents like NMP or DMF.[19] Therefore, evaluating the performance of our selected alternatives in this context provides a relevant and valuable benchmark.

The choice of solvent can influence the solubility of coupling reagents, starting materials, and by-products, thereby affecting reaction rate and final product purity. Greener alternatives have demonstrated comparable, and in some cases superior, performance to traditional solvents.[19][20]

Table 2: Hypothetical Performance Data for a Standard Amide Coupling Reaction (Reaction: Benzylamine + Benzoic Acid with HBTU/DIPEA)

SolventReaction Time (h)Product Yield (%)Product Purity (%)Work-up & Purification Notes
This compound 692%>98%High boiling point may require high-vacuum distillation for removal.
N-Methyl-2-pyrrolidone (NMP) 595%>99%High boiling point. Aqueous work-up can be challenging due to high miscibility.
Cyrene™ 6-890%>98%High boiling point. High miscibility with water allows for removal via aqueous work-up followed by distillation for reuse.[21]
2-MeTHF 10-1288%>97%Slower reaction rate at reflux (80°C). Excellent phase separation during aqueous work-up simplifies purification.[8][11]
DMSO 594%>99%High boiling point. Complete removal can be difficult but is often used in reactions where it doesn't need to be fully removed before the next step.[16]

Expert Insight: While NMP and DMSO often provide slightly faster reaction times and higher yields due to their strong solvating power, the downstream processing advantages of solvents like 2-MeTHF can offset this.[11][16] The ease of removing 2-MeTHF and achieving clean phase separations can significantly reduce cycle time and solvent waste during purification, a critical factor in process mass intensity (PMI) calculations and overall cost.[22] Cyrene™ has proven to be a valid alternative in many C-C cross-coupling and amidation reactions, offering a much better safety profile than NMP.[21]

The Core Comparison: A Holistic Cost-Benefit Analysis

A true cost analysis extends beyond the price-per-liter of the solvent. It must encompass the entire lifecycle of the chemical process, from procurement to waste disposal.[23] Shifting to greener solvents may involve a higher initial purchase price, but this is often offset by long-term savings in waste management, regulatory compliance, and energy consumption.[23][24][25]

Table 3: Detailed Cost-Benefit Analysis

FactorThis compoundN-Methyl-2-pyrrolidone (NMP)Cyrene™2-MeTHFDMSO
Procurement Cost Very High (Specialty Chemical)[5][26]Moderate-High[12][27]HighModerateLow (Industrial Commodity)[10]
Energy Cost High (High BP)High (High BP for distillation)High (High BP for distillation)[13]Low (Low BP for removal/recovery)[11]High (High BP for distillation)
Waste Disposal Cost ModerateHigh (Hazardous waste)Low (Non-toxic, biodegradable)Moderate (Organic waste)Low (Low toxicity)
Regulatory Burden LowHigh (SVHC, REACh restrictions)[3][28]LowLowLow
Process Efficiency Potentially high yieldHigh yield but difficult work-upGood yield, easier work-up than NMP[21]Simplified work-up, easy recovery[8][11]High yield but difficult to remove
Safety/EHS Benefit Improved (No reprotoxicity label)Poor (Reprotoxic)[4]Excellent (Green, non-toxic)[6]Good (No major hazards, bio-derived)[8]Excellent (Low toxicity)[10][16]
Sustainability SyntheticPetrochemical-derivedExcellent (Bio-derived from cellulose)[6]Excellent (Bio-derived from waste)[8][9]Good (By-product)[10]
Overall Value Niche/Future Potential: Currently cost-prohibitive for bulk use. Value lies in specific applications where its unique structure is beneficial and toxicity must be avoided.Declining Value: Performance is high, but regulatory and safety costs are increasingly prohibitive. A liability in modern process development.High Growth Value: Excellent EHS profile and performance make it a strong contender for NMP replacement, despite higher initial cost.[7]High Value: Balances good performance with significant process savings and a strong sustainability profile.[22]Excellent Value: Low cost, low toxicity, and high performance make it a default choice for many applications.[10][16]
Standardized Experimental Protocols

To ensure a trustworthy and reproducible comparison, detailed protocols are essential. Below are representative procedures for an amide coupling reaction, illustrating the practical differences in workflow between a traditional and a green solvent.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Isolation A 1. Charge Reactor with Carboxylic Acid & Solvent B 2. Add Coupling Reagent (e.g., HBTU) A->B C 3. Add Base (e.g., DIPEA) & Stir B->C D 4. Add Amine C->D E 5. Heat to Target Temp & Monitor by LCMS/TLC D->E F 6. Quench Reaction (e.g., add water) E->F G 7. Phase Separation (Aqueous Wash) F->G H 8. Dry Organic Layer (e.g., MgSO4) G->H I 9. Concentrate in vacuo H->I J 10. Purify Product (Crystallization/Chromatography) I->J

Caption: A generalized workflow for a typical amide coupling synthesis.

  • Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add benzoic acid (1.22 g, 10 mmol) and NMP (20 mL).

  • Activation: Add HBTU (3.79 g, 10 mmol) and stir for 5 minutes until dissolved.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20 mmol) and stir for 10 minutes.

  • Amine Addition: Add benzylamine (1.09 mL, 10 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 5 hours. Monitor reaction completion by TLC or LCMS.

  • Work-up: Pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate. Causality Note: Due to NMP's high water miscibility, significant product may remain in the aqueous layer, necessitating multiple extractions and leading to lower isolated yields and higher solvent waste.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (3x 50 mL).

  • Washing: Combine the organic layers and wash with 1M HCl (2x 50 mL), saturated NaHCO₃ (2x 50 mL), and brine (1x 50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify by recrystallization from ethanol/water.

  • Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add benzoic acid (1.22 g, 10 mmol) and 2-MeTHF (30 mL).

  • Activation: Add HBTU (3.79 g, 10 mmol) and stir for 5 minutes.

  • Base Addition: Add DIPEA (3.5 mL, 20 mmol) and stir for 10 minutes.

  • Amine Addition: Add benzylamine (1.09 mL, 10 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (~80°C) for 10 hours. Monitor reaction completion by TLC or LCMS. Causality Note: A higher temperature is used to compensate for the potentially lower solvating power of 2-MeTHF compared to NMP, ensuring a reasonable reaction rate.

  • Work-up: Cool the reaction mixture to room temperature. Pour into a separatory funnel containing 50 mL of water.

  • Phase Separation: Shake the funnel and allow the layers to separate. Causality Note: 2-MeTHF's low water solubility results in a clean and rapid phase split, minimizing the number of extractions required and preserving product yield.

  • Washing: Separate the organic layer and wash with 1M HCl (1x 30 mL), saturated NaHCO₃ (1x 30 mL), and brine (1x 30 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The lower boiling point of 2-MeTHF makes this step faster and more energy-efficient than with NMP.

  • Purification: Purify by recrystallization from heptane/2-MeTHF.

Decision Framework for Solvent Selection

Choosing the optimal solvent requires a multi-faceted evaluation. The following decision tree provides a logical framework for researchers to navigate this choice based on key project and process constraints.

G A Start: Define Reaction (e.g., Amide Coupling) B Is NMP/DMF use strictly prohibited by EHS policy? A->B C YES B->C       D NO B->D       F Evaluate Green Alternatives C->F E Consider NMP only if no alternative yields product. Proceed with extreme caution and engineering controls. D->E G Is reaction temperature > 150°C required? F->G H YES G->H I NO G->I J Consider DMSO or Cyrene™ (High BP, Stable) H->J K Is ease of work-up/ product isolation critical? I->K L YES K->L M NO K->M N Prioritize 2-MeTHF (Low BP, good phase split) L->N O Is cost the primary driver? M->O P YES O->P Q NO O->Q R Prioritize DMSO (Low cost, high performance) P->R S Evaluate Cyrene™ or other bio-solvents for best sustainability profile. Q->S

Caption: A decision tree for selecting a suitable dipolar aprotic solvent.

Conclusion and Future Outlook

The era of defaulting to traditional, hazardous solvents like NMP is drawing to a close, driven by both regulation and a collective responsibility towards safer and more sustainable science. This analysis demonstrates that while no single solvent is a universal panacea, a suite of powerful, greener alternatives is available.

  • This compound remains a compound of academic interest. Its high cost and lack of extensive application data currently limit its use as a bulk solvent.[5] However, its structural similarity to NMP without the associated reprotoxicity warrants further investigation for niche, high-value applications. It may serve better as a chiral building block in synthesis rather than a solvent.[29][30]

  • DMSO stands out as the most cost-effective, low-toxicity replacement, delivering high performance where its high boiling point and removal challenges are manageable.[10][16]

  • 2-MeTHF offers a compelling balance of performance, safety, and sustainability, with its key advantage being significantly simplified downstream processing that translates directly to cost and time savings.[8][11][22]

  • Cyrene™ represents the pinnacle of current bio-derived NMP replacements, offering excellent performance in a non-toxic, sustainable package.[6][7][21] While its procurement cost is higher, a total lifecycle cost analysis often justifies the investment, particularly for organizations prioritizing green chemistry principles.

For researchers and drug development professionals, the transition away from NMP is not just a regulatory hurdle but an opportunity to innovate. By embracing these alternatives, we can develop chemical processes that are not only scientifically elegant but also safer, more economical, and environmentally responsible.

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A Senior Application Scientist’s Guide to Assessing the Stereoselectivity of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Stereoisomerism in Pyrrolidinone Scaffolds

The pyrrolidine ring is a foundational structure in medicinal chemistry, appearing in numerous natural alkaloids and FDA-approved pharmaceuticals.[1][2] Its derivatives are crucial precursors in synthesizing a wide array of therapeutic agents, from nootropics like piracetam to antiviral and anticancer drugs.[2][3] Within this class, 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one stands out as a versatile chiral building block.[4] The stereochemistry at the C5 position is paramount, as biological systems, being inherently chiral, often exhibit significantly different interactions with each enantiomer of a drug.[5][6][7] The desired therapeutic effect typically resides in one enantiomer (the eutomer), while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects.[7]

Consequently, the ability to synthesize and confirm the stereochemical purity of this compound is not merely an academic exercise but a critical step in the drug development pipeline.[5] This guide provides an in-depth assessment of the methodologies used to control and evaluate the stereoselectivity of this key intermediate. We will explore strategies for its stereoselective synthesis, compare these to chiral resolution techniques, and detail the analytical protocols required to validate enantiomeric purity, providing a holistic view for researchers and drug development professionals.

Part 1: Strategies for Stereoselective Synthesis

Achieving high stereoselectivity in the synthesis of chiral pyrrolidinones can be approached from two primary angles: starting with an inherently chiral molecule (chiral pool synthesis) or inducing chirality during the reaction sequence (asymmetric synthesis).

Chiral Pool Synthesis: The Direct and Economical Route

The most established and often most cost-effective strategy for producing enantiomerically pure 5-substituted pyrrolidinones is to begin with a readily available, inexpensive chiral starting material. L-pyroglutamic acid, derived from L-glutamic acid, is the preeminent precursor for this approach.[8]

Causality Behind the Choice: The primary advantage of this method is that the stereocenter is already set by nature. This circumvents the need for developing complex asymmetric catalytic systems and often simplifies purification, as the primary challenge becomes preventing racemization rather than inducing stereoselectivity. The synthesis of (5S)-5-(hydroxymethyl)pyrrolidin-2-one from L-pyroglutamic acid is a classic example.[8] The process typically involves the reduction of the carboxylic acid group to a primary alcohol.

Workflow for Chiral Pool Synthesis from L-Pyroglutamic Acid:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Stereoselective Reduction cluster_2 Step 3: N-Alkylation (Optional) A L-Pyroglutamic Acid B Pyroglutamic Acid Ester A->B  SOCl₂ / EtOH or similar esterification C (5S)-5-(Hydroxymethyl)pyrrolidin-2-one B->C  NaBH₄ / EtOH or LiAlH₄ / THF D (5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one C->D  NaH, CH₃I / THF

Caption: Synthesis pathway from L-Pyroglutamic Acid.

Experimental Protocol: Synthesis of (5S)-5-(hydroxymethyl)pyrrolidin-2-one [8]

  • Esterification: To a solution of L-pyroglutamic acid (1.0 eq) in ethanol (EtOH), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C. Allow the reaction to stir overnight at room temperature. Monitor completion by TLC. Neutralize the reaction mixture and extract the ethyl pyroglutamate product.

  • Reduction: Dissolve the resulting ethyl ester (1.0 eq) in ethanol. Add sodium borohydride (NaBH₄) (1.0 eq) portion-wise over 15 minutes while maintaining the temperature below 25 °C.

  • Workup & Purification: After stirring for several hours, neutralize the reaction with a saturated NaHCO₃ solution and extract the product with chloroform (CHCl₃). Dry the organic layers over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

Asymmetric Synthesis: Versatility and Novelty

While chiral pool synthesis is efficient, it is limited by the availability of starting materials. Asymmetric synthesis provides a more flexible approach to constructing chiral pyrrolidinone rings from prochiral precursors.[9]

Causality Behind the Choice: This approach is invaluable when the desired enantiomer is not readily accessible from the chiral pool or when constructing highly substituted or novel pyrrolidine analogues. Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for this purpose, capable of forming multiple stereocenters with high control.[1]

Comparative Synthesis Data:

MethodKey FeaturesTypical StereoselectivityReference
Chiral Pool Synthesis Economical, well-established, relies on natural precursors like pyroglutamic acid.>99% ee (retains starting material purity).[8]
Asymmetric Catalysis Highly versatile, allows access to both enantiomers, suitable for novel analogues.Good to excellent (often >90% ee), dependent on catalyst and conditions.[1][10]
Diastereoselective Cyclization Substrate-controlled, useful for complex targets with existing stereocenters.Fair to good diastereoselectivity.[9][11]

Part 2: Chiral Resolution of Racemic Mixtures

In scenarios where a stereoselective synthesis is not feasible or yields a racemic mixture, chiral resolution becomes necessary. This process separates a racemate into its constituent enantiomers.[12]

Causality Behind the Choice: Resolution is often employed during process development when an existing non-stereoselective synthesis is high-yielding and cost-effective. The trade-off is the theoretical maximum yield of 50% for the desired enantiomer, although the undesired enantiomer can sometimes be racemized and recycled.[12]

Diastereomeric Salt Crystallization

The most common industrial method for resolution involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[12] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.

Workflow for Chiral Resolution:

G A Racemic Amine/Acid (R)-Compound + (S)-Compound C Mixture of Diastereomeric Salts (R,R)-Salt + (S,R)-Salt A->C B Chiral Resolving Agent (e.g., (+)-Tartaric Acid) B->C D Fractional Crystallization C->D E Separated Diastereomeric Salts (R,R)-Salt (less soluble) (S,R)-Salt (in mother liquor) D->E F Liberation of Enantiomers E->F G Pure (R)-Compound F->G H Pure (S)-Compound F->H

Caption: Chiral resolution by diastereomeric salt formation.

Alternative: Enzymatic Kinetic Resolution

Enzymatic methods offer high selectivity under mild conditions. Lipases, for instance, can selectively acylate or hydrolyze one enantiomer in a racemic mixture, allowing the separation of the unreacted enantiomer from the modified one.[13] This method is particularly attractive due to its environmental compatibility ("green chemistry").

Part 3: Analytical Validation of Stereoselectivity

The synthesis of a chiral compound is incomplete without rigorous analytical confirmation of its stereochemical purity. The determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is a critical quality control step.[14][15]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold-standard technique for determining enantiomeric excess.[15] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

Causality Behind the Choice: HPLC provides direct, quantitative evidence of enantiomeric purity. Its high resolution, sensitivity, and accuracy make it the preferred method in pharmaceutical quality control.[15] A variety of CSPs are available, such as those based on cellulose or amylose derivatives, allowing for method optimization for a wide range of compounds.[15]

Workflow for Chiral HPLC Analysis:

G A Sample Injection (Dissolved in Mobile Phase) B HPLC System (Pump, Injector) A->B C Chiral Stationary Phase (Column) B->C D Differential Interaction Enantiomer 1 interacts more strongly Enantiomer 2 interacts less strongly C->D E Detector (UV/MS) D->E F Chromatogram (Separated Peaks) E->F G Data Analysis (Calculate Area % for ee) F->G

Caption: Workflow for enantiomeric excess determination by HPLC.

Experimental Protocol: General Chiral HPLC Method

  • Column Selection: Choose an appropriate chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak®).

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is critical for achieving separation.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The enantiomers will elute at different times.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Comparative Analytical Techniques:

TechniquePrincipleAdvantagesDisadvantagesReference
Chiral HPLC Differential interaction with a chiral stationary phase.High accuracy, quantitative, widely applicable.Requires method development, expensive columns.[15][16]
NMR Spectroscopy Use of chiral shift reagents or derivatizing agents to create diastereomeric environments.Provides structural information, no separation needed.Lower sensitivity for minor enantiomers, requires pure shift reagents.[17]
Circular Dichroism (CD) Differential absorption of circularly polarized light.Rapid, sensitive to stereochemistry.Primarily qualitative or requires complex calibration for ee.[14]

Part 4: Comparison with Alternative Chiral Building Blocks

While this compound is a valuable synthon, alternative chiral pyrrolidines are often employed depending on the target molecule's specific structural requirements.

Building BlockKey Structural FeatureCommon ApplicationSynthetic OriginReference
(S)-Prolinol C2-hydroxymethyl group on a pyrrolidine ring.Chiral auxiliaries, organocatalysts, synthesis of drugs like Avanafil.Reduction of L-proline.[2]
trans-4-Hydroxy-L-proline C4-hydroxyl group.Precursor for antiviral drugs like Grazoprevir.Naturally occurring amino acid.[2]
trans-2,5-Dimethylpyrrolidine C2-symmetric substitution.Chiral auxiliaries and ligands in asymmetric catalysis.Asymmetric synthesis from alanine.[18][19]
(R)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one C5-hydroxymethyl group, N-methyl lactam.Chiral building block for neuroactive compounds and enzyme inhibitors.Asymmetric synthesis or resolution.[4]

The choice of building block is dictated by the final structure. The lactam functionality in this compound provides a rigid scaffold and different reactivity compared to the free amine in prolinol, making it uniquely suitable for certain synthetic strategies.

Conclusion and Future Outlook

The stereoselective synthesis and analysis of this compound are mature fields, with robust methodologies available to researchers. The chiral pool approach starting from pyroglutamic acid remains the most direct and economical route for the (S)-enantiomer. However, the continued development of novel asymmetric catalytic methods is crucial for accessing diverse stereoisomers and analogues that are not available from natural sources.[1][2]

Advances in analytical techniques, particularly the integration of flow chemistry with chiral analysis, promise higher throughput for reaction screening and optimization.[20] As the demand for enantiomerically pure pharmaceuticals continues to grow, a thorough understanding of these synthetic and analytical principles is essential for any professional in drug discovery and development. The ability to rationally select a synthetic strategy, execute it efficiently, and rigorously validate the stereochemical outcome is a cornerstone of modern medicinal chemistry.

References

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Performance review of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one in specific reaction types

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development sectors, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule dictates its biological activity, making the development of robust and efficient asymmetric synthetic methodologies a critical endeavor. Chiral auxiliaries and organocatalysts derived from readily available chiral pool materials are cornerstones of this effort. This guide provides a comprehensive performance review of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one, a versatile chiral building block, in key asymmetric transformations. We will objectively compare its potential performance with established alternatives, supported by contextual experimental data, to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Promise of a Pyroglutaminol-Derived Scaffold

This compound, a derivative of (S)-pyroglutaminol, emerges from the rich chiral pool of pyroglutamic acid.[1] Its rigid five-membered lactam structure, coupled with a key stereocenter at the 5-position and a functionalizable hydroxymethyl group, presents an attractive scaffold for asymmetric synthesis. The N-methylation distinguishes it from its parent pyroglutaminol, potentially influencing its solubility, reactivity, and steric environment.

This guide will focus on its application as a chiral auxiliary, a covalently bonded chiral group that directs the stereochemical outcome of a reaction before being cleaved. We will draw comparisons with the widely successful Evans oxazolidinones and proline-based organocatalysts to benchmark its potential efficacy in fundamental C-C bond-forming reactions.

Asymmetric Alkylation: A Head-to-Head with Evans Auxiliaries

Asymmetric alkylation of enolates is a fundamental method for constructing stereogenic centers. The gold standard in this area has long been the Evans oxazolidinone auxiliaries, which provide excellent levels of diastereoselectivity due to a well-defined, chelated transition state that effectively shields one face of the enolate.[2][3]

While direct, peer-reviewed comparative studies of this compound in this specific role are not extensively documented, we can extrapolate its potential performance based on the behavior of similar N-acyl pyrrolidinone systems. The key to high diastereoselectivity lies in the ability of the chiral auxiliary to enforce a rigid conformational bias upon the N-acyl group, thereby directing the approach of the electrophile.

Conceptual Comparison of Stereocontrol Elements:

Caption: Comparison of stereocontrol in Evans auxiliary vs. the target molecule.

Experimental Data: A Look at Related Systems

To provide a quantitative perspective, let's examine the performance of a standard Evans auxiliary in a typical alkylation reaction.

Table 1: Performance of a Standard Evans Oxazolidinone in Asymmetric Alkylation

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzyl bromide>98:285[4]
(4R)-4-(1-Methylethyl)-2-oxazolidinoneAllyl iodide98:277[3]

While we lack a direct counterpart for this compound, studies on related pyrrolidinone systems suggest that achieving high diastereoselectivity is plausible, though potentially lower than that of the Evans auxiliaries without further optimization, such as protection of the hydroxyl group to increase steric hindrance.

Experimental Protocol: Asymmetric Alkylation with an Evans Auxiliary

This protocol serves as a benchmark for comparison.

  • N-Acylation: The chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.), is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 eq.) is added dropwise, and the mixture is stirred for 15 minutes. Propionyl chloride (1.1 eq.) is then added, and the reaction is stirred for 1 hour.

  • Enolate Formation: The N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (1.1 eq.) is added, and the solution is stirred for 30 minutes.

  • Alkylation: Benzyl bromide (1.2 eq.) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The product is purified by flash chromatography.

  • Auxiliary Cleavage: The purified N-acylated product is dissolved in a 4:1 mixture of THF and water. Lithium hydroxide and hydrogen peroxide are added, and the mixture is stirred at 0 °C. The auxiliary can be recovered, and the chiral carboxylic acid is isolated after an appropriate work-up.[3]

Performance in Aldol Reactions: A Potential Alternative?

The aldol reaction is another cornerstone of C-C bond formation. Evans auxiliaries also excel here, providing high levels of diastereoselectivity.[5] Proline and its derivatives, on the other hand, have emerged as powerful organocatalysts for asymmetric aldol reactions, operating through an enamine-based mechanism.[6]

The structural similarity of this compound to proline suggests its potential as an organocatalyst. The key catalytic species in proline-catalyzed reactions is the secondary amine, which is absent in our N-methylated target molecule. However, its unmethylated precursor, (S)-5-(hydroxymethyl)-2-pyrrolidinone (pyroglutaminol), could potentially act as an organocatalyst.

Catalytic Cycle Comparison:

G cluster_0 Proline Catalysis cluster_1 Potential Pyroglutaminol Catalysis Proline Proline Enamine Enamine Proline->Enamine + Aldehyde Iminium Iminium Enamine->Iminium + Ketone Aldol Adduct Aldol Adduct Iminium->Aldol Adduct Hydrolysis Aldol Adduct->Proline regenerates Pyroglutaminol Pyroglutaminol Enamine_P Enamine_P Pyroglutaminol->Enamine_P + Aldehyde Iminium_P Iminium_P Enamine_P->Iminium_P + Ketone Aldol Adduct_P Aldol Adduct_P Iminium_P->Aldol Adduct_P Hydrolysis Aldol Adduct_P->Pyroglutaminol regenerates G start This compound step1 Functional Group Transformation (e.g., tosylation, oxidation) start->step1 step2 Coupling with another building block step1->step2 step3 Further synthetic modifications step2->step3 final Active Pharmaceutical Ingredient (API) step3->final

Caption: General workflow for utilizing the target molecule in API synthesis.

For instance, the hydroxymethyl group can be converted to a good leaving group, such as a tosylate, allowing for nucleophilic substitution to introduce further complexity. This approach has been used in the synthesis of indolizidine alkaloids. The inherent chirality of the starting material is carried through the synthetic sequence, ensuring the enantiopurity of the final product.

Conclusion and Future Outlook

This compound presents a compelling chiral scaffold with significant potential in asymmetric synthesis. While direct, comprehensive comparative data against established methods is still emerging, its structural features and origin from the chiral pool make it an attractive candidate for further investigation.

As a chiral auxiliary , its performance in reactions like asymmetric alkylation would be highly dependent on modifications to the hydroxymethyl group to enhance steric shielding. It is unlikely to surpass the exceptional and well-understood stereocontrol of Evans oxazolidinones without significant structural optimization.

As an organocatalyst , the N-methyl group prevents it from participating in proline-type enamine catalysis. However, its precursor, pyroglutaminol, warrants further investigation in this context.

The most immediate and proven application of this compound is as a chiral building block . Its inherent stereochemistry and functional handles make it a valuable starting material for the synthesis of complex, high-value molecules, including novel APIs.

For researchers and drug development professionals, this compound should be considered a valuable tool in the arsenal of asymmetric synthesis, particularly as a versatile chiral starting material. Further research into its applications as a recoverable and efficient chiral auxiliary is highly encouraged to fully unlock its potential.

References

  • BenchChem. A Comparative Guide to Prominent Chiral Auxiliaries in Asymmetric Synthesis. Accessed January 6, 2026.
  • Jeyachandran, V., et al. "Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature." International Journal of Scientific Research in Science and Technology, 2021.
  • ResearchGate. "Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products." Accessed January 6, 2026.
  • MDPI. "Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential." Accessed January 6, 2026.
  • PubMed. "SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes." Org Biomol Chem, 2003.
  • MDPI. "Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones." Accessed January 6, 2026.
  • PMC. "Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines." Accessed January 6, 2026.
  • BenchChem. A Comparative Guide to Prominent Chiral Auxiliaries in Asymmetric Synthesis. Accessed January 6, 2026.
  • PMC. "Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction." Accessed January 6, 2026.
  • Google Patents. "Synthetic method of 5-methyl-2-pyrrolidone." Accessed January 6, 2026.
  • Google Patents. "Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists." Accessed January 6, 2026.
  • PubMed. "Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review." Chirality, 2019.
  • Google Patents. "Production of 5-Methyl-N-aryl-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid with nitro compounds." Accessed January 6, 2026.
  • Wikipedia. "Chiral auxiliary." Accessed January 6, 2026.
  • Scribd. "Chem 115 Myers: Stereoselective, Directed Aldol Reaction." Accessed January 6, 2026.
  • AVN Corp.
  • BenchChem. A Comparative Guide to Asymmetric Induction: (+)-Pinanediol versus Other Chiral Auxiliaries. Accessed January 6, 2026.
  • Williams College. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex.
  • NIH. "Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides." Accessed January 6, 2026.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined herein are based on an expert synthesis of information from related pyrrolidinone derivatives and general laboratory safety standards. It is imperative to supplement this guide with a thorough consultation with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Hazard Assessment and Precautionary Measures: Understanding the Risks

Given the absence of a specific Safety Data Sheet (SDS) for 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one, a conservative approach to hazard assessment is warranted. We will extrapolate potential hazards from similar compounds such as (S)-(+)-5-Hydroxymethyl-2-pyrrolidinone and 1-Methyl-2-pyrrolidone (NMP).

Based on available data for these analogs, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Furthermore, some pyrrolidinone derivatives have been associated with reproductive toxicity.[4][5][6] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and engineering controls.

Immediate Safety Precautions:

  • Engineering Controls: All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.[1][2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[1]

    • Hand Protection: Use chemically resistant gloves, such as butyl rubber or laminate film gloves.[7] Always inspect gloves for integrity before use.

    • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

  • Hygiene: Wash hands thoroughly after handling.[1][2] Avoid eating, drinking, or smoking in areas where this chemical is handled or stored.

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with accurate waste characterization. Although not explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA), the potential for irritant and toxic properties necessitates its management as a hazardous chemical waste stream.[8][9]

Waste Segregation Protocol:

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[10][11] The container must have a secure, leak-proof closure.[8]

  • Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".[9][10] All components of a mixture must be identified by percentage or volume.[10]

  • Incompatibility: Store this waste stream away from incompatible materials. In particular, keep it segregated from strong oxidizing agents, strong acids, and strong bases.[4][10]

The following table summarizes key data points extrapolated from related compounds, which are essential for proper waste management:

ParameterValue/InformationSignificance for DisposalSource(s)
Synonyms L-Pyroglutaminol (for a related compound)Important for cross-referencing and identification.[1]
GHS Hazard Classifications (presumed) Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory system)Dictates the required PPE and handling precautions.[1][2][3]
Incompatible Materials Strong oxidizing agents, strong acids, strong basesEssential for preventing dangerous chemical reactions during storage and disposal.[4][10]
Recommended Storage Store in a well-ventilated, locked-up place with the container tightly closed.Prevents accidental exposure and release into the environment.[1][2]

On-Site Management and Accumulation: Ensuring Compliance

All laboratories generating hazardous waste must establish a Satellite Accumulation Area (SAA).[9][10] This is a designated area at or near the point of waste generation and under the control of laboratory personnel.[8][10]

SAA Best Practices:

  • Location: The SAA can be a designated benchtop space or within a chemical fume hood.[10]

  • Container Management: Waste containers must be kept closed except when adding waste.[10] They should be inspected weekly for any signs of leakage.[10]

  • Volume and Time Limits: While specific regulations may vary, it is good practice to adhere to the principle of removing full containers from the SAA within three days.[10] Partially filled containers may remain in the SAA for up to one year.[10]

Disposal Procedures: A Step-by-Step Guide

The primary and most crucial step for the disposal of this compound is to engage a licensed hazardous waste contractor.[11] Never dispose of this chemical down the drain or in regular trash. [8]

Step-by-Step Disposal Protocol:

  • Waste Collection: Carefully transfer the waste this compound into the designated and properly labeled hazardous waste container located in your SAA.

  • Container Sealing: Once the container is full, or the experiment generating the waste is complete, securely seal the container.

  • Date the Container: Mark the date the container is considered "full" on the hazardous waste label.[10]

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container by a licensed contractor.

For Accidental Spills:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading or entering drains.[1]

  • Cleanup: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).[1] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Generation of This compound Waste consult_sds Consult SDS for Hazards (or data for analogous compounds) start->consult_sds spill Accidental Spill Occurs start->spill segregate Segregate into Organic, Non-Halogenated Waste Stream consult_sds->segregate store Store in Labeled, Compatible Container with Secondary Containment segregate->store is_full Is Container Full or Waste No Longer Generated? store->is_full is_full->store No date_seal Date and Seal Container is_full->date_seal Yes contact_ehs Contact EHS for Professional Disposal date_seal->contact_ehs spill_protocol Follow Spill Cleanup Protocol: - Evacuate & Ventilate - Contain - Absorb & Collect - Decontaminate - Report to EHS spill->spill_protocol Yes

Caption: A workflow diagram for the safe handling and disposal of this compound waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical aspect of responsible laboratory practice. By treating this compound with the caution afforded to its potentially hazardous analogs, implementing rigorous segregation and labeling protocols, and partnering with certified waste management professionals, we can ensure the safety of our personnel and the protection of our environment. Always remember that this guide is a starting point; your institution's EHS department is your ultimate resource for compliance and safety.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, June 10). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • MetaSci. Safety Data Sheet (S)-(+)-5-Hydroxymethyl-2-pyrrolidinone. Retrieved from [Link]

  • American Chemical Society. (2020, September). Regulation of Laboratory Waste. Retrieved from [Link]

  • PubChem. N-methyl-2-pyrrolidone. Retrieved from [Link]

  • Canada.ca. (2024, January 26). NMP and your health. Retrieved from [Link]

  • Environmental Protection Agency. Fact Sheet: N-Methylpyrrolidone (NMP). Retrieved from [Link]

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Mastering the Safe Handling of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment, Safe Handling, and Disposal

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one (CAS No. 122663-19-8). By moving beyond a simple checklist and delving into the rationale behind each safety protocol, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of deep trust through value-added insights.

Understanding the Hazard Landscape

Before handling any chemical, a thorough understanding of its potential hazards is critical. Based on available safety data for this compound and structurally similar compounds, the primary hazards include:

  • Skin Irritation (Category 2): Causes skin irritation, which may manifest as redness, itching, or inflammation upon contact.[1][2]

  • Serious Eye Irritation (Category 2A): Can cause significant eye irritation, redness, and pain if it comes into contact with the eyes.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled.[1][2]

Core Principles of Protection: Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is the most critical line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][3]Protects against accidental splashes that can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). It is crucial to inspect gloves for any signs of degradation or perforation before use.[3][4]Prevents direct skin contact, which can lead to irritation.[1] The use of proper glove removal technique is essential to avoid contaminating the skin.[3]
Skin and Body Protection A laboratory coat is mandatory. Additional protective clothing may be necessary for larger-scale operations.Prevents incidental skin contact with the chemical.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]Minimizes the risk of inhaling aerosols or vapors that can cause respiratory tract irritation.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational plan is crucial for minimizing risks. The following protocol provides a procedural guide for the safe handling of this compound.

1. Preparation and Pre-Handling Check:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][5]

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents before commencing work.

  • Don the appropriate PPE as outlined in the table above.

2. Handling the Compound:

  • All manipulations of this compound should be performed within a chemical fume hood to mitigate inhalation risks.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • In the event of accidental skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • For eye contact, flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1]

  • Keep containers tightly closed when not in use to prevent the release of vapors.[6]

3. Post-Handling Procedures:

  • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1][6]

  • Clean the work area, ensuring that any spills are decontaminated and disposed of correctly.

  • Remove PPE in a manner that avoids cross-contamination and dispose of single-use items in the appropriate waste stream.

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE and engineering controls when working with this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_disposal Waste Management Start Start: Handling 5-(Hydroxymethyl)-1- methylpyrrolidin-2-one AssessVolume Assess Volume and Concentration Start->AssessVolume AssessProcedure Assess Procedure (e.g., weighing, dissolution, reaction) Start->AssessProcedure FumeHood Work in Chemical Fume Hood AssessVolume->FumeHood All quantities AssessProcedure->FumeHood FaceShield Add Face Shield AssessProcedure->FaceShield Risk of Splash Respirator Consider Respirator AssessProcedure->Respirator Inadequate Ventilation LabCoatGlovesGoggles Standard PPE: Lab Coat, Nitrile Gloves, Safety Goggles FumeHood->LabCoatGlovesGoggles Dispose Dispose of Waste in Designated Chemical Waste Container LabCoatGlovesGoggles->Dispose FaceShield->Dispose Respirator->Dispose

Caption: PPE selection workflow for handling this compound.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Collection: All waste materials contaminated with this compound, including disposable gloves, weighing papers, and pipette tips, should be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • Container Labeling: The waste container must be labeled with the full chemical name and a description of the contents.

  • Disposal Protocol: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Do not pour this chemical down the drain or dispose of it with general laboratory trash.[1]

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research and development efforts while maintaining the highest standards of personal and environmental safety.

References

  • Safety Data Sheet (S)-(+)-5-Hydroxymethyl-2-pyrrolidinone. MetaSci Inc.

  • 2-PYRROLIDONE CAS No 616-45-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • Personal protective equipment for handling (2S,5R)-5-Ethylpyrrolidine-2-carboxamide. Benchchem.

  • (R)-5-(Hydroxymethyl)-2-pyrrolidinone Safety Data Sheet. Apollo Scientific.

  • Pyrrolidine Safety Data Sheet. Apollo Scientific.

  • (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone. PubChem, National Institutes of Health.

  • Material Safety Data Sheet - Pyrrolidine. Cole-Parmer.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.